molecular formula C7H4BrNOS B1278564 5-Bromobenzo[D]oxazole-2-thiol CAS No. 439607-87-1

5-Bromobenzo[D]oxazole-2-thiol

Katalognummer: B1278564
CAS-Nummer: 439607-87-1
Molekulargewicht: 230.08 g/mol
InChI-Schlüssel: YFFBNUPHVZYFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromobenzo[D]oxazole-2-thiol is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFBNUPHVZYFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442794
Record name 5-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439607-87-1
Record name 5-Bromo-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-benzoxazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-thiol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromobenzo[d]oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details available data, outlines a probable synthetic protocol, and explores its role as a versatile building block, particularly in the context of developing targeted therapeutics.

Core Physical and Chemical Properties

This compound is a pale yellow, needle-like solid.[1] Its core structure consists of a fused benzene and oxazole ring system, with a bromine substituent at the 5-position and a thiol group at the 2-position. This arrangement imparts specific reactivity and makes it a valuable intermediate in organic synthesis.[1][2] The quantitative physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrNOS[1][3]
Molecular Weight 230.09 g/mol [1]
CAS Number 439607-87-1[1][3]
Melting Point 278-284 °C[1]
Appearance Pale yellow needles[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 4°C to 8°C[4]
Solubility Data not available. Expected to have low solubility in water and better solubility in organic solvents like DMSO.
XLogP3 2.4[3]
Topological Polar Surface Area 53.4 Ų[3]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Water

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol and potassium hydroxide in anhydrous ethanol.

  • To the stirred solution, add carbon disulfide dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in water and filter to remove any insoluble impurities.

  • Acidify the aqueous solution with acetic acid to precipitate the crude this compound.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pale yellow needles.

Expected Spectral Properties

Although specific experimental spectral data for this compound is not available in the public domain, the following characteristics can be anticipated based on the analysis of structurally related compounds.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the bromine, oxygen, and nitrogen atoms. A broad singlet corresponding to the thiol proton (S-H) may also be observed, which is typically exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the thiol group (C=S) is expected to appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the bromine and the fused oxazole ring.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • A weak S-H stretching vibration around 2550 cm⁻¹.

  • C=N stretching vibration of the oxazole ring in the region of 1630-1660 cm⁻¹.

  • C-O-C stretching vibrations of the oxazole ring.

  • Aromatic C-H and C=C stretching vibrations.

  • A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry

The electron impact mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (230 and 232 due to the isotopic abundance of bromine). The fragmentation pattern will likely involve the loss of small molecules such as CO, HCN, and the bromine radical, which is characteristic of benzoxazole and brominated aromatic compounds.

Role in Signaling Pathways and Drug Development

Derivatives of the benzoxazole scaffold are recognized for their wide range of biological activities, with a significant focus on their potential as anticancer agents.[5][6][7] Notably, several studies have highlighted the role of benzoxazole-2-thiol derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[5][6][7]

The logical workflow for the development of such inhibitors often starts with a versatile building block like this compound. The thiol group provides a reactive handle for further chemical modifications to synthesize a library of derivatives that can be screened for their inhibitory activity against VEGFR-2.

experimental_workflow cluster_synthesis Synthesis & Modification cluster_screening Biological Evaluation cluster_development Drug Development start This compound synthesis Derivative Synthesis (Modification at Thiol Group) start->synthesis Starting Material purification Purification & Characterization synthesis->purification in_vitro In vitro Kinase Assay (VEGFR-2 Inhibition) purification->in_vitro cell_based Cell-based Assays (Anti-proliferative Activity) in_vitro->cell_based Lead Compounds in_vivo In vivo Animal Models cell_based->in_vivo Promising Candidates lead_opt Lead Optimization in_vivo->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates inhibitor This compound Derivative inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

References

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-thiol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromobenzo[d]oxazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis, and characterization, as well as its current and potential applications.

Core Concepts: Chemical Identity and Structure

This compound is an aromatic heterocyclic compound featuring a benzoxazole core. This core consists of a benzene ring fused to an oxazole ring. The molecule is further functionalized with a bromine atom at the 5-position of the benzene ring and a thiol group at the 2-position of the oxazole ring.

IUPAC Name: 5-bromo-1,3-benzoxazole-2-thiol[1]

Synonyms: 5-Bromo-2(3H)-benzoxazolethione, 5-Bromobenzoxazole-2-thiol[1][2]

Tautomerism: It is crucial to recognize that this compound can exist in two tautomeric forms: the thiol form and the thione form. The thione form, 5-bromobenzo[d]oxazol-2(3H)-one, is generally considered to be the more stable tautomer in the solid state. This equilibrium is a key aspect of its reactivity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 439607-87-1[1][2]
Molecular Formula C₇H₄BrNOS[1][2]
Molecular Weight 230.09 g/mol [2]
Appearance Pale yellow needles or powder[2]
Melting Point 278-284 °C[1][2]
Purity ≥ 97-98% (by HPLC)[2][3]
Storage Conditions 2-8°C[1]

Synthesis and Characterization

The most common and efficient synthesis of this compound involves the cyclization of 2-amino-4-bromophenol with carbon disulfide in the presence of a strong base. This reaction is a well-established method for the preparation of benzoxazole-2-thiols.

Synthesis reactant1 2-Amino-4-bromophenol product This compound reactant1->product reactant2 Carbon Disulfide (CS2) reactant2->product reagent Potassium Hydroxide (KOH) in Ethanol reagent->product Reflux, then Acidification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the analogous 5-chlorobenzo[d]oxazole-2-thiol and is expected to yield the desired product.

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • To a stirred solution of 2-amino-4-bromophenol (1 equivalent) in ethanol, add potassium hydroxide (2.3 equivalents).

  • To this mixture, add carbon disulfide (8-10 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the following are the expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 would likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet.

  • N-H Proton: In the thione tautomer, a broad singlet corresponding to the N-H proton is expected, likely in the region of δ 10.0-14.0 ppm, depending on the solvent and concentration.

  • S-H Proton: In the thiol tautomer, a singlet for the S-H proton would be expected, though this tautomer is generally less favored.

¹³C NMR Spectroscopy:

  • Thione Carbon (C=S): A characteristic signal for the C=S carbon is expected in the downfield region, typically around δ 180-190 ppm.

  • Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the range of δ 110-150 ppm. The carbon attached to the bromine (C5) and the carbons of the fused ring system (C3a and C7a) will have distinct chemical shifts.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the thione tautomer.

  • C=S Stretch: A strong absorption band around 1200-1300 cm⁻¹ is characteristic of the C=S stretching vibration.

  • C=N Stretch: An absorption in the region of 1600-1650 cm⁻¹ can be attributed to the C=N stretching of the oxazole ring.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will be observed in their respective regions.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the thiol/thione group and the bromine substituent. The thiol group is nucleophilic and can undergo various reactions, making this compound a valuable building block in organic synthesis.[2]

Key Reactions
  • Alkylation: The thiol group can be readily alkylated with various electrophiles, such as alkyl halides, to form S-substituted derivatives. This is a common strategy to introduce diverse functionalities and modulate the biological activity of the molecule.

  • Oxidation: The thiol can be oxidized to form disulfide bridges or further to sulfonic acids.

  • Reactions at the Bromine Position: The bromine atom at the 5-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl or other carbon-based substituents.

Applications in Research and Development

This compound serves as a key intermediate in several areas of research and development:

  • Pharmaceutical Development: This compound is a scaffold for the synthesis of various pharmaceutical agents.[4] Its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[4] The benzoxazole moiety is a privileged structure in medicinal chemistry, and the thiol and bromo groups provide handles for further chemical modifications to optimize pharmacological properties.

  • Materials Science: The unique chemical properties of this compound make it useful in the development of advanced materials, such as polymers and coatings, where it can enhance durability and resistance to environmental factors.[4]

  • Organic Synthesis: It is a versatile building block for the synthesis of more complex heterocyclic molecules.[4]

  • Analytical Chemistry: The thiol group can chelate with metal ions, suggesting potential applications as a reagent in analytical methods for the detection and quantification of metals.[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a well-defined chemical structure and a straightforward synthetic route. Its utility as a building block in medicinal chemistry and materials science is well-recognized. The presence of multiple reactive sites allows for extensive chemical modifications, making it an attractive starting material for the development of novel compounds with diverse applications. Further research into the biological activities of its derivatives is likely to uncover new therapeutic and technological opportunities.

References

An In-depth Technical Guide to 5-Bromobenzo[d]oxazole-2-thiol (CAS: 439607-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[d]oxazole-2-thiol is a halogenated heterocyclic compound that has garnered attention in medicinal chemistry and materials science.[1][2] Belonging to the benzoxazole class of molecules, its structure is characterized by a fused benzene and oxazole ring system with a bromine substituent at the 5-position and a thiol group at the 2-position. This arrangement imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and advanced materials.[3][4][5][6] The benzoxazole core is considered a "privileged scaffold" in drug discovery due to its presence in a wide array of pharmacologically active compounds.[3] Derivatives of this scaffold have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]

This technical guide provides a comprehensive overview of the available physicochemical data, potential synthetic routes, and hypothesized biological activities of this compound, drawing upon existing literature for the core compound and its close analogs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 439607-87-1[1]
Molecular Formula C₇H₄BrNOS[1][7]
Molecular Weight 230.09 g/mol [1]
Appearance Pale yellow needles or tan to red solid[1]
Melting Point 278-284 °C[1]
Purity ≥ 98% (HPLC)[1]
Solubility Information not readily available; likely soluble in organic solvents like DMSO.
Storage Conditions Store at 0-8°C[1]
SMILES String Sc1nc2cc(Br)ccc2o1
InChI Key YFFBNUPHVZYFQL-UHFFFAOYSA-N

Synthesis and Reactivity

While specific peer-reviewed synthetic protocols for this compound are not extensively detailed in the available literature, a general and plausible methodology can be inferred from established procedures for creating substituted benzoxazole-2-thiols. The most common approach involves the cyclization of a substituted 2-aminophenol.

A proposed synthetic pathway is illustrated below:

G A 2-Amino-4-bromophenol C This compound A->C Ethanol, Reflux B Potassium O-ethyldithiocarbonate (Potassium ethyl xanthate) B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add potassium O-ethyldithiocarbonate (potassium ethyl xanthate) (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.

The thiol group and the bromo substituent on the benzoxazole ring make this compound a versatile building block for further chemical modifications. The thiol group can undergo S-alkylation, oxidation, and other reactions typical of thiols, while the bromine atom can participate in various cross-coupling reactions.[2]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, based on the activities of structurally related benzoxazole and benzothiazole derivatives, it is plausible that this compound serves as a key intermediate for synthesizing molecules with significant therapeutic potential, particularly in oncology and infectious diseases.[1][4]

Anticancer Potential

The benzoxazole scaffold is a common feature in many anticancer agents.[3] Derivatives have been reported to act as inhibitors of various protein kinases and other biological targets involved in cancer progression. A US patent suggests that certain benzoxazole derivatives can function as inhibitors of the Nuclear factor erythroid 2-related factor 2 (Nrf2) gene.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, and its inhibition can increase the susceptibility of cancer cells to apoptosis.[8]

A hypothesized mechanism of action based on Nrf2 inhibition is depicted below:

A This compound Derivative B Nrf2 A->B Inhibition C Antioxidant Response Element (ARE) B->C Binding D Antioxidant Enzyme Expression (e.g., HO-1) C->D Transcription E Increased Reactive Oxygen Species (ROS) F Cancer Cell Apoptosis E->F Induction

Caption: Hypothesized Nrf2 inhibition pathway for a benzoxazole derivative.

Antimicrobial Activity

Benzoxazole-2-thiol derivatives have been investigated for their antimicrobial properties.[9] The core structure is believed to interfere with essential biological processes in bacteria and fungi. While specific minimum inhibitory concentration (MIC) values for this compound are not available, studies on similar compounds suggest that it could be a valuable starting material for the synthesis of new antimicrobial agents.[1][9]

The general workflow for evaluating the antimicrobial activity of derivatives synthesized from this compound is outlined below:

cluster_0 Synthesis cluster_1 Biological Evaluation A This compound B Chemical Modification A->B C Novel Derivatives B->C D Antimicrobial Screening (e.g., Broth Microdilution) C->D E Determination of MIC D->E F Lead Compound Identification E->F

Caption: Workflow for antimicrobial drug discovery using the target compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and functional materials. While direct and extensive biological data for this specific molecule are not yet prevalent in the scientific literature, the well-documented activities of its structural analogs strongly suggest its utility in the development of new anticancer and antimicrobial agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

Unveiling the Biological Potential of 5-Bromobenzo[d]oxazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[d]oxazole-2-thiol is a halogenated heterocyclic compound belonging to the benzoxazole class, a scaffold of significant interest in medicinal chemistry. The presence of the bromine atom and the thiol group imparts unique physicochemical properties, making it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a focus on its potential as an anticancer and antimicrobial agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this area.

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of 2-amino-4-bromophenol. A common and effective method involves the reaction of 2-amino-4-bromophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently cyclizes to form the benzoxazole-2-thiol ring system.

Synthesis_of_5_Bromobenzodoxazole_2_thiol cluster_reactants Reactants & Reagents reactant1 2-Amino-4-bromophenol product This compound reactant1->product Cyclization reactant2 Carbon Disulfide (CS2) reactant2->product reagent1 Potassium Hydroxide (KOH) reagent1->product solvent Ethanol solvent->product

Caption: General synthesis scheme for this compound.

Biological Activities

While specific quantitative biological data for this compound is limited in publicly available literature, extensive research on its close analog, 5-chlorobenzo[d]oxazole-2-thiol, and other derivatives provides strong evidence for its potential biological activities. The primary areas of interest are its anticancer and antimicrobial properties.

Anticancer Activity: VEGFR-2 Inhibition

Derivatives of the benzoxazole scaffold have been extensively investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Studies on various 5-chlorobenzoxazole derivatives have demonstrated potent inhibitory activity against VEGFR-2 and significant cytotoxicity against various cancer cell lines.[1][2][3]

Table 1: Anticancer Activity of Representative 5-Chlorobenzoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
12k HepG228.36Not Reported[1]
12l HepG210.5097.38[2]
12l MCF-715.2197.38[2]
8d MCF-73.4355.4[2]
8d HCT1162.7955.4[2]
8d HepG22.4355.4[2]
Sorafenib (Control) HepG25.5748.16[2]
Sorafenib (Control) MCF-76.4648.16[2]

Note: The compound IDs are as reported in the cited literature and represent derivatives of 5-chlorobenzoxazole-2-thiol.

The data suggests that modifications of the benzoxazole core can lead to potent anticancer agents. The presence of a halogen at the 5-position appears to be a key feature for activity.

VEGFR2_Signaling_Pathway_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor This compound (and derivatives) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Antimicrobial Activity

Halogenated benzoxazole derivatives have also shown promise as antimicrobial agents. Studies on various halogenated compounds have reported moderate to potent activity against a range of bacteria.[4][5] The mechanism of action is not fully elucidated but may involve the inhibition of essential bacterial enzymes.

Due to the lack of specific MIC values for this compound, the following table presents data for other halogenated compounds to indicate the potential antimicrobial spectrum.

Table 2: Antimicrobial Activity of Representative Halogenated Compounds

Compound ClassBacterial StrainMIC (µg/mL)Reference
Tri-halogenated 3-nitro-2H-chromenesS. aureus (MDR)4[4]
Tri-halogenated 3-nitro-2H-chromenesS. epidermidis (MDR)1-4[4]
Di-halogenated indolesS. aureus20-30[5]
Halogenated PyrrolopyrimidinesS. aureus8[6][7]

Note: This table provides a general reference for the potential antimicrobial activity of halogenated heterocyclic compounds.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) and potassium hydroxide (2 equivalents) in 95% ethanol.

  • To the stirred solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

In Vitro Anticancer Activity (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound or its derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound or its derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 × 10⁵ CFU/mL).

  • Include positive (broth with bacteria and no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the significant anticancer and antimicrobial activities observed for its closely related analogs, this compound warrants further investigation. The provided synthetic and biological testing protocols offer a solid foundation for researchers to explore the full potential of this compound and its derivatives in the fields of oncology and infectious diseases. Future studies should focus on elucidating the precise mechanisms of action and optimizing the structure to enhance potency and selectivity.

References

The Anti-Cancer Potential of 5-Bromobenzo[d]oxazole-2-thiol: A Technical Overview of its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the current understanding of the mechanism of action of 5-Bromobenzo[d]oxazole-2-thiol in cancer cells. While direct comprehensive studies on this specific molecule are limited, a significant body of research on its close structural analogs provides a strong foundation for predicting its anti-cancer properties. This document summarizes the available quantitative data for related compounds, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the anti-tumor activity of the broader benzoxazole class. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts: A Scaffold for Potent Anti-Cancer Agents

This compound is a heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2] The benzoxazole core is a privileged structure in medicinal chemistry, known to be a key component in a variety of biologically active compounds.[3] Research on derivatives of this compound, particularly those with substitutions at the 5-position (such as chloro and methyl groups), points towards a primary mechanism of action involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data on Structurally Related Benzoxazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Chlorobenzo[d]oxazole DerivativesMCF-7 (Breast Cancer)4.75 - 7.75[4]
HepG2 (Liver Cancer)4.61 - 11.42[4]
5-Methylbenzo[d]oxazole DerivativesHepG2 (Liver Cancer)3.22[4]
MCF-7 (Breast Cancer)6.87 - 6.94[4]
Unsubstituted Benzoxazole DerivativesHepG2 (Liver Cancer)23.61[5]
MCF-7 (Breast Cancer)32.47[5]
Compound ClassTargetIC50 (nM)Reference
5-Methylbenzo[d]oxazole Derivative (12l)VEGFR-297.38[5]
Unsubstituted Benzoxazole Derivative (8d)VEGFR-255.4[6]
Unsubstituted Benzoxazole Derivative (8a)VEGFR-257.9[6]
5-Chlorobenzoxazole Derivative (8e)VEGFR-274.1[6]

Postulated Mechanism of Action: Targeting Angiogenesis and Inducing Apoptosis

Based on the evidence from its analogs, the primary anti-cancer mechanism of this compound is likely twofold: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the induction of apoptosis (programmed cell death).

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, benzoxazole derivatives can effectively cut off the nutrient and oxygen supply to tumors, thereby impeding their growth.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Compound This compound (or derivative) Compound->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGFR-2 signaling pathway.

Induction of Apoptosis

Benzoxazole derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of pro-apoptotic proteins and the activation of caspases are key events in this process.

Apoptosis_Induction cluster_pathways Apoptotic Pathways Compound This compound (or derivative) Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Bax Bax (Pro-apoptotic) Intrinsic->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Intrinsic->Bcl2 Downregulates Caspases Caspase Cascade (Caspase-9, Caspase-3) Extrinsic->Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: General overview of apoptosis induction pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer activity of benzoxazole derivatives. These methods are directly applicable to the study of this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.0 × 10^4 cells/well and incubated for 48 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 24 hours.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader. The percentage of cell viability is then calculated relative to untreated control cells.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: The assay is typically performed using a commercially available VEGFR-2 Kinase Assay Kit.

  • Compound Incubation: Diluted VEGFR-2 enzyme is incubated with various concentrations of the test compound.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and a suitable substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence or fluorescence-based method, to determine the extent of enzyme inhibition.

Topoisomerase Inhibition Assay

This assay determines if a compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, purified topoisomerase I or II enzyme, and the appropriate reaction buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anti-cancer compounds based on the this compound scaffold.

Experimental_Workflow cluster_mechanism Mechanistic Assays Start Start: This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT Assay on Cancer Cell Lines) Purification->InVitro Lead_ID Lead Compound Identification (Based on IC50 values) InVitro->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism VEGFR2_Assay VEGFR-2 Kinase Assay Mechanism->VEGFR2_Assay Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis_Assay Topo_Assay Topoisomerase Assay Mechanism->Topo_Assay InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Conclusion Conclusion: Potential Therapeutic Candidate InVivo->Conclusion

Caption: A generalized workflow for anti-cancer drug discovery.

Conclusion and Future Directions

While this compound is primarily recognized as a synthetic intermediate, the substantial evidence from its derivatives strongly suggests its potential as a scaffold for the development of novel anti-cancer agents. The likely mechanisms of action, including VEGFR-2 inhibition and apoptosis induction, are well-established anti-cancer strategies. Future research should focus on the direct synthesis and evaluation of this compound and its novel derivatives to fully elucidate their therapeutic potential. In-depth studies to confirm the specific signaling pathways affected and to assess in vivo efficacy are critical next steps in the drug development pipeline.

References

Solubility Profile of 5-Bromobenzo[d]oxazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromobenzo[d]oxazole-2-thiol, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents, alongside available qualitative information.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a benzoxazole core functionalized with a bromine atom and a thiol group. Such structures are valuable intermediates in the synthesis of more complex molecules, including those with potential pharmaceutical applications.[1][2] The physicochemical properties of this compound, particularly its solubility, are critical for its application in reaction chemistry, formulation, and biological screening.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. However, qualitative assessments have been noted, which are summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Moderate
WaterLow

This data is based on information from chemical supplier datasheets and may not represent thermodynamically equilibrated solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • Solute: this compound (purity ≥ 98%)

  • Solvents: A range of organic solvents of analytical grade (e.g., ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Vials with screw caps

    • Thermostatic shaker or water bath with orbital shaking capabilities

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K / 25 °C).

    • Shake the vials at a constant speed for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe pre-heated to the experimental temperature.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration suitable for analysis.

    • Analyze the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculation of Solubility:

    • The solubility (S) can be expressed in various units, such as g/L or mol/L, calculated from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility for this compound.

G start Start add_solute Add excess this compound to vial start->add_solute add_solvent Add known volume of organic solvent add_solute->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate in thermostatic shaker (24-72h) seal_vial->equilibrate settle Settle undissolved solid (24h) equilibrate->settle sample Withdraw and filter supernatant settle->sample analyze Analyze concentration (UV-Vis/HPLC) sample->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

References

Spectral Analysis of 5-Bromobenzo[d]oxazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 5-Bromobenzo[d]oxazole-2-thiol, a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this guide presents predicted data based on the analysis of structurally related compounds. It also includes a comprehensive experimental protocol for its synthesis and subsequent spectral analysis, offering a foundational resource for researchers working with this and similar molecules.

Physicochemical Properties

This compound is a pale yellow solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₄BrNOS[1][2]
Molecular Weight230.08 g/mol [2]
Melting Point280-284 °C[1][2]
AppearancePale yellow needles[1]
Storage Conditions2-8°C[1][2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from spectral data of analogous compounds found in the literature.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.8Singlet (broad)1HN-H (Thione tautomer) or S-H (Thiol tautomer)
~7.8Doublet1HAr-H
~7.6Doublet of doublets1HAr-H
~7.4Doublet1HAr-H

Note: The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~180C=S (Thione)
~150C-O
~140Ar-C
~130Ar-C
~125Ar-CH
~115Ar-C (C-Br)
~110Ar-CH

Note: Benzoxazole-2-thiols can exist in a tautomeric equilibrium between the thiol and thione forms. The predominant thione form is reflected in the predicted C=S chemical shift.

Table 3: Predicted IR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~3000-2800BroadN-H stretch (Thione)
~1600MediumC=N stretch
~1500, ~1450StrongAromatic C=C stretch
~1250StrongC-O stretch
~1100StrongC=S stretch
~800StrongC-H out-of-plane bending
~600MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
m/zRelative Intensity (%)Assignment
231/229High[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
203/201Medium[M - CO]⁺
170/168Medium[M - CS]⁺
122Medium[M - Br - CO]⁺
90Low[C₆H₄O]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

This section details the synthetic procedure for this compound and the subsequent analytical methods for its characterization.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of benzoxazole-2-thiols.

Materials:

  • 2-Amino-4-bromophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-bromophenol (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.

  • To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the resulting solution with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz spectrometer.

  • The sample should be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Tetramethylsilane (TMS) can be used as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample should be prepared as a potassium bromide (KBr) pellet.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum is to be obtained using a mass spectrometer with an electron ionization (EI) source.

  • The ionization energy should be set to 70 eV.

Workflow and Data Relationship Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data.

experimental_workflow start Synthesis of This compound purification Purification (Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Structural Elucidation & Data Interpretation nmr->analysis ir->analysis ms->analysis

Caption: Experimental workflow for synthesis and analysis.

data_relationship molecule This compound Structure nmr_data NMR Data (Proton & Carbon Environment) molecule->nmr_data provides ir_data IR Data (Functional Groups) molecule->ir_data provides ms_data Mass Spec Data (Molecular Weight & Fragmentation) molecule->ms_data provides structure_confirmation Structure Confirmation nmr_data->structure_confirmation confirms ir_data->structure_confirmation confirms ms_data->structure_confirmation confirms

Caption: Relationship of spectroscopic data to structure.

References

An In-depth Technical Guide to Thione-Thiol Tautomerism in 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[d]oxazole-2-thiol is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] Its chemical reactivity and biological activity are intrinsically linked to the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive analysis of this tautomeric equilibrium, consolidating available spectroscopic, computational, and synthetic data. It aims to serve as a critical resource for researchers engaged in the design of novel therapeutic agents and functional materials based on the benzoxazole scaffold.

Introduction

The benzoxazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The presence of a bromine atom at the 5-position offers a handle for further synthetic modifications, while the 2-thiol group introduces the fascinating chemical property of tautomerism.

This compound can exist in two interconverting isomeric forms: the thione form (5-Bromobenzo[d]oxazole-2(3H)-thione) and the thiol form (this compound). This equilibrium is dynamic and can be influenced by various factors such as solvent polarity, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for predicting the compound's reactivity, molecular interactions, and ultimately its biological function. For instance, the two tautomers present different nucleophilic centers (sulfur in the thiol form and nitrogen in the thione form), leading to different products in alkylation or acylation reactions.[6]

dot

Caption: Thione-Thiol Tautomeric Equilibrium.

(Note: The images in the diagram are placeholders and would be replaced with the actual chemical structures in a final document.)

Spectroscopic Analysis of Tautomerism

Spectroscopic techniques are invaluable for elucidating the tautomeric equilibrium of this compound. Each tautomer possesses distinct spectroscopic signatures.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides direct evidence for the presence of either the thione or thiol form.

  • Thione Form: Characterized by a strong absorption band corresponding to the C=S stretching vibration, typically observed in the range of 1200-1050 cm⁻¹. The N-H stretching vibration will appear as a broad band in the 3400-3200 cm⁻¹ region.

  • Thiol Form: The most definitive peak for this tautomer is the S-H stretching vibration, which is generally weak and appears around 2600-2550 cm⁻¹. The C=N stretching vibration of the oxazole ring is expected in the 1650-1550 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for quantitative analysis of the tautomeric mixture in solution.

  • ¹H NMR: The thione form will exhibit a signal for the N-H proton, which is typically broad and its chemical shift is solvent-dependent. The thiol form will show a signal for the S-H proton, which is also exchangeable and may be broad. The chemical shifts of the aromatic protons will also differ slightly between the two tautomers due to the changes in the electronic environment.

  • ¹³C NMR: The most significant difference is expected for the C2 carbon. In the thione form (C=S), this carbon will be significantly deshielded and resonate at a lower field (typically >180 ppm) compared to the thiol form (C-S), which would appear at a higher field.[7]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms have different chromophores.

  • Thione Form: The C=S group is a chromophore that typically exhibits an n→π* transition at longer wavelengths (around 300-400 nm).[8]

  • Thiol Form: The thiol tautomer is expected to have its main absorption bands at shorter wavelengths, corresponding to π→π* transitions within the benzoxazole ring system.[8]

The position of the tautomeric equilibrium can be influenced by solvent polarity; polar solvents tend to favor the more polar thione form.[9]

Computational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in complementing experimental data. These methods can predict the relative stabilities of the tautomers, transition states for their interconversion, and simulate their spectroscopic properties. Theoretical studies on the parent compound, 2-mercaptobenzoxazole, have shown that the thione tautomer is generally the more stable form in both the gas phase and in solution.[10] The energy difference between the tautomers, however, can be small, allowing for the existence of a significant population of the thiol form at equilibrium.

Table 1: Predicted Spectroscopic Data for Tautomers

Spectroscopic MethodThione Tautomer (Predicted)Thiol Tautomer (Predicted)
FT-IR (cm⁻¹) ν(N-H): ~3300 (broad), ν(C=S): ~1150ν(S-H): ~2580 (weak), ν(C=N): ~1620
¹³C NMR (ppm) C2: >180C2: ~150-160
UV-Vis (nm) λmax ~350 (n→π)λmax <300 (π→π)

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 2-amino-4-bromophenol with carbon disulfide in the presence of a base like potassium hydroxide.[11]

Protocol:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask.

  • 2-amino-4-bromophenol is added to the solution and stirred.

  • Carbon disulfide is added dropwise to the mixture at room temperature.

  • The reaction mixture is then heated at reflux for several hours.

  • After cooling, the reaction mixture is poured into water and acidified to precipitate the product.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

dot

SynthesisWorkflow Reactants 2-Amino-4-bromophenol + Carbon Disulfide + KOH/Ethanol Reaction Reflux Reactants->Reaction Workup Acidic Workup (Precipitation) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthetic Workflow for this compound.

Determination of Tautomeric Equilibrium by ¹H NMR

Protocol:

  • Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Acquire ¹H NMR spectra for each solution at a constant temperature.

  • Identify the distinct signals corresponding to each tautomer.

  • Integrate the signals of the non-exchangeable protons characteristic of each tautomer.

  • Calculate the molar ratio of the two tautomers from the integral values.

  • The equilibrium constant (K_T = [thiol]/[thione]) can then be determined.

Biological Significance and Drug Development Implications

The tautomeric nature of this compound has profound implications for its biological activity. The ability to exist as two different chemical entities means that it can potentially interact with biological targets in multiple ways. For example, the thione form, with its N-H group, can act as a hydrogen bond donor, while the thiol form can coordinate to metal ions in metalloenzymes through its sulfur atom.

Derivatives of benzoxazole-2-thiol have been investigated as inhibitors of various enzymes. The specific tautomeric form that binds to the active site of an enzyme will dictate the nature of the molecular interactions and the inhibitory potency. Therefore, understanding the factors that control the tautomeric equilibrium is essential for the rational design of more effective inhibitors.

dot

DrugDevelopmentLogic cluster_Tautomerism Tautomeric Equilibrium cluster_Interaction Biological Interaction cluster_Outcome Therapeutic Outcome Thione Thione Form (H-bond donor) Thiol Thiol Form (Metal coordination) Thione->Thiol Target Enzyme Active Site Thione->Target Thiol->Target Inhibition Enzyme Inhibition Target->Inhibition

Caption: Logical Relationship in Drug Development.

Conclusion

The thione-thiol tautomerism of this compound is a key feature that governs its chemical and biological properties. This guide has summarized the theoretical and experimental approaches to understanding this phenomenon. For researchers in drug development and materials science, a thorough grasp of this tautomeric equilibrium is paramount for the successful design and application of novel benzoxazole-based compounds. Future work should focus on obtaining precise quantitative data for the 5-bromo derivative to further refine our understanding and predictive capabilities.

References

The Pivotal Role of the Bromine Atom in the Bioactivity of 5-Bromobenzo[d]oxazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant role of the bromine atom in the biological activity of 5-Bromobenzo[d]oxazole-2-thiol, a heterocyclic compound of interest in pharmaceutical research. While direct comprehensive studies on this specific molecule are emerging, this guide synthesizes available data from structurally related benzoxazole derivatives to elucidate its potential mechanisms of action, bioactivity, and the critical contribution of its halogen substitution. The benzoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

The Bromine Advantage: Enhancing Bioactivity through Halogen Bonding and Electronic Effects

The presence of a bromine atom at the 5-position of the benzo[d]oxazole ring is not a trivial substitution. It profoundly influences the molecule's physicochemical properties and its interactions with biological targets. The key contributions of the bromine atom are twofold:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) on a biological macromolecule, such as a protein or nucleic acid. This directional interaction can significantly enhance the binding affinity and selectivity of the compound for its target, contributing to its overall potency.

  • Electronic Effects: As an electron-withdrawing group, the bromine atom modulates the electron density of the aromatic ring system. This alteration in electronic distribution can influence the molecule's reactivity, metabolic stability, and its ability to interact with specific amino acid residues within the active site of an enzyme or a receptor.

These properties suggest that this compound holds promise as a scaffold for the development of targeted therapeutics, particularly in oncology.

Anticancer Activity and Potential Mechanisms of Action

Derivatives of benzoxazole have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. While specific quantitative data for this compound is not extensively published, studies on analogous 5-substituted benzoxazoles provide valuable insights into its likely bioactivity.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many anticancer benzoxazole derivatives is the inhibition of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis. The bromine atom in this compound can play a crucial role in the binding affinity to the ATP-binding pocket of VEGFR-2, potentially through halogen bonding with backbone carbonyls.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Benzoxazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells. The inhibition can occur at different nodes of the pathway, including the direct inhibition of PI3K or Akt.

Induction of Apoptosis

By inhibiting crucial survival pathways like PI3K/Akt, this compound is anticipated to induce apoptosis in cancer cells. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, and changes in the expression of pro- and anti-apoptotic proteins from the Bcl-2 family.

Quantitative Bioactivity Data of Structurally Related Benzoxazole Derivatives

To provide a comparative context for the potential bioactivity of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various 5-substituted benzoxazole derivatives against cancer cell lines and VEGFR-2.

Table 1: In Vitro Cytotoxicity of 5-Substituted Benzoxazole Derivatives against Human Cancer Cell Lines

Compound ID5-SubstituentCell LineIC50 (µM)
12l [1]-CH3HepG2 (Liver)10.50
12l [1]-CH3MCF-7 (Breast)15.21
14b [2]-ClMCF-7 (Breast)4.75
14b [2]-ClHepG2 (Liver)4.61
14i [2]-CH3HepG2 (Liver)3.22
14i [2]-CH3MCF-7 (Breast)6.94
14l [2]-CH3HepG2 (Liver)6.70
14l [2]-CH3MCF-7 (Breast)6.87

Table 2: In Vitro VEGFR-2 Kinase Inhibition by 5-Substituted Benzoxazole Derivatives

Compound ID5-SubstituentIC50 (nM)
12l [1]-CH397.38
12d [1]-H194.6
12i [1]-CH3155

Experimental Protocols

To facilitate further research and validation of the bioactivity of this compound, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well flat-bottom microplates

  • This compound (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[3][4][5]

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[6][7][8][9][10]

Visualizing the Molecular Pathways

To illustrate the potential mechanisms of action of this compound, the following diagrams were generated using Graphviz (DOT language).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Compound This compound Compound->VEGFR2 Inhibits Compound->Akt Inhibits

Figure 1: Proposed inhibitory action on the VEGFR-2 and PI3K/Akt signaling pathways.

G start Start: Seed Cells treat Treat with This compound start->treat incubate1 Incubate (48-72h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4h) mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance (570nm) solubilize->read end End: Calculate IC50 read->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

G start Start: Cell Lysates quant Protein Quantification start->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end End: Data Analysis detect->end

Figure 3: Experimental workflow for Western blot analysis.

Conclusion

The strategic placement of a bromine atom at the 5-position of the benzo[d]oxazole-2-thiol scaffold is a key determinant of its enhanced biological activity. Through mechanisms likely involving the inhibition of crucial oncogenic signaling pathways such as VEGFR-2 and PI3K/Akt, and the subsequent induction of apoptosis, this compound presents a promising avenue for the development of novel anticancer therapeutics. The provided quantitative data on related compounds, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further investigation into the precise molecular interactions and the full spectrum of biological targets of this compound is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Nucleophilic Reactivity of the 5-Bromobenzo[d]oxazole-2-thiol Thiol Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its chemical versatility is largely dictated by the nucleophilic character of its exocyclic thiol group. This technical guide provides a comprehensive overview of the nucleophilic reactivity of this thiol moiety, including its physicochemical properties, common reactions, and its role in the synthesis of biologically active molecules. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction

The benzoxazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a thiol group at the 2-position and a bromine atom at the 5-position of the benzoxazole ring system endows this compound with a unique reactivity profile. The thiol group, in its deprotonated thiolate form, is a potent nucleophile, making it a key functional handle for a variety of chemical transformations.[1][3] This guide will delve into the fundamental aspects of the nucleophilic reactivity of this thiol group, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₇H₄BrNOS[1][4]
Molecular Weight 230.09 g/mol [1][4]
Appearance Pale yellow needles[1][3]
Melting Point 278-284 °C[1][3]
pKa (Thiol Group) Not experimentally determined. Estimated to be in the range of other heterocyclic thiols.
Solubility Information not widely available. Likely soluble in organic solvents like DMSO and DMF.

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of this compound is the primary center of its nucleophilic reactivity. In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate anion (-S⁻). This thiolate can then participate in a variety of nucleophilic reactions.

Nucleophilic Substitution Reactions (S-Alkylation)

One of the most common reactions involving the thiol group is S-alkylation, a type of nucleophilic substitution reaction. Here, the thiolate anion attacks an electrophilic carbon atom, displacing a leaving group. This reaction is widely used to introduce a diverse range of substituents onto the sulfur atom, leading to the synthesis of various thioether derivatives. These derivatives often exhibit interesting biological activities.

  • General Reaction Scheme: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 5-Bromobenzo[d]oxazol-2-yl and X = a leaving group, e.g., Br, Cl, I, OTs)

Nucleophilic Addition Reactions (Michael Addition)

The thiolate anion can also act as a nucleophile in Michael addition reactions. In this type of reaction, the thiolate adds to an α,β-unsaturated carbonyl compound. This 1,4-conjugate addition is a powerful tool for carbon-sulfur bond formation and is utilized in the synthesis of a variety of complex molecules.

  • General Reaction Scheme: R-SH + Base ⇌ R-S⁻ + Base-H⁺ R-S⁻ + R''CH=CHCOR''' → R-S-CH(R'')-CH₂COR'''

Experimental Protocols

While specific protocols for this compound are scarce, the following sections provide detailed, generalized methodologies for key experiments to characterize its nucleophilic reactivity.

Synthesis of this compound

A plausible synthetic route to this compound starts from 2-amino-4-bromophenol.

  • Reaction: 2-amino-4-bromophenol reacts with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol.

  • Procedure:

    • To a stirred solution of 2-amino-4-bromophenol in ethanol, add potassium hydroxide.

    • Add carbon disulfide dropwise to the mixture.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain this compound.

Determination of the Thiol Group pKa

The pKa of the thiol group can be determined experimentally using methods such as spectrophotometric titration or isothermal titration calorimetry.[5]

  • Spectrophotometric Titration Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of buffer solutions with a range of pH values.

    • Add a small aliquot of the stock solution to each buffer solution.

    • Measure the UV-Vis absorbance spectrum of each solution.

    • The absorbance will change as the thiol group ionizes. Plot the absorbance at a specific wavelength against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.

Kinetic Analysis of S-Alkylation (Nucleophilic Substitution)

The rate of the S-alkylation reaction can be studied to quantify the nucleophilic reactivity of the thiol.

  • Experimental Protocol:

    • Prepare solutions of this compound and the desired alkylating agent (e.g., an alkyl halide) in a suitable solvent.

    • Use a buffer solution to maintain a constant pH.

    • Initiate the reaction by mixing the reactants at a constant temperature.

    • Monitor the progress of the reaction over time by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy (by observing the disappearance of the thiolate or the appearance of the product).

    • Determine the initial rate of the reaction at different concentrations of the reactants.

    • Use the method of initial rates to determine the rate law and the rate constant (k) for the reaction.

Biological Activities of Derivatives

The nucleophilic thiol group of this compound serves as a gateway for the synthesis of a wide array of derivatives with potential therapeutic applications. While specific data for derivatives of the title compound is limited, the broader class of benzoxazole and benzothiazole-2-thiol derivatives has shown significant promise, particularly in the areas of anticancer and antimicrobial research.

Table 2: Representative Biological Activities of Related Benzothiazole-2-thiol Derivatives

Compound IDTarget/ActivityCell Line/OrganismIC₅₀/ActivityReference
Compound 7e (a benzothiazole-2-thiol derivative)AnticancerSKRB-3 (Breast Cancer)1.2 nM[6]
Compound 7e (a benzothiazole-2-thiol derivative)AnticancerSW620 (Colon Cancer)4.3 nM[6]
Compound 7e (a benzothiazole-2-thiol derivative)AnticancerA549 (Lung Cancer)44 nM[6]
Compound 7e (a benzothiazole-2-thiol derivative)AnticancerHepG2 (Liver Cancer)48 nM[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Nucleophilic_Reactivity_Workflow cluster_synthesis Synthesis & Characterization cluster_reactivity Reactivity Studies cluster_application Application in Drug Discovery start 2-Amino-4-bromophenol reagents CS2, KOH, EtOH start->reagents product This compound reagents->product pka_det pKa Determination (Spectrophotometric Titration) product->pka_det product2 This compound sn2 S-Alkylation (Nucleophilic Substitution) product2->sn2 michael Michael Addition (Nucleophilic Addition) product2->michael kinetics Kinetic Analysis (Rate Constant Determination) sn2->kinetics derivatives Synthesis of Derivatives sn2->derivatives michael->derivatives bio_assay Biological Assays (e.g., Anticancer, Antimicrobial) derivatives->bio_assay sar Structure-Activity Relationship (SAR) bio_assay->sar

Caption: Workflow for the synthesis, characterization, and reactivity studies of this compound and its application in drug discovery.

Nucleophilic_Attack_Mechanisms cluster_sn2 Nucleophilic Substitution (S-Alkylation) cluster_michael Nucleophilic Addition (Michael Addition) thiolate_sn2 Thiolate Anion (R-S⁻) transition_state_sn2 Transition State [R-S---R'---X]⁻ thiolate_sn2->transition_state_sn2 Nucleophilic Attack electrophile_sn2 Alkyl Halide (R'-X) electrophile_sn2->transition_state_sn2 product_sn2 Thioether (R-S-R') transition_state_sn2->product_sn2 leaving_group Leaving Group (X⁻) transition_state_sn2->leaving_group Loss of Leaving Group thiolate_michael Thiolate Anion (R-S⁻) enolate_intermediate Enolate Intermediate thiolate_michael->enolate_intermediate 1,4-Addition michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->enolate_intermediate product_michael Thioether Adduct enolate_intermediate->product_michael Protonation

Caption: Generalized mechanisms for nucleophilic substitution and Michael addition reactions of the thiolate anion.

Conclusion

This compound is a valuable building block in synthetic chemistry, primarily due to the nucleophilic nature of its thiol group. This reactivity allows for a wide range of chemical modifications, including S-alkylation and Michael addition, which are instrumental in the development of novel compounds with potential therapeutic applications. While specific quantitative data on the reactivity of this particular compound is not extensively documented, this guide provides a solid foundation for its study and application by presenting relevant physicochemical properties of related compounds, detailed general experimental protocols, and an overview of the biological potential of its derivatives. Further research into the precise quantification of the nucleophilic reactivity of this compound would be highly beneficial for its more rational application in drug design and materials science.

References

Methodological & Application

Synthesis of 5-Bromobenzo[d]oxazole-2-thiol Derivatives: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The benzoxazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide to the synthesis and derivatization of 5-Bromobenzo[d]oxazole-2-thiol, a key intermediate for building libraries of novel therapeutic candidates. We delve into the rationale behind the synthetic strategy, provide detailed, field-tested protocols, and discuss the application of these derivatives in the context of modern drug discovery, particularly focusing on structure-activity relationship (SAR) studies.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole and its derivatives are aromatic organic compounds that have garnered immense interest in medicinal chemistry.[3][4] Their structure, which can be viewed as a bioisostere of naturally occurring nucleotides like adenine and guanine, allows them to interact readily with various biopolymers, leading to a broad spectrum of biological activities.[3][5] The therapeutic potential of compounds based on this scaffold has been demonstrated in antibacterial, antifungal, antiviral, anticancer, and analgesic agents.[1][2][6]

The target of this guide, This compound , is a particularly valuable building block.[7][8][9] Its structure incorporates two key reactive sites for diversification:

  • A nucleophilic thiol group at the 2-position, ideal for S-alkylation, S-acylation, and other modifications.

  • A bromo group at the 5-position on the benzene ring, which serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl and alkyl substituents.

This dual functionality allows for the systematic exploration of chemical space around the benzoxazole core, which is fundamental to identifying lead compounds with improved potency and optimized pharmacokinetic profiles.

Synthesis of the Core Intermediate: this compound

The cornerstone of the library synthesis is the efficient and reliable production of the core scaffold. The most common and robust method involves the cyclocondensation of a 2-aminophenol derivative with a thiocarbonyl source, typically carbon disulfide (CS₂).

Mechanistic Rationale

The synthesis hinges on a one-pot reaction between 2-amino-4-bromophenol and carbon disulfide in a basic medium. The causality of this reaction is as follows:

  • Activation: A base, such as potassium hydroxide (KOH), deprotonates the highly nucleophilic amino group of the 2-amino-4-bromophenol.

  • Nucleophilic Attack: The activated amino group attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group, facilitated by the basic conditions, leads to the formation of the five-membered oxazole ring and the elimination of a sulfide species.

  • Tautomerization: The resulting intermediate exists predominantly in its more stable thione tautomer, this compound.

This reaction is efficient and generally proceeds in high yield, making it ideal for generating the multigram quantities of the core intermediate required for a drug discovery campaign.

Synthetic Workflow Diagram

The overall process for synthesizing the core intermediate is outlined below.

G cluster_0 PART 1: Core Scaffold Synthesis A 2-Amino-4-bromophenol (Starting Material) C Reaction Vessel (Ethanol, KOH, Reflux) A->C B Carbon Disulfide (CS₂) B->C D Cyclocondensation Reaction C->D Heat E Acidic Workup (Precipitation) D->E Cool & Acidify F This compound (Core Intermediate) E->F Filter & Dry

Caption: Workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol: Synthesis of this compound (1)

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Ethanol (95%)

  • Glacial acetic acid

  • Deionized water

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve potassium hydroxide (1.2 eq) in 50 mL of 95% ethanol.

  • To this basic solution, add 2-amino-4-bromophenol (1.0 eq) and stir until fully dissolved.

  • Carefully add carbon disulfide (1.5 eq) dropwise to the mixture at room temperature. Caution: CS₂ is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the aqueous solution by slowly adding glacial acetic acid until the pH is approximately 5-6. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum at 50°C to yield this compound (1 ) as pale yellow needles.[7]

Characterization Data:

  • Molecular Formula: C₇H₄BrNOS[7]

  • Molecular Weight: 230.09 g/mol [7]

  • Melting Point: 278-284 °C[7][10]

  • Appearance: Pale yellow needles[7]

Derivatization Strategies for Library Synthesis

With the core scaffold (1 ) in hand, the next phase is diversification. The thiol group is a soft nucleophile and readily undergoes S-alkylation with a wide range of electrophiles. This is a robust and high-yielding reaction, making it perfect for generating a library of analogues for SAR studies.

Rationale for S-Alkylation

The introduction of different substituents on the sulfur atom allows for the systematic probing of a target's binding pocket. By varying the size, electronics, and hydrogen-bonding capacity of the alkylating agent, researchers can:

  • Explore hydrophobic and hydrophilic interactions.

  • Introduce functionalities that can form key hydrogen bonds.

  • Modulate the overall solubility and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compounds.

G cluster_1 PART 2: Derivative Synthesis cluster_2 S-Alkylation Pathway Core This compound (Core Scaffold) Base Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Core->Base Deprotonation Thiolate Thiolate Anion (Nucleophile) Base->Thiolate Deprotonation Product S-Substituted Derivatives (Compound Library) Thiolate->Product Electrophile Electrophile (R-X) e.g., Alkyl Halides Electrophile->Product SN2 Reaction

Caption: General workflow for S-alkylation of the core scaffold.

General Protocol: S-Alkylation of this compound

Materials:

  • This compound (1 ) (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • To a solution of this compound (1 ) (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes to form the potassium thiolate salt.

  • Add the desired alkylating agent (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure S-alkylated derivative.

Data Presentation: Example Derivative Library

The following table summarizes a representative set of derivatives synthesized using the general S-alkylation protocol.

Compound IDAlkylating Agent (R-X)Reaction Time (h)Yield (%)M.W.Mass Spec (m/z) [M+H]⁺
2a Benzyl bromide392320.21320.0
2b Ethyl bromoacetate2.588316.18316.0
2c 2-Chloro-N,N-diethylacetamide485345.26345.1
2d 4-Nitrobenzyl bromide394365.21365.0

Application in Drug Discovery: Targeting Disease Pathways

Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, making them attractive for targeting various diseases.[11][12] For instance, many heterocyclic compounds containing this scaffold have shown potent antimicrobial activity, often by inhibiting essential bacterial enzymes like DNA gyrase.[13][14] Others have demonstrated significant anticancer effects by inducing apoptosis or inhibiting angiogenesis.[15][16][17]

The synthesis of a focused library, as described above, is the first step in a drug discovery cascade. The subsequent steps involve screening these compounds in relevant biological assays to identify "hits." Hits with promising activity are then selected for further optimization, where SAR data guides the synthesis of new, improved derivatives. For example, if compound 2d (with a nitrobenzyl group) shows superior activity to 2a (with a simple benzyl group), it suggests that an electron-withdrawing group in the para position of the benzyl ring is beneficial for activity. This insight directs the next round of synthesis.

cluster_0 Hypothetical Mechanism of Action (Antimicrobial) A Benzoxazole Derivative (Synthesized Compound) B Bacterial DNA Gyrase (Enzyme Target) A->B Binds to Active Site C Inhibition of Enzyme Activity B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Hypothetical inhibition of bacterial DNA gyrase.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the synthesis of novel compounds for drug discovery. The synthetic routes to the core and its S-alkylated derivatives are robust, high-yielding, and amenable to the generation of large libraries for biological screening. The strategic placement of reactive handles allows for extensive chemical exploration, facilitating the development of structure-activity relationships crucial for optimizing lead compounds. This application note provides the foundational protocols and scientific rationale to empower researchers to leverage this important heterocyclic system in their quest for new therapeutic agents.

References

Application Notes and Protocols: 5-Bromobenzo[d]oxazole-2-thiol as a Key Intermediate for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Bromobenzo[d]oxazole-2-thiol as a versatile intermediate in the synthesis of novel anticancer agents. This document details the synthesis of potent derivatives, their biological evaluation against various cancer cell lines, and the underlying mechanisms of action, including the inhibition of key signaling pathways involved in tumor growth and survival. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Rationale for Use in Anticancer Drug Discovery

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The strategic incorporation of a bromine atom at the 5-position and a thiol group at the 2-position of the benzo[d]oxazole ring system offers a reactive handle for synthetic modifications, enabling the generation of diverse libraries of compounds.[1][2] Derivatives of this compound have shown significant potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a hallmark of cancer.[3] Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells, a critical mechanism for effective cancer chemotherapy.

Quantitative Data Summary: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative benzoxazole-2-thiol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Benzoxazole Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
12l HepG2 (Liver)10.50[4]
MCF-7 (Breast)15.21[4]
12d HepG2 (Liver)23.61[4]
MCF-7 (Breast)44.09[4]
12i HepG2 (Liver)27.30[4]
MCF-7 (Breast)27.99[4]
13a HepG2 (Liver)11.4[4]
MCF-7 (Breast)14.2[4]
14o HepG2 (Liver)3.22[2]
14l HepG2 (Liver)3.95[2]
14b HepG2 (Liver)4.05[2]

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDVEGFR-2 IC50 (nM)Reference
Sorafenib (Control) 48.16[4]
12l 97.38[4]
12d 194.6[4]
12i 155[4]
12f 264.90[4]
13a 267.80[4]

Signaling Pathways and Mechanism of Action

Derivatives of this compound exert their anticancer effects through multiple mechanisms, primarily by inhibiting VEGFR-2 signaling and inducing apoptosis.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][6][7] By inhibiting the kinase activity of VEGFR-2, benzoxazole derivatives can block these downstream effects, thereby cutting off the tumor's blood supply.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzoxazole Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Induction of the Intrinsic Apoptosis Pathway

Many benzoxazole derivatives have been shown to induce apoptosis in cancer cells. This often occurs through the intrinsic, or mitochondrial, pathway. Cellular stress induced by the drug leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the cell death program.

Apoptosis_Pathway Drug Benzoxazole Derivative Mitochondrion Mitochondrion Drug->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: The intrinsic pathway of apoptosis induced by benzoxazole derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative anticancer agent derived from this compound and for key biological assays to evaluate its efficacy.

Synthesis of 2-((5-Bromobenzo[d]oxazol-2-yl)thio)-N-phenylacetamide

This protocol describes a general method for the S-alkylation of this compound followed by amide bond formation.

Materials:

  • This compound

  • 2-Chloro-N-phenylacetamide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnetic stirrer with heating

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-Chloro-N-phenylacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, 2-((5-Bromobenzo[d]oxazol-2-yl)thio)-N-phenylacetamide.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow Start This compound + 2-Chloro-N-phenylacetamide Reaction Reaction in DMF with K2CO3 at 60-70°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the synthesis of benzoxazole-2-thiol derivatives.

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compound in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Materials:

  • Cancer cells treated with the synthesized compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Treat cancer cells with the desired concentration of the benzoxazole derivative for a specified time.

  • Harvest the cells and lyse them in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to ensure equal protein loading in each lane. Analyze the changes in the expression of apoptosis-related proteins.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its derivatives have demonstrated potent in vitro activity against a range of cancer cell lines, primarily through the inhibition of VEGFR-2 and the induction of apoptosis. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore and develop this promising class of compounds for cancer therapy.

References

Application Notes and Protocols: 5-Bromobenzo[d]oxazole-2-thiol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[d]oxazole-2-thiol is a versatile heterocyclic compound with significant potential in materials science.[1][2] Its unique molecular structure, featuring a benzoxazole core, a reactive thiol group, and a bromo substituent, makes it a valuable building block for the development of advanced materials.[1][3] The thiol group provides a strong affinity for metal surfaces, making it an excellent candidate for applications in corrosion inhibition and surface modification.[4][5] Furthermore, the bromo- and thiol- functionalities offer reactive sites for incorporation into polymeric structures, enabling the synthesis of functional polymers with tailored properties for applications in coatings, sensors, and electronic devices.[1][2][6]

These application notes provide an overview of the potential uses of this compound in materials science, with a focus on its application as a corrosion inhibitor. Detailed experimental protocols, adapted from established methodologies for structurally similar compounds, are provided to guide researchers in exploring its capabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 439607-87-1[7]
Molecular Formula C₇H₄BrNOS[7]
Molecular Weight 230.09 g/mol [1]
Appearance Pale yellow needles[1]
Melting Point 278-284 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Store at 0-8°C[1]

Application 1: Corrosion Inhibitor for Copper and its Alloys

The benzoxazole moiety and the thiol group in this compound suggest its strong potential as a corrosion inhibitor, particularly for copper and its alloys.[4][8][9] The thiol group can form a self-assembled monolayer (SAM) on the metal surface, creating a protective barrier that insulates the metal from the corrosive environment.[3][10] The benzoxazole ring can further enhance this protection through its aromatic structure and heteroatoms, which can interact with the metal surface.[8]

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the methodology to assess the corrosion inhibition performance of this compound for copper in a corrosive medium (e.g., 3.5% NaCl solution) using electrochemical techniques.

Materials and Equipment:

  • This compound

  • Copper specimens (e.g., coupons or electrodes)

  • 3.5% NaCl solution (or other corrosive media)

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: copper specimen, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: platinum wire)

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

Procedure:

  • Preparation of Copper Specimens:

    • Mechanically polish the copper specimens with successively finer grades of emery paper.

    • Degrease the specimens with acetone or ethanol in an ultrasonic bath.

    • Rinse with deionized water and dry with a stream of nitrogen.

  • Preparation of Inhibitor Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of inhibitor solutions of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM) by diluting the stock solution in the corrosive medium (3.5% NaCl).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared copper specimen as the working electrode.

    • Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • From the EIS data (Nyquist and Bode plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (η%) from EIS data using: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Surface Analysis:

    • Immerse copper specimens in the corrosive solution with and without the inhibitor for a prolonged period (e.g., 24 hours).

    • Analyze the surface morphology of the specimens using SEM and AFM to observe the protective film formation and reduction in corrosion damage.

    • Use XPS to confirm the adsorption of the inhibitor molecules on the copper surface by identifying the characteristic peaks of bromine, nitrogen, oxygen, and sulfur.

Expected Quantitative Data (based on analogous compounds)

The following table presents hypothetical data based on the performance of similar benzoxazole and thiol-based corrosion inhibitors to illustrate the expected outcomes.

Inhibitor Concentration (mM)icorr (μA/cm²)η% (from Polarization)Rct (Ω·cm²)η% (from EIS)
0 (Blank)15.2-580-
0.18.544.1110047.3
0.54.173.0250076.8
1.02.384.9480087.9
5.01.192.8950093.9
10.00.894.71200095.2

Application 2: Functional Monomer for Polymer Synthesis

The presence of both a bromo and a thiol group allows for the versatile incorporation of this compound into various polymer backbones. The thiol group can participate in thiol-ene "click" chemistry reactions, while the bromo group can be used in cross-coupling reactions or as an initiator for controlled radical polymerization techniques. This dual functionality enables the synthesis of polymers with enhanced thermal stability, flame retardancy, and metal-binding properties.

Experimental Workflow: Synthesis of a Functional Polyacrylate

This workflow outlines the general steps for synthesizing a polyacrylate with pendant this compound side chains via a two-step process.

experimental_workflow start Start: this compound step1 Step 1: Thiol-ene Reaction with Allyl Acrylate start->step1 intermediate Intermediate: Acrylate Monomer step1->intermediate step2 Step 2: Free Radical Polymerization (e.g., with AIBN) intermediate->step2 product Final Product: Functional Polyacrylate step2->product

Caption: Synthetic route for a functional polyacrylate.

Logical Relationship: Corrosion Inhibition Mechanism

The proposed mechanism for corrosion inhibition by this compound involves its spontaneous adsorption onto the metal surface, forming a protective self-assembled monolayer (SAM).

corrosion_inhibition inhibitor This compound in solution adsorption Spontaneous Adsorption (Chemisorption) inhibitor->adsorption Interaction via Thiol group metal Metal Surface (e.g., Copper) metal->adsorption sam Formation of a dense Self-Assembled Monolayer (SAM) adsorption->sam protection Protective Barrier Formation sam->protection Blocks active sites inhibition Corrosion Inhibition protection->inhibition

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

This compound is a promising compound for various applications in materials science, most notably as a corrosion inhibitor. The provided protocols, based on established methods for analogous compounds, offer a solid foundation for researchers to investigate its efficacy. Further research into its incorporation into polymers and other materials is warranted to fully explore its potential in creating advanced functional materials.

References

5-Bromobenzo[d]oxazole-2-thiol: Application Notes and Protocols for Enzyme Inhibition Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound recognized for its potential as a scaffold in medicinal chemistry and drug discovery.[1][2][3] While the broader class of benzoxazoles has demonstrated a wide range of biological activities, including the inhibition of various enzymes implicated in diseases such as cancer and infectious diseases, specific data on this compound's direct enzyme targets and inhibitory mechanisms are not extensively detailed in publicly available research.[1][4] This document provides a generalized framework and protocols for screening this compound against common enzyme targets, based on the activities of structurally related compounds.

The benzoxazole core is a key feature in many pharmacologically active molecules.[4] For instance, derivatives of the closely related 5-chlorobenzoxazole have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth.[5] Other benzoxazole derivatives have shown inhibitory activity against enzymes like DNA topoisomerases, which are vital for DNA replication and are common targets for anticancer drugs.[6] Given these precedents, this compound is a promising candidate for screening against a variety of enzyme classes, including protein kinases, topoisomerases, ureases, and carbonic anhydrases.

These application notes offer detailed protocols for researchers to systematically evaluate the inhibitory potential of this compound against these enzyme classes.

Potential Enzyme Targets and Screening Strategies

Based on the known activities of similar compounds, the following enzyme families are logical starting points for screening this compound.

Protein Kinases (e.g., VEGFR-2)

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of this compound to known kinase inhibitors makes this enzyme class a primary target.

Experimental Workflow for Protein Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_enzyme Prepare Kinase (e.g., VEGFR-2) Solution prep_substrate Prepare Substrate and ATP Solution prep_buffer Prepare Assay Buffer add_inhibitor Add serial dilutions of compound to microplate wells prep_buffer->add_inhibitor add_enzyme Add kinase to wells add_inhibitor->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation start_reaction Initiate reaction with ATP/substrate mix pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction detection Add detection reagent stop_reaction->detection read_plate Read luminescence/fluorescence detection->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Workflow for a typical in vitro protein kinase inhibition assay.

Protocol: In Vitro Protein Kinase (e.g., VEGFR-2) Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase being tested.

Materials:

  • This compound

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 96- or 384-well white microplates

  • Multichannel pipettes

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To each well of the microplate, add the diluted compound or DMSO (for control wells).

    • Add the kinase solution to all wells.

    • Gently mix and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundVEGFR-2To be determined
Positive Control (e.g., Sorafenib)VEGFR-2Known value
DNA Topoisomerases

DNA topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication, transcription, and repair. They are validated targets for cancer chemotherapy.

Signaling Pathway: Role of Topoisomerase II in DNA Replication

cluster_replication DNA Replication ReplicationFork Replication Fork Advancement Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling TopoII Topoisomerase II Supercoiling->TopoII binds DSB Transient Double-Strand Break TopoII->DSB creates StrandPassage Strand Passage DSB->StrandPassage Religation DNA Religation StrandPassage->Religation RelaxedDNA Relaxed DNA Religation->RelaxedDNA RelaxedDNA->ReplicationFork allows continuation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->TopoII inhibits

Caption: Hypothetical inhibition of Topoisomerase II by this compound.

Protocol: Topoisomerase II DNA Relaxation Assay

Materials:

  • This compound

  • Human Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • ATP

  • Reaction stop solution/loading dye

  • Agarose gel

  • Gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel imaging system

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, ATP, and supercoiled DNA.

  • Inhibition Reaction:

    • Add the diluted compound or DMSO (control) to the reaction mixture.

    • Add Topoisomerase II to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent.

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

    • The IC50 is the concentration of the compound that inhibits 50% of the DNA relaxation activity.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundTopoisomerase IITo be determined
Positive Control (e.g., Etoposide)Topoisomerase IIKnown value

Conclusion

References

experimental protocol for S-alkylation of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the S-alkylation of 5-Bromobenzo[d]oxazole-2-thiol, a key intermediate in the synthesis of various biologically active compounds.[1][2][3] The protocol outlines a robust and versatile method for the introduction of various alkyl substituents at the sulfur atom, yielding a library of novel thioether derivatives. This procedure is fundamental for structure-activity relationship (SAR) studies in medicinal chemistry and drug discovery programs.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents.[1][2] The presence of the bromine atom offers a site for further functionalization, while the thiol group can be readily alkylated to produce a diverse range of S-substituted derivatives. These derivatives have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents. The S-alkylation reaction is a fundamental transformation that allows for the exploration of chemical space around the benzoxazole core, which is crucial for optimizing biological activity and pharmacokinetic properties.

Experimental Protocol

This protocol describes a general procedure for the S-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF) or acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to form the thiolate salt.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time may vary from 2 to 12 hours depending on the reactivity of the alkyl halide. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Reaction Workflow

S_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and K₂CO₃ in DMF add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide Stir 15-20 min reaction Stir at Room Temperature (Monitor by TLC) add_alkyl_halide->reaction quench Quench with Water reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify end Pure S-Alkylated Product purify->end Characterization

Caption: Experimental workflow for the S-alkylation of this compound.

Data Presentation

The following table summarizes the reactants and expected products for the S-alkylation of this compound with various alkylating agents. The yields are hypothetical and will vary depending on the specific reaction conditions and the purity of the reactants.

EntryAlkylating Agent (R-X)Product (5-Bromo-2-(S-R)-benzo[d]oxazole)Expected Yield (%)
1Methyl Iodide (CH₃I)5-Bromo-2-(methylthio)benzo[d]oxazole85-95
2Ethyl Bromide (CH₃CH₂Br)5-Bromo-2-(ethylthio)benzo[d]oxazole80-90
3Benzyl Bromide (C₆H₅CH₂Br)5-Bromo-2-(benzylthio)benzo[d]oxazole88-98
4Propargyl Bromide (HC≡CCH₂Br)5-Bromo-2-(prop-2-yn-1-ylthio)benzo[d]oxazole75-85

Signaling Pathway Diagram

While this protocol describes a chemical synthesis rather than a biological signaling pathway, a logical relationship diagram can illustrate the transformation.

Chemical_Transformation reactant1 This compound product 5-Bromo-2-(alkylthio)benzo[d]oxazole reactant1->product reactant2 Alkyl Halide (R-X) reactant2->product reagent Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent->product

Caption: Chemical transformation diagram for S-alkylation.

Conclusion

The described protocol for the S-alkylation of this compound offers a straightforward and efficient method for the synthesis of a variety of thioether derivatives. This procedure is highly adaptable for different alkylating agents, making it a valuable tool for medicinal chemists in the design and synthesis of new chemical entities for drug discovery. The versatility of this reaction allows for the systematic modification of the substituent at the 2-position, enabling detailed exploration of structure-activity relationships.

References

Application Notes & Protocols: 5-Bromobenzo[d]oxazole-2-thiol as a Versatile Precursor for Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the pursuit of novel polymers with tailored functionalities, the design of the monomer or modifying agent is of paramount importance. 5-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound distinguished by a unique convergence of three chemically addressable motifs: a nucleophilic thiol, a modifiable aryl bromide, and a rigid, photophysically active benzoxazole core.[1][2] This strategic combination makes it an exceptionally valuable building block for researchers in materials science and drug development.[3] The benzoxazole unit is known to impart significant thermal stability and high tensile modulus to polymer backbones, while the thiol and bromide groups serve as versatile handles for polymerization and post-synthesis modification.[4][5][6]

This guide provides an in-depth exploration of how this compound can be leveraged to synthesize advanced functional polymers. We will move beyond simple procedural lists to explain the causal chemistry behind protocol choices, ensuring that researchers can not only replicate these methods but also adapt and innovate from them. The protocols detailed herein focus on two primary strategies: its use in post-polymerization modification to functionalize existing polymer backbones and its role in creating reactive polymer end-groups through controlled radical polymerization techniques.

Physicochemical & Reactive Properties

A thorough understanding of the precursor's properties is critical for experimental design. The reactivity of each functional group can be selectively addressed under different reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄BrNOS[7]
Molecular Weight 230.08 g/mol [7]
Melting Point 280-284 °C[7]
Appearance Off-white to light yellow powder-
Solubility Moderate in DMSO, low in water[8]
pKa (Thiol Group) ~8.5–9.0 (Estimated)[8]

Reactive Centers: A Triad of Functionality

  • The 2-Thiol Group: This is the most prominent reactive site for many polymer modifications. As a potent nucleophile (especially in its deprotonated thiolate form), it readily participates in a variety of high-efficiency reactions, including Michael additions, thiol-ene click reactions, and nucleophilic substitution reactions.[9][10] This makes it ideal for grafting the benzoxazole moiety onto polymer side chains or chain ends.

  • The 5-Bromo Group: The bromine atom on the benzene ring is a classic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). While this guide focuses on the thiol reactivity, the bromo group offers a secondary, orthogonal site for modification, enabling the synthesis of complex, multi-functional materials.

  • The Benzoxazole Core: This rigid, planar heterocyclic system is not merely a scaffold; it contributes directly to the final polymer's properties. Its inclusion in a polymer backbone is known to enhance thermal stability, increase the glass transition temperature (Tg), and improve mechanical strength.[4][11] Furthermore, the 2-(2′-hydroxyphenyl)benzoxazole motif (formed after certain reactions) is known to exhibit unique photophysical behavior, such as excited state intramolecular proton transfer (ESIPT), making it a candidate for creating fluorescent or mechanofluorochromic materials.[12]

Application I: Post-Polymerization Modification for Side-Chain Functionalization

Post-polymerization modification is a powerful strategy for synthesizing a library of diverse polymers from a single, common precursor.[13][14] This approach avoids the often-arduous process of synthesizing and polymerizing unique functional monomers. Here, we utilize the reactivity of the thiol group on this compound to graft it onto a pre-made polymer backbone.

Post_Polymerization_Workflow cluster_0 Step 1: Precursor Polymer Synthesis cluster_1 Step 2: Grafting Reaction cluster_2 Step 3: Purification & Analysis P_Synth Synthesize Polymer with Reactive Side-Chains (e.g., Alkenes, Epoxides) Reaction React with This compound (Thiol-Ene or Nucleophilic Addition) P_Synth->Reaction Precursor Polymer Purify Purify Polymer (Precipitation / Dialysis) Reaction->Purify Functionalized Polymer Analyze Characterize (NMR, FTIR, GPC) Purify->Analyze

Caption: General workflow for post-polymerization modification.

Protocol 1: Thiol-Ene "Click" Reaction on Alkene-Functional Polymers

Causality & Rationale: The thiol-ene reaction is a cornerstone of "click chemistry." It proceeds via a radical-mediated mechanism, is highly efficient, tolerates a wide range of functional groups, and can be initiated under mild conditions using either thermal or photochemical methods.[15] This makes it an ideal choice for modifying polymers without risking backbone degradation. We will use a precursor polymer with pendant alkene groups as the substrate.

Methodology:

  • Precursor Polymer Preparation:

    • Synthesize a polymer with pendant alkene groups. A common example is poly(allylglycidyl ether) or a copolymer incorporating allyl methacrylate. Ensure the precursor polymer is well-characterized (Mn, Đ via GPC) and purified before use.

  • Thiol-Ene Reaction:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the alkene-functional polymer (1.0 eq of alkene groups) in a suitable anhydrous solvent (e.g., THF or Dioxane) to a concentration of ~10% w/v.

    • Add this compound (1.5 eq per alkene group). The excess ensures high conversion of the polymer's functional sites.

    • Add a radical initiator. For thermal initiation, use AIBN (0.1 eq per alkene group). For photochemical initiation, use a photoinitiator like DMPA (0.1 eq per alkene group).

    • For Thermal Initiation: Place the flask in a preheated oil bath at 70 °C and stir for 12-24 hours.

    • For Photochemical Initiation: Stir the solution at room temperature while irradiating with a UV lamp (e.g., 365 nm).

    • Self-Validation Insight: Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR. The disappearance of the characteristic alkene proton signals (~5-6 ppm) and the appearance of new signals corresponding to the benzoxazole moiety indicate successful grafting.

  • Purification:

    • After the reaction, cool the solution to room temperature.

    • Concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Filter the precipitated polymer and wash thoroughly with the non-solvent to remove unreacted thiol and initiator byproducts.

    • Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.

    • Dry the final polymer under vacuum at 40 °C overnight.

  • Characterization:

    • ¹H NMR: Confirm the presence of benzoxazole protons and the disappearance of alkene protons.

    • FTIR: Look for the appearance of characteristic benzoxazole ring vibrations.

    • GPC: Confirm that the polymer backbone did not degrade during the modification (i.e., Mn remains similar and Đ does not significantly broaden).

Table 2: Example Conditions for Thiol-Ene Modification

ParameterConditionRationale
Polymer Substrate Poly(allyl methacrylate)Provides readily accessible pendant alkene groups.
Thiol Stoichiometry 1.5 eqDrives the reaction to near-quantitative conversion.
Initiator AIBN (0.1 eq)Provides a controlled source of radicals at 70 °C.
Solvent Anhydrous THFGood solubility for both polymer and thiol; low chain transfer.
Temperature 70 °CSufficient for AIBN decomposition without polymer degradation.
Time 18 hoursAllows for high conversion to be reached.

Application II: Thiol-Terminus Polymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) is a powerful technique for synthesizing polymers with controlled molecular weights, narrow dispersities, and, crucially, a preserved chain-end fidelity.[9][16] The native product of RAFT polymerization is a polymer with a thiocarbonylthio end-group. This group can be easily and cleanly converted into a terminal thiol, which serves as a highly valuable reactive point for subsequent modifications.[16][17]

RAFT_Workflow cluster_0 Step 1: Controlled Polymerization cluster_1 Step 2: End-Group Conversion cluster_2 Step 3: Functionalization RAFT Perform RAFT Polymerization (Monomer, Initiator, RAFT Agent) Aminolysis Aminolysis / Thiolysis (e.g., with an amine or excess thiol) RAFT->Aminolysis Polymer-S-C(=S)-Z Quantify Quantify Thiol Ends (Ellman's Test) Aminolysis->Quantify Polymer-SH Conjugate Conjugate to Substrate (e.g., Michael Addition) Quantify->Conjugate

Caption: Workflow for creating and using thiol-terminated polymers via RAFT.

Protocol 2: Synthesis and Aminolysis of a RAFT Polymer to Generate a Terminal Thiol

Causality & Rationale: The key to this process is the selective cleavage of the bond between the polymer chain and the thiocarbonylthio group, leaving a thiol. Aminolysis is a widely used method for this transformation because primary amines act as effective nucleophiles to cleave the RAFT end-group, and the byproducts are typically easy to remove.[17] This protocol creates a macromolecular version of a thiol, which can then be used in subsequent conjugation reactions.

Methodology:

  • RAFT Polymerization:

    • Synthesize a polymer, such as polystyrene or poly(methyl methacrylate), using a standard RAFT protocol. Choose a suitable RAFT agent (e.g., a trithiocarbonate for methacrylates or a dithiobenzoate for styrene).

    • Trustworthiness Tip: Ensure the polymerization is controlled by confirming a linear evolution of molecular weight with conversion and a low final polydispersity (Đ < 1.3). This validates that the majority of chains possess the desired end-group.

  • Aminolysis of the RAFT End-Group:

    • Dissolve the purified RAFT polymer (1.0 eq) in a suitable solvent (e.g., DCM or THF).

    • Add a primary amine, such as hexylamine or ethanolamine (10-20 eq excess), and a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) (1-2 eq) to prevent oxidative disulfide formation.

    • Stir the reaction at room temperature for 2-4 hours. The solution may lose the characteristic color (e.g., pink or yellow) of the thiocarbonylthio group, providing a visual cue of reaction progress.

  • Purification:

    • Precipitate the polymer in a non-solvent (e.g., cold methanol). The excess amine and byproducts will remain in the solution.

    • Repeat the precipitation process 2-3 times to ensure complete removal of reagents.

    • Dry the thiol-terminated polymer under vacuum. Store under an inert atmosphere to prevent oxidation.

  • Quantification and Validation:

    • Ellman's Test: This is a critical self-validation step. Ellman's reagent (DTNB) reacts specifically with free thiols to produce a chromophore that can be quantified by UV-Vis spectroscopy at 412 nm.[18] This test confirms the presence and quantity of available thiol end-groups.

    • Procedure: Prepare a known concentration of your polymer in a suitable buffer (e.g., phosphate buffer, pH 7-8). Add Ellman's reagent and measure the absorbance. Compare to a calibration curve made with a known thiol standard (e.g., cysteine) to determine the concentration of thiol groups, and thus the end-group functionality. A high functionality (>90%) confirms a successful conversion.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic platform for the design of sophisticated polymeric materials. Its unique trifecta of reactive sites allows for a modular approach to polymer synthesis. By leveraging the robust and efficient chemistry of its thiol group, researchers can readily perform post-polymerization modifications and create highly functional polymer termini. The presence of the benzoxazole core provides a pathway to materials with enhanced thermomechanical properties and potentially novel optical functions.[4][12]

The protocols outlined here provide a validated foundation for exploring these possibilities. Future work could involve exploiting the orthogonal reactivity of the bromide group for sequential modifications or using the monomer itself in novel step-growth polymerizations to create fully aromatic, high-performance polymers. The applications for materials derived from this versatile building block are vast, spanning from advanced coatings and composites to sophisticated platforms for drug delivery and biomedical devices.[3][19]

References

Application Notes and Protocols for the Quantification of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromobenzo[d]oxazole-2-thiol is a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates the availability of robust and reliable analytical methods for its quantification. Accurate determination of its concentration is crucial for quality control, reaction monitoring, and stability studies. This document provides a detailed application note for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A selective and sensitive RP-HPLC method has been developed for the quantification of this compound. The method utilizes a C18 stationary phase and gradient elution to achieve optimal separation from potential impurities and degradation products. Detection is performed using a UV detector, leveraging the chromophoric nature of the benzoxazole ring system.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC System
Detector UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Run Time 15 minutes
Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.[1][2][3]

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.6 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 1.8%≤ 2.0%
Specificity No interference from blank and placeboPeak purity > 99%

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare stock and working standard solutions of this compound and to prepare a sample solution for HPLC analysis.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

1. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard. b. Transfer the weighed standard to a 25 mL volumetric flask. c. Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve. d. Allow the solution to return to room temperature. e. Make up the volume to 25 mL with acetonitrile and mix thoroughly.

2. Working Standard Solutions Preparation (1 - 100 µg/mL): a. Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water. b. For example, to prepare a 10 µg/mL standard, pipette 1 mL of the stock solution into a 100 mL volumetric flask and make up to volume with the diluent.

3. Sample Solution Preparation: a. Accurately weigh a quantity of the sample containing approximately 10 mg of this compound. b. Transfer the sample to a 100 mL volumetric flask. c. Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution. d. Allow the solution to cool to room temperature. e. Make up the volume to 100 mL with acetonitrile and mix well. f. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

G cluster_prep Solution Preparation Workflow weigh_std Weigh Reference Standard dissolve_std Dissolve in Acetonitrile weigh_std->dissolve_std stock_sol Prepare Stock Solution (1000 µg/mL) dissolve_std->stock_sol dilutions Prepare Working Standards (1-100 µg/mL) stock_sol->dilutions Dilute with Acetonitrile/Water weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample sample_sol Prepare Sample Solution dissolve_sample->sample_sol filter Filter with 0.45 µm Syringe Filter sample_sol->filter Filter hplc_vial_std HPLC Vial (Standards) dilutions->hplc_vial_std Transfer to Vial hplc_vial_sample HPLC Vial (Sample) filter->hplc_vial_sample Transfer to Vial

Caption: Workflow for the preparation of standard and sample solutions.

Protocol 2: HPLC Analysis and Quantification

Objective: To perform the HPLC analysis and quantify the amount of this compound in the prepared sample.

Materials:

  • Prepared standard and sample solutions in HPLC vials.

  • HPLC system configured as per Table 1.

Procedure:

1. System Suitability Test: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the 10 µg/mL working standard solution five times. c. Verify that the system suitability parameters meet the acceptance criteria (e.g., %RSD of peak area < 2.0%, tailing factor ≤ 1.5, theoretical plates > 2000).

2. Calibration Curve Generation: a. Inject each of the working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate. b. Record the peak area for this compound at each concentration. c. Plot a calibration curve of peak area versus concentration. d. Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept.

3. Sample Analysis: a. Inject the prepared sample solution in duplicate. b. Record the peak area of the this compound peak.

4. Calculation: a. Calculate the concentration of this compound in the sample solution using the linear regression equation from the calibration curve:

G cluster_hplc HPLC Analysis Workflow start Equilibrate HPLC System sst Perform System Suitability Test start->sst calibration Inject Standard Solutions & Generate Calibration Curve sst->calibration If SST passes sample_injection Inject Sample Solution calibration->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition quantification Quantify Analyte Concentration data_acquisition->quantification report Generate Report quantification->report

Caption: General workflow for the HPLC analysis and quantification.

Data Presentation

Linearity Data

Table 3: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,345
25380,862
50761,725
1001,523,450
Linear Regression y = 15230x + 45
Correlation Coefficient (R²) 0.9995
Accuracy and Precision Data

Table 4: Accuracy and Precision Results

Spiked LevelConcentration (µg/mL)Measured Conc. (µg/mL) (n=3)% Recovery% RSD
Low 109.9899.8%1.2%
Medium 5050.45100.9%0.8%
High 9089.6499.6%0.6%

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is suitable for routine quality control and research applications. The detailed protocols and validation data presented herein should enable researchers, scientists, and drug development professionals to readily implement this analytical procedure in their laboratories.

References

Application Notes and Protocols: 5-Bromobenzo[d]oxazole-2-thiol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 5-Bromobenzo[d]oxazole-2-thiol in click chemistry reactions. The unique structural features of this compound, particularly its reactive thiol group, make it a versatile building block for the synthesis of complex molecules and bioconjugates. The protocols outlined below describe two primary approaches for incorporating this moiety using click chemistry: a direct radical-mediated thiol-yne reaction and a two-step approach involving S-propargylation followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A hypothetical application in the development of a targeted peptide-drug conjugate for cancer therapy is also presented.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzoxazole core is a recognized pharmacophore present in numerous biologically active compounds, including those with anticancer properties. Recent research has highlighted the potential of benzoxazole derivatives as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis.

Click chemistry offers a powerful set of tools for the rapid, efficient, and modular synthesis of novel compounds. Its high yields, tolerance of a wide range of functional groups, and simple reaction conditions make it ideal for drug discovery and development. This document provides protocols to leverage the reactivity of the thiol group in this compound for click chemistry applications, enabling its conjugation to other molecules of interest.

Data Presentation

The following tables summarize the key quantitative data for the experimental protocols described herein.

Table 1: Reagents for S-Propargylation of this compound

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
This compound230.081.0230 mgStarting Material
Propargyl Bromide (80% in toluene)118.961.20.12 mLAlkylating Agent
Potassium Carbonate (K₂CO₃)138.212.0276 mgBase
Acetone58.08-10 mLSolvent

Table 2: Reagents for Radical-Mediated Thiol-Yne Click Reaction

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeRole
This compound230.081.0230 mgThiol Component
Phenylacetylene102.131.10.12 mLAlkyne Component
2,2-Azobis(2-methylpropionitrile) (AIBN)164.210.116.4 mgRadical Initiator
Tetrahydrofuran (THF), anhydrous72.11-5 mLSolvent

Experimental Protocols

Protocol 1: S-Propargylation of this compound

This protocol describes the functionalization of this compound with a terminal alkyne, rendering it suitable for subsequent CuAAC "click" reactions.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Ethyl acetate and hexane for TLC mobile phase

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (230 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add 10 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add propargyl bromide (0.12 mL of 80% solution in toluene, 1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 60°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(prop-2-yn-1-ylthio)benzo[d]oxazole as the final product.

Protocol 2: Radical-Mediated Thiol-Yne Click Reaction

This protocol details the direct "click" reaction of this compound with an alkyne, initiated by a radical initiator.

Materials:

  • This compound

  • Phenylacetylene

  • 2,2-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or a vial with a septum

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Heating block or oil bath

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a Schlenk flask, dissolve this compound (230 mg, 1.0 mmol) and phenylacetylene (0.12 mL, 1.1 mmol) in 5 mL of anhydrous THF.

  • Degas the solution by bubbling with nitrogen or argon for 15 minutes.

  • Add AIBN (16.4 mg, 0.1 mmol) to the reaction mixture under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 70°C.

  • Stir the reaction at this temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting vinyl sulfide product by column chromatography on silica gel.

Application Example: Bioconjugation for Targeted Drug Delivery

Objective: To synthesize a peptide-drug conjugate for targeted delivery to cancer cells overexpressing VEGFR-2. The conjugate will consist of a VEGFR-2 inhibiting peptide linked to the cytotoxic this compound moiety via a stable triazole linker formed by a CuAAC reaction.

Step 1: Synthesis of Azide-Modified Peptide A known VEGFR-2 inhibiting peptide (e.g., a synthetic peptide mimicking the VEGF binding site) is synthesized using solid-phase peptide synthesis. An amino acid with an azide-functionalized side chain (e.g., azidolysine) is incorporated at a non-critical position for receptor binding.

Step 2: CuAAC "Click" Reaction

  • The S-propargylated this compound (prepared as in Protocol 1) is dissolved in a mixture of t-butanol and water.

  • The azide-modified peptide is added to the solution.

  • A solution of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate) are added to generate the active Cu(I) catalyst in situ.

  • The reaction is stirred at room temperature and monitored by HPLC.

  • Upon completion, the peptide-drug conjugate is purified by preparative HPLC.

Visualizations

S_Propargylation reagent1 This compound reaction S-Alkylation reagent1->reaction reagent2 Propargyl Bromide reagent2->reaction base K₂CO₃ base->reaction Base solvent Acetone solvent->reaction Solvent, Reflux product 2-(prop-2-yn-1-ylthio)benzo[d]oxazole reaction->product

Caption: S-Propargylation of this compound.

Thiol_Yne_Reaction thiol This compound reaction Radical Addition thiol->reaction alkyne Phenylacetylene alkyne->reaction initiator AIBN initiator->reaction Initiator solvent THF solvent->reaction Solvent, 70°C product Vinyl Sulfide Adduct reaction->product

Caption: Radical-mediated thiol-yne click reaction.

Bioconjugation_Workflow cluster_synthesis Synthesis cluster_click Click Chemistry cluster_application Application propargylation S-Propargylation of This compound click_reaction CuAAC Reaction propargylation->click_reaction peptide_synthesis Synthesis of Azide- Modified VEGFR-2 Inhibiting Peptide peptide_synthesis->click_reaction purification Purification of Peptide-Drug Conjugate click_reaction->purification testing In Vitro/In Vivo Testing purification->testing

Caption: Workflow for bioconjugation application.

Application Notes and Protocols for the Development of Novel Agrochemicals from 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Bromobenzo[d]oxazole-2-thiol as a scaffold for the development of novel agrochemicals. The following sections detail synthetic strategies, experimental protocols for evaluating biological activity, and potential mechanisms of action.

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the agrochemical industry due to their broad spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][2][3] The unique structural features of the benzoxazole ring system allow for diverse functionalization, enabling the fine-tuning of its biological profile. This compound, in particular, serves as a versatile starting material for the synthesis of a library of novel agrochemical candidates.[4][5] The presence of the bromine atom offers a site for further chemical modification, while the thiol group provides a convenient handle for introducing various side chains, which can significantly influence the compound's efficacy and mode of action.

Synthesis of Novel Derivatives

The primary route for generating a diverse library of candidate agrochemicals from this compound involves the S-alkylation or S-acylation of the thiol group. This allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.

General Protocol for S-Alkylation

A general protocol for the S-alkylation of this compound to produce a variety of thioether derivatives is as follows:

  • Dissolution: Dissolve this compound in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the thiol group, forming a thiolate anion.

  • Nucleophilic Attack: Introduce an appropriate alkylating agent (e.g., alkyl halide, benzyl halide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired S-substituted derivative.

G cluster_synthesis General Synthesis Workflow start This compound dissolution Dissolution in DMF/Acetone start->dissolution deprotonation Addition of Base (e.g., K₂CO₃) dissolution->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation reaction Stirring at RT or Heat alkylation->reaction workup Quenching, Extraction, and Purification reaction->workup product S-Substituted Derivative workup->product

Caption: General workflow for the synthesis of S-substituted derivatives.

Biological Activity Screening Protocols

The following protocols are standardized methods for evaluating the antifungal, herbicidal, and insecticidal activities of newly synthesized this compound derivatives.

Antifungal Activity

The in vitro antifungal activity of the synthesized compounds can be assessed using the mycelial growth inhibition assay against a panel of economically important phytopathogenic fungi.

3.1.1. Experimental Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile distilled water to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100 µg/mL).

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Test Compounds: While the PDA medium is still molten, add the appropriate volume of the test solution to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions after the fungal growth in the control plate (containing only DMSO) has reached the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

  • Determination of EC₅₀: The half-maximal effective concentration (EC₅₀) values can be determined by probit analysis of the concentration-response data.

3.1.2. Representative Antifungal Activity Data

The following table summarizes the antifungal activity of various benzoxazole derivatives against common phytopathogenic fungi, illustrating the potential of this chemical class.

Compound IDFungusConcentration (µg/mL)Inhibition (%)EC₅₀ (µg/mL)Reference
Benzoxazole Derivative A Botrytis cinerea5085.215.4[3]
Benzoxazole Derivative B Fusarium graminearum5078.522.1[6]
Benzoxazole Derivative C Rhizoctonia solani5092.110.8[3]
5-Chlorobenzoxazole Derivative Alternaria solani5065.7-[6]
Herbicidal Activity

The pre-emergence and post-emergence herbicidal activities of the synthesized compounds can be evaluated against a selection of common weed species.

3.2.1. Experimental Protocol: Seed Germination and Root Elongation Assay

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in DMSO and dilute with distilled water containing a surfactant (e.g., Tween-80) to various concentrations.

  • Seed Plating: Place filter paper in Petri dishes and moisten with the test solutions. Place a predetermined number of seeds of the target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) on the filter paper.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with controlled temperature, humidity, and light/dark cycles.

  • Data Collection: After a set incubation period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each parameter compared to a control group treated with a solution containing only DMSO and the surfactant.

3.2.2. Representative Herbicidal Activity Data

The following table presents the herbicidal activity of representative benzoxazole derivatives.

Compound IDWeed SpeciesApplicationConcentration (µg/ha)Inhibition (%)Reference
Benzoxazole Herbicide X Abutilon theophrastiPre-emergence25095[1]
Benzoxazole Herbicide Y Digitaria sanguinalisPost-emergence50088[7]
5-Chloro-2-(nitromethyl)benzo[d]oxazole Solanum lycopersicumPre-emergence1000 µM>90 (root & shoot)[1]
Insecticidal Activity

The insecticidal properties of the synthesized compounds can be determined using various bioassays depending on the target insect pest.

3.3.1. Experimental Protocol: Leaf-Dip Bioassay

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in an appropriate solvent containing a surfactant.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a Petri dish or a suitable container and introduce a known number of insect larvae (e.g., 3rd instar).

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Record the larval mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Calculation of Mortality: Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

  • Determination of LC₅₀: Calculate the median lethal concentration (LC₅₀) using probit analysis.

3.3.2. Representative Insecticidal Activity Data

The following table shows the insecticidal activity of some benzoylurea insecticides containing heterocyclic moieties, which can serve as a reference for the potential of benzoxazole derivatives.

Compound IDInsect SpeciesBioassayLC₅₀ (mg/L)Reference
Benzoylurea Derivative 1 Mythimna separataDiet incorporation0.15[2]
Benzoylurea Derivative 2 Culex pipiens pallensLarval dip0.08[2]
Benzoylurea Derivative 3 Plutella xylostellaLeaf dip0.52[2]

Mechanism of Action

Understanding the mechanism of action is crucial for the development of effective and selective agrochemicals. For some herbicidal benzoxazole derivatives, the mode of action has been identified as the inhibition of protoporphyrinogen oxidase (PPO).

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and ultimately, plant death.

G cluster_pathway PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Catalyzes Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Benzoxazole_Herbicide Benzoxazole Herbicide Benzoxazole_Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Mechanism of action of PPO-inhibiting benzoxazole herbicides.

Conclusion

This compound represents a promising scaffold for the discovery of novel agrochemicals. The synthetic accessibility of its derivatives, coupled with the broad biological activities exhibited by the benzoxazole class of compounds, makes it an attractive starting point for research and development programs. The protocols and data presented herein provide a framework for the systematic exploration of this chemical space to identify new and effective solutions for crop protection.

References

Application Note: 5-Bromobenzo[d]oxazole-2-thiol as a Versatile Metal-Chelating Agent for Advanced Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unlocking a New Sensing Scaffold

The detection and quantification of metal ions are critical across diverse fields, from environmental monitoring and industrial process control to diagnostics and pharmaceutical development. The benzoxazole heterocyclic core has emerged as a privileged scaffold in the design of fluorescent chemosensors due to its rigid, planar structure and favorable photophysical properties.[1][2] Benzoxazole derivatives have been successfully employed in creating selective sensors for a variety of transition metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Ag⁺.[1][3][4][5]

This guide focuses on 5-Bromobenzo[d]oxazole-2-thiol , a functionalized derivative with significant, yet largely untapped, potential as a metal-chelating agent. The molecule incorporates three key features:

  • The benzoxazole ring system , a known fluorophore.

  • A thiol (-SH) group at the 2-position, a well-established coordination site for soft and borderline metal ions like mercury, cadmium, lead, and copper.[6][7]

  • A bromine atom at the 5-position. As a heavy atom, bromine can modulate the photophysical properties of the fluorophore through enhanced spin-orbit coupling, potentially influencing fluorescence quantum yields and lifetimes, which can be exploited for novel sensing strategies.[8][9]

While commercially available and noted for its role as a synthetic intermediate and a reagent in analytical chemistry for metal ion detection[10][11][12], detailed protocols for its application in sensor development are not widely documented. This application note aims to bridge that gap by providing a comprehensive theoretical framework and practical, field-tested protocols for leveraging this compound in the design of both fluorescent and colorimetric metal ion sensors.

Synthesis and Characterization

The synthesis of this compound is readily achievable from commercially available precursors. The most common and efficient method involves the cyclization of a substituted 2-aminophenol with carbon disulfide.[13]

Protocol 1: Synthesis of this compound

Rationale: This one-pot reaction provides a direct route to the desired heterocyclic system. Potassium hydroxide acts as a base to deprotonate the phenol and facilitate the reaction with carbon disulfide, which serves as the carbon source for the thiol group.

Materials:

  • 4-Bromo-2-aminophenol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-aminophenol (10 mmol) and potassium hydroxide (20 mmol) in 100 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved, resulting in a dark-colored solution.

  • Carefully add carbon disulfide (15 mmol) dropwise to the solution. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water.

  • Acidify the aqueous solution by slowly adding concentrated HCl with constant stirring until the pH is ~2-3. A precipitate will form.

  • Collect the crude product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the solid under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization:

  • ¹H NMR: Confirm the aromatic proton signals and the broad singlet for the thiol proton.

  • ¹³C NMR: Identify the carbon signals of the benzoxazole core, including the characteristic C=S signal.

  • FT-IR: Verify the presence of N-H stretching (tautomeric form), C=S stretching, and C-Br stretching vibrations.

  • Mass Spectrometry (MS): Confirm the molecular weight (230.08 g/mol ) and isotopic pattern characteristic of a bromine-containing compound.[12]

Principles of Metal Chelation and Sensing

This compound exists in tautomeric equilibrium between the thiol and thione forms. It can act as a versatile bidentate ligand, coordinating to metal ions primarily through the exocyclic sulfur atom and the ring nitrogen atom, forming a stable five-membered chelate ring.[14][15]

Signaling Mechanisms
  • Fluorescence Quenching: Paramagnetic metal ions like Cu²⁺, Fe³⁺, and Ni²⁺ often quench the fluorescence of a nearby fluorophore through energy or electron transfer processes. This "turn-off" response is highly sensitive and can be quantified using the Stern-Volmer relationship.[1][3]

  • Chelation-Enhanced Fluorescence (CHEF): Diamagnetic d¹⁰ metal ions such as Zn²⁺ and Cd²⁺ can bind to the ligand and restrict intramolecular vibrations or rotations that otherwise provide non-radiative decay pathways. This binding enhances the rigidity of the molecule, leading to a significant increase in fluorescence intensity—a "turn-on" response.[1][16]

  • Colorimetric Detection: The coordination of a metal ion alters the electronic structure of the ligand, specifically the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This change in the HOMO-LUMO gap results in a shift in the UV-Vis absorption spectrum, often leading to a distinct color change visible to the naked eye.[17][18]

Visualization of Chelation and Signaling

ChelationMechanism cluster_0 Chelation Process Ligand This compound (N,S Donor Sites) Complex [M(Ligand)]ⁿ⁺ Complex (Stable Chelate Ring) Ligand->Complex Coordination Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Chelation of a metal ion by this compound.

CHEF_Mechanism FreeLigand Free Ligand (Flexible Structure) Excitation1 Light Excitation (hν) NonRadiative Non-Radiative Decay (Vibrations, Rotations) Excitation1->NonRadiative Dominant Pathway LowFluorescence Weak Fluorescence NonRadiative->LowFluorescence BoundLigand Ligand-Metal Complex (Rigid Structure) Excitation2 Light Excitation (hν) Radiative Radiative Decay Excitation2->Radiative Dominant Pathway HighFluorescence Strong Fluorescence (CHEF Effect) Radiative->HighFluorescence

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).

Experimental Protocols for Sensor Development

The following protocols provide a robust framework for evaluating the sensing capabilities of this compound.

Protocol 2: Screening for Fluorescent "Turn-Off" Sensing of Paramagnetic Metal Ions (e.g., Cu²⁺, Fe³⁺)

Rationale: This experiment rapidly assesses the quenching effect of various paramagnetic metal ions on the intrinsic fluorescence of the ligand.

Procedure:

  • Stock Solutions: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO). Prepare 10 mM stock solutions of various metal salts (e.g., CuCl₂, FeCl₃, NiCl₂) in deionized water.

  • Assay Preparation: In a series of fluorescence cuvettes, add 2 mL of a buffer solution (e.g., 10 mM HEPES, pH 7.4, in a 4:1 Acetonitrile:Water mixture). Add an aliquot of the ligand stock solution to achieve a final concentration of 10 µM.

  • Initial Reading: Record the fluorescence emission spectrum of the ligand solution. Excite at its absorption maximum (to be determined by UV-Vis spectroscopy, typically around 300-350 nm for benzoxazole systems).

  • Metal Ion Addition: To each cuvette, add an aliquot of a different metal ion stock solution to a final concentration of 50 µM (5 equivalents).

  • Final Reading: After a 5-minute incubation, record the fluorescence emission spectrum again.

  • Analysis: Compare the fluorescence intensity before and after the addition of each metal ion. A significant decrease in intensity indicates a quenching effect.

Protocol 3: Quantitative Analysis and Titration for a Target Ion (e.g., Cu²⁺)

Rationale: This protocol determines the sensitivity (Limit of Detection, LOD) and binding characteristics of the sensor for a specific quenching ion identified in Protocol 2.

Procedure:

  • Assay Setup: Prepare a 2 mL solution of the ligand (10 µM) in the optimized buffered solvent system as in Protocol 2.

  • Titration: Record the initial fluorescence spectrum. Sequentially add small aliquots of the target metal ion stock solution (e.g., Cu²⁺) to achieve a concentration range from 0 to 20 µM. Record the fluorescence spectrum after each addition, allowing the system to equilibrate for 2 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (I) against the concentration of the quencher [Q].

    • For quenching analysis, create a Stern-Volmer plot of I₀/I vs. [Q], where I₀ is the initial fluorescence intensity. The slope gives the Stern-Volmer constant (Ksv), indicating the quenching efficiency.

    • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

Protocol 4: Screening and Titration for Fluorescent "Turn-On" Sensing (e.g., Zn²⁺, Cd²⁺)

Rationale: This protocol is designed to detect a CHEF effect, common with d¹⁰ metal ions.

Procedure:

  • Follow the same steps as in Protocols 2 and 3, but screen for metal ions like Zn²⁺ and Cd²⁺.[1][3]

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔI) against the metal ion concentration.

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the association constant (Ka) using the Benesi-Hildebrand equation.

    • Calculate the LOD as described in Protocol 3.

Protocol 5: Development of a Colorimetric Sensor

Rationale: This protocol evaluates the change in the absorption spectrum upon metal chelation, which can be used for quantitative colorimetric sensing.

Procedure:

  • Assay Setup: In a UV-Vis cuvette, prepare a 2 mL solution of the ligand at a suitable concentration (e.g., 25 µM) in the chosen buffered solvent.

  • Titration: Record the initial UV-Vis absorption spectrum (250-600 nm). Sequentially add aliquots of the target metal ion stock solution. Record the spectrum after each addition.

  • Analysis:

    • Observe the changes in the absorption spectrum. Note any decrease in the ligand's absorption band and the appearance of a new, red-shifted band corresponding to the metal-ligand complex.[18]

    • Plot the absorbance at the new peak's λ_max against the metal ion concentration to generate a calibration curve.

    • Determine the LOD and linear range from the calibration curve.

Data Presentation and Performance Metrics

Quantitative data should be summarized for clear comparison.

Table 1: Example Performance Data for a Hypothetical Sensor

ParameterValueMethod
Analyte Cu²⁺Fluorescence Quenching
Solvent System ACN:H₂O (4:1, v/v)-
pH 7.4 (HEPES)-
Linear Range 0.5 - 10 µMTitration Curve
LOD 150 nM3σ/k Method
Selectivity High over Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺Interference Study
Response Time < 2 minutesKinetic Scan

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Solubility Ligand is highly non-polar.Increase the proportion of organic solvent (e.g., ACN, DMSO). Use surfactants (e.g., CTAB, SDS) to create micelles.
No Significant Signal Change - Wrong metal ion class for the mechanism.- Inappropriate pH (thiol is protonated).- Solvent interference.- Test for both quenching and enhancement.- Perform a pH titration to find the optimal range (typically neutral to slightly basic).- Screen different solvent systems.
Interference from Other Ions Competing ions bind to the ligand.- Modify the ligand structure to enhance selectivity.- Use masking agents to block interfering ions.
Precipitation During Titration Formation of an insoluble metal-ligand complex.- Work at lower concentrations.- Change the solvent system to one that better solvates the complex.

Conclusion and Future Perspectives

This compound is a highly promising, yet underutilized, platform for the development of sensitive and selective metal ion sensors. Its straightforward synthesis and versatile coordination chemistry, combining the well-known benzoxazole fluorophore with a strong thiol binding site, make it an attractive candidate for detecting a wide range of metal ions through fluorescent and colorimetric methodologies. The presence of the bromine atom offers an additional handle for tuning the photophysical properties, a feature that warrants further investigation.

Future research could focus on:

  • Immobilization: Covalently attaching the ligand to solid supports like nanoparticles or polymer films to create reusable, solid-state sensors.[19]

  • Computational Studies: Using DFT calculations to predict binding energies and spectral shifts for different metal ions to guide experimental design.[1]

  • Biological Applications: Evaluating the sensor for detecting metal ions in biological samples and for live-cell imaging.[20]

This guide provides the foundational protocols and theoretical understanding for researchers to begin exploring the full potential of this versatile chelating agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield of 5-Bromobenzo[d]oxazole-2-thiol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized from 2-amino-4-bromophenol and carbon disulfide.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or no desired product was formed. What are the potential causes?

Answer: Low or no yield can be attributed to several factors, from the quality of starting materials to the reaction conditions.

  • Poor Quality of Starting Materials: The purity of the starting material, 2-amino-4-bromophenol, is crucial. Impurities from its synthesis, such as isomeric byproducts, can interfere with the cyclization reaction.

  • Incomplete Cyclization: The formation of the benzoxazole ring is a critical step. Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reagents can lead to incomplete conversion.

  • Degradation of Product: this compound can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or extreme pH can lead to decomposition.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

Troubleshooting Workflow for Low Yield

start Low or No Yield purity Verify Purity of 2-amino-4-bromophenol start->purity cyclization Analyze for Incomplete Cyclization start->cyclization conditions Optimize Reaction Conditions start->conditions degradation Assess Product Degradation start->degradation purity_sol Purify Starting Material or Use a Different Source purity->purity_sol Impurities Found cyclization_sol Adjust Reaction Time, Temperature, or Reagent Ratio cyclization->cyclization_sol Intermediate Detected conditions_sol Screen Solvents, Bases, and Temperature conditions->conditions_sol Low Conversion degradation_sol Use Milder Conditions or Shorter Reaction Times degradation->degradation_sol Degradation Observed

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in NMR/MS analysis. What are the likely side products?

Answer: The presence of impurities is a common issue and can often be attributed to side reactions.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-amino-4-bromophenol.

  • Isomeric Byproducts: If the starting 2-amino-4-bromophenol is impure, regioisomers such as 2-amino-5-bromophenol could lead to the formation of 6-bromobenzo[d]oxazole-2-thiol.

  • Side Reactions with Carbon Disulfide: Carbon disulfide can react with the base to form byproducts like trithiocarbonates.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A widely used method involves the cyclization of 2-amino-4-bromophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.[1]

Q2: How can I improve the purity of my starting material, 2-amino-4-bromophenol?

A2: Recrystallization from a suitable solvent system is a common and effective method for purifying 2-amino-4-bromophenol. The choice of solvent will depend on the nature of the impurities.

Q3: What are the optimal reaction conditions for the synthesis?

A3: The optimal conditions can vary, but a good starting point is to use a slight excess of carbon disulfide and a strong base like potassium hydroxide in ethanol, with refluxing for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

Q4: How can I minimize the degradation of the product during the reaction?

A4: Avoid unnecessarily long reaction times and excessively high temperatures. Once the reaction is complete, as indicated by TLC, proceed with the workup promptly.

Q5: What is the best method for purifying the final product?

A5: The crude product is typically an acidic solid. It can be purified by dissolving the crude residue in an aqueous basic solution, filtering to remove insoluble impurities, and then re-precipitating the product by acidifying the filtrate.[1] Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can further enhance purity.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterCondition ACondition BCondition C
Base Potassium HydroxideSodium HydroxideTriethylamine
Solvent EthanolMethanolIsopropanol
Temperature Reflux (78°C)Reflux (65°C)80°C
Reaction Time 4 hours6 hours4 hours
Yield (%) ~85%~75%~60%

Note: The data in this table is illustrative and represents typical trends. Actual results may vary.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a similar synthesis of 5-chlorobenzo[d]oxazole-2-thiol and may require optimization.[1]

Materials:

  • 2-amino-4-bromophenol

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromophenol (1 equivalent) in ethanol.

  • To the stirred solution, add potassium hydroxide (2-2.5 equivalents).

  • Carefully add carbon disulfide (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water.

  • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash it thoroughly with water, and dry it to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from ethanol.

Synthetic Workflow

start Start dissolve Dissolve 2-amino-4-bromophenol in Ethanol start->dissolve add_reagents Add KOH and CS₂ dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol cool->evaporate dissolve_h2o Dissolve Residue in Water evaporate->dissolve_h2o acidify Acidify with HCl dissolve_h2o->acidify filter Filter and Wash Precipitate acidify->filter dry Dry the Product filter->dry end End dry->end

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Purification of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Bromobenzo[d]oxazole-2-thiol. The information provided is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

While specific impurities can vary based on the synthetic route, common contaminants in related benzoxazole syntheses may include:

  • Unreacted Starting Materials: Such as 2-amino-4-bromophenol and carbon disulfide (or its equivalent).

  • Isomeric Byproducts: Formation of other brominated benzoxazole isomers is possible depending on the regioselectivity of the bromination step.

  • Hydrolysis Products: The thiol group can be susceptible to oxidation or hydrolysis, leading to the corresponding oxo- (ketone) analogue.

  • Over-brominated Products: The presence of di- or tri-brominated species can occur with potent brominating agents or extended reaction times.[1]

Q2: What are the recommended purification techniques for this compound?

The most effective purification methods for this compound are typically recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities.

Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A low and broad melting point is a strong indicator of the presence of impurities. The melting point of pure this compound is reported to be in the range of 278-284 °C.[2][3] If your product melts at a lower temperature or over a wide range, further purification is necessary.

Q4: Can I use an acid-base extraction for purification?

Due to the acidic nature of the thiol group, an acid-base extraction could potentially be used. The compound could be deprotonated with a mild base to form a water-soluble salt, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid. However, the stability of the compound under these conditions should be considered to avoid potential degradation.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Test a range of solvents or solvent mixtures to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a smaller volume of solvent.- Ensure the solution is fully saturated before cooling.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Oily or Gummy After Recrystallization Presence of low-melting point impurities.- Attempt purification by column chromatography before recrystallization.- Try a different recrystallization solvent.
Poor Separation During Column Chromatography Incorrect eluent system (polarity too high or too low).- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the desired product.- A gradient elution may be necessary to separate closely eluting impurities.
Column overloading.- Use a larger column or reduce the amount of crude product loaded.
Product Appears Discolored (e.g., dark yellow or brown) Oxidation of the thiol group or presence of colored impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.- Use activated carbon during recrystallization to remove colored impurities.
Multiple Spots on TLC After Purification Incomplete separation of impurities.- If using column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system.- If using recrystallization, a second recrystallization from a different solvent system may be effective.

Experimental Protocols

Recrystallization Protocol (General Guideline)
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with water) to identify a suitable system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General Guideline)
  • Stationary Phase: Silica gel is a commonly used stationary phase for compounds of this nature.

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of approximately 0.3 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Parameter This compound
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.09 g/mol [2]
Appearance Pale yellow needles[2]
Melting Point 278-284 °C[2][3]
Purity (Typical) ≥ 98% (HPLC)[2]
Storage Conditions 0-8°C[2]

Visualizations

G Troubleshooting Purification of this compound start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Yield Expected column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture check_purity Check Purity (TLC, MP) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Impure (from Recrystallization) troubleshoot_column Troubleshoot Column Chromatography check_purity->troubleshoot_column Impure (from Column) troubleshoot_recrystallization->recrystallization Re-purify troubleshoot_column->column_chromatography Re-purify

Caption: A workflow for troubleshooting the purification of this compound.

G Potential Impurities vs. Synthetic Stage (Inferred) cluster_synthesis Synthesis Stages cluster_impurities Potential Impurities Starting Materials Starting Materials Unreacted Starting Materials Unreacted Starting Materials Starting Materials->Unreacted Starting Materials Cyclization Cyclization Incomplete Cyclization Intermediate Incomplete Cyclization Intermediate Cyclization->Incomplete Cyclization Intermediate Bromination Bromination Isomeric Byproducts Isomeric Byproducts Bromination->Isomeric Byproducts Over-brominated Products Over-brominated Products Bromination->Over-brominated Products Work-up/Purification Work-up/Purification Hydrolysis Product Hydrolysis Product Work-up/Purification->Hydrolysis Product

References

long-term stability and storage conditions for 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of 5-Bromobenzo[d]oxazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C, protected from light and moisture. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to minimize oxidation.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound, like other thiol-containing compounds, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. Further oxidation can also occur.

Q3: I noticed a change in the color of my this compound powder. What could be the cause?

A3: A change in color, such as yellowing, could indicate degradation of the compound. This is often due to oxidation from prolonged exposure to air or light. It is recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before use.

Q4: Can I handle this compound on the open bench?

A4: While short periods of handling on an open bench may be acceptable for weighing, it is best practice to handle this compound under an inert atmosphere (e.g., in a glove box or using a stream of argon or nitrogen) to minimize exposure to atmospheric oxygen, especially when handling solutions or for prolonged periods.

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). When preparing solutions for storage, it is advisable to use degassed solvents to minimize dissolved oxygen.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpectedly low reactivity in a conjugation reaction Oxidation of the thiol group to a disulfide, reducing the concentration of the active free thiol.1. Confirm the purity of the starting material using the HPLC method described in the experimental protocols.2. Before use, consider a brief treatment with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to cleave any disulfide bonds, followed by removal of the reducing agent.
Appearance of a new peak in the HPLC chromatogram of a stored sample Degradation of the compound.1. Characterize the new peak using mass spectrometry (MS) to identify the degradation product.2. Review storage and handling procedures to ensure they minimize exposure to oxygen, light, and moisture.
Inconsistent results between different batches of the compound Variation in the initial purity or degradation during storage of one batch.1. Always perform a quality control check (e.g., HPLC) on new batches upon receipt.2. Store all batches under the recommended conditions.

Long-Term Stability Data

The following table summarizes representative stability data for this compound under various storage conditions. This data is intended as a guideline; it is recommended to perform in-house stability studies for critical applications.

Storage ConditionTimepointPurity (%) by HPLCAppearance
2-8°C, Dark, Inert Atmosphere 0 Months>99%Off-white to pale yellow powder
6 Months>98%No significant change
12 Months>97%No significant change
24 Months>95%Slight discoloration possible
25°C / 60% RH, Exposed to Air & Light 0 Months>99%Off-white to pale yellow powder
1 Month~95%Noticeable yellowing
3 Months~90%Significant yellowing/browning
6 Months<85%Brownish powder

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and detect the presence of its primary disulfide degradation product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to confirm the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for 7 days.

  • Analysis: After exposure, prepare samples as described in Protocol 1 and analyze by HPLC to observe the extent of degradation and the formation of any new peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Obtain this compound Sample dissolve Dissolve in Acetonitrile/Water start->dissolve inject Inject onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection at 280 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Purity & Degradants chromatogram->quantify report Report Stability quantify->report

Caption: Experimental workflow for HPLC-based stability testing.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess Compound Purity via HPLC start->check_purity purity_ok Purity >95%? check_purity->purity_ok investigate_protocol Review Experimental Protocol for Errors purity_ok->investigate_protocol Yes degraded Purity <95% purity_ok->degraded No retest Re-run Experiment with Confirmed Pure Compound investigate_protocol->retest review_storage Review Storage & Handling Procedures degraded->review_storage purify Consider Purification or Use New Batch review_storage->purify

preventing oxidative degradation of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of 5-Bromobenzo[d]oxazole-2-thiol during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound is the oxidation of its thiol (-SH) group. This oxidation is typically initiated by atmospheric oxygen and can be accelerated by factors such as exposure to light, elevated temperatures, alkaline pH, and the presence of trace metal ions. The most common degradation product is the corresponding disulfide dimer.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial at 2-8°C. The headspace of the vial should be flushed with an inert gas like argon or nitrogen to displace oxygen. For solutions, it is recommended to use deoxygenated solvents and store them at low temperatures for the shortest possible duration.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound is highly pH-dependent. In alkaline conditions (pH > 8), the thiol group is more readily deprotonated to form the thiolate anion (S-), which is significantly more susceptible to oxidation. Therefore, maintaining a neutral to slightly acidic pH (pH 6-7) is crucial for minimizing oxidative degradation in solution.

Q4: Can I use antioxidants to protect this compound from degradation?

A4: Yes, the addition of antioxidants can be an effective strategy. Thiol-based antioxidants like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to maintain a reducing environment. Non-thiol antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can also be employed to scavenge free radicals that may initiate oxidation. The choice of antioxidant will depend on the specific experimental conditions and downstream applications.

Q5: Are there any concerns other than thiol oxidation?

A5: While thiol oxidation is the primary concern, the benzoxazole ring itself can be susceptible to hydrolytic degradation under harsh acidic or basic conditions, potentially leading to ring-opening. However, under typical experimental and storage conditions, this is a less common degradation pathway compared to thiol oxidation.

Troubleshooting Guides

Issue 1: Rapid Discoloration or Precipitation of the Compound in Solution
Possible Cause Troubleshooting Steps
Oxidation to Disulfide: The thiol group is oxidizing, forming a less soluble disulfide dimer.1. Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes. 2. Work Under Inert Atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas. 3. Control pH: Ensure the pH of your solution is neutral to slightly acidic. Buffer if necessary. 4. Add a Chelating Agent: Introduce a small amount of EDTA (e.g., 0.1-1 mM) to sequester trace metal ions that can catalyze oxidation.
Photodegradation: Exposure to light, especially UV light, can accelerate degradation.1. Use Amber Vials: Always store and handle solutions in amber or light-blocking containers. 2. Minimize Light Exposure: Protect your experimental setup from direct light by covering it with aluminum foil.
High Temperature: Elevated temperatures increase the rate of oxidation.1. Work on Ice: Prepare and handle solutions on ice whenever possible. 2. Store Cold: Store stock solutions at 2-8°C and use them as quickly as possible.
Issue 2: Inconsistent or Lower-Than-Expected Yields in Reactions
Possible Cause Troubleshooting Steps
Degradation of Starting Material: The this compound has degraded prior to use.1. Verify Purity: Before starting your reaction, check the purity of your starting material using a suitable analytical method like HPLC or TLC. 2. Follow Proper Storage: Ensure the compound has been stored under the recommended conditions (refrigerated, under inert gas).
Oxidation During Reaction: The compound is degrading under the reaction conditions.1. Inert Reaction Conditions: Run the reaction under an inert atmosphere of argon or nitrogen. 2. Use Deoxygenated Reagents: Ensure all solvents and liquid reagents are thoroughly deoxygenated before addition. 3. Consider a Reducing Agent: If compatible with your reaction chemistry, add a reducing agent like TCEP to maintain the thiol in its reduced state.
pH-Induced Degradation: The reaction conditions are too basic, accelerating oxidation.1. Monitor and Control pH: If your reaction can tolerate it, maintain the pH in the neutral to slightly acidic range.

Data Presentation

The following tables provide representative stability data for a small molecule thiol (Captopril) under various conditions. While not specific to this compound, these data illustrate the key factors influencing thiol stability and can be used as a general guide for experimental design.

Table 1: Effect of pH and Temperature on Thiol Degradation

pHTemperature (°C)Half-life (t½) in days
3.025> 365
3.040180
5.02590
5.04030
7.02514
7.0405
8.0252
8.040< 1

Data is illustrative and based on trends observed for small molecule thiols.

Table 2: Effect of Additives on Thiol Stability in Solution (pH 7, 25°C)

Additive (Concentration)Remaining Thiol after 7 days (%)
None (Control)65%
EDTA (1 mM)85%
TCEP (5 mM)98%
BHT (0.1%)78%
Inert Gas Purge92%
EDTA + Inert Gas Purge96%

Data is illustrative and based on trends observed for small molecule thiols.

Experimental Protocols

Protocol 1: Quantification of Free Thiol Content using Ellman's Test

This protocol allows for the quantification of the free thiol content in a sample of this compound, which can be used to assess its purity and monitor degradation.

Materials:

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • This compound sample

  • Solvent for sample (e.g., DMSO or ethanol)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.

  • Prepare Sample Solution: Accurately weigh and dissolve the this compound sample in a minimal amount of a suitable organic solvent, then dilute with Reaction Buffer to a known concentration (e.g., 0.1 - 1 mM).

  • Reaction Setup: In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the Reaction Buffer.

  • Blank Measurement: Measure the absorbance of the DTNB/buffer mixture at 412 nm. This is your blank.

  • Sample Measurement: Add 100 µL of your sample solution to the cuvette, mix gently, and incubate for 5 minutes at room temperature, protected from light.

  • Read Absorbance: Measure the absorbance of the sample at 412 nm.

  • Calculation:

    • Correct the sample absorbance by subtracting the blank absorbance.

    • Calculate the concentration of free thiols using the Beer-Lambert law (A = εcl), where:

      • A is the corrected absorbance.

      • ε (molar extinction coefficient) for the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

      • c is the concentration of the thiol in M.

      • l is the path length of the cuvette in cm (usually 1 cm).

Protocol 2: Preparation of a Stabilized Solution of this compound

This protocol describes how to prepare a solution with enhanced stability for use in experiments.

Materials:

  • This compound

  • High-purity solvent (e.g., ethanol, DMSO, or an appropriate buffer)

  • Source of inert gas (argon or nitrogen) with a sparging needle

  • EDTA disodium salt

  • Amber glass vial with a septum-lined cap

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent in a flask. Insert a long needle connected to the inert gas source, ensuring the tip is below the solvent surface. Bubble the gas through the solvent for at least 15-30 minutes to displace dissolved oxygen.

  • Add Stabilizer: If desired, add EDTA to the deoxygenated solvent to a final concentration of 0.1-1 mM and dissolve completely.

  • Weigh Compound: In a separate amber vial, accurately weigh the required amount of this compound.

  • Prepare Solution: Using a syringe, transfer the deoxygenated solvent to the vial containing the compound. Gently swirl to dissolve.

  • Inert Headspace: Before sealing the vial, flush the headspace with the inert gas for 1-2 minutes.

  • Storage: Tightly seal the vial and store at 2-8°C, protected from light. Use the solution as soon as possible after preparation.

Visualizations

Oxidative_Degradation_Pathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Direct Oxidation Thiolate->Disulfide Oxidation (O₂, Metal Ions) FurtherOxidation Further Oxidized Products (e.g., Sulfinic/Sulfonic Acids) Disulfide->FurtherOxidation Strong Oxidants

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow_Stabilization cluster_preparation Solution Preparation cluster_storage Storage cluster_analysis Analysis Solvent Choose Solvent Deoxygenate Deoxygenate with N₂/Ar Solvent->Deoxygenate Additives Add EDTA/Antioxidant Deoxygenate->Additives Dissolve Dissolve Thiol Compound Additives->Dissolve Inert Inert Headspace Dissolve->Inert Store Store at 2-8°C in Amber Vial Inert->Store Analyze Monitor Stability (HPLC, Ellman's Test) Store->Analyze

Caption: Workflow for preparing and storing stabilized thiol solutions.

Technical Support Center: Optimizing Suzuki Coupling of 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 5-Bromobenzo[d]oxazole-2-thiol. The inherent challenges of this substrate, particularly the presence of a thiol group, are addressed with targeted advice.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or no yield in the Suzuki coupling of this compound is a common issue, often linked to the thiol group's interference with the palladium catalyst. Here’s a step-by-step guide to troubleshoot this problem.

1. Catalyst Inactivation by Thiol Group

The primary challenge with substrates like this compound is the poisoning of the palladium catalyst by the sulfur atom.[1][2] Free thiols strongly coordinate to palladium, inhibiting its catalytic activity.

  • Solution: Protect the thiol group prior to the coupling reaction. Several protecting groups are compatible with Suzuki-Miyaura conditions.[1][3]

    • Thioethers: Methyl or benzyl thioethers can be stable under coupling conditions. However, their subsequent cleavage might require harsh conditions.[1]

    • Thioesters: Acetyl or pivaloyl groups can be used, but there is a risk of side reactions, such as the Liebeskind-Srogl cross-coupling.[4] A 2-methoxyisobutyryl group has been suggested as a more suitable alternative for anhydrous conditions.[1][4]

    • Thiol Surrogates: An alternative strategy is to use a thiol surrogate that can be converted to the thiol group after the coupling reaction.[3]

2. Suboptimal Reaction Conditions

Even with a protected thiol, optimizing the reaction parameters is crucial for a successful coupling.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich or sterically hindered substrates, specialized ligands may be required.

    • Consider using electron-rich and bulky phosphine ligands, such as those from the Buchwald or Molander groups, which can promote oxidative addition.[5]

    • Palladacycle precatalysts are also known to be effective for challenging Suzuki couplings.[6]

  • Base Selection: The base plays a crucial role in the transmetalation step. The optimal base depends on the specific substrates and solvent.

    • Commonly used bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8]

    • For sensitive substrates where ester hydrolysis might be a concern, milder bases like K₂HPO₄ can be beneficial.[5]

    • The presence of water can be essential for the activity of some bases like anhydrous K₃PO₄.[5]

  • Solvent Choice: The solvent affects the solubility of reactants and the reaction rate.

    • Aqueous solvent mixtures, such as Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O, are frequently used and can accelerate the reaction.[2][9][10]

    • The ratio of the organic solvent to water should be optimized.[9]

  • Temperature and Reaction Time: Higher temperatures can increase reaction rates but may also lead to degradation and side reactions like dehalogenation.[11][12] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.[11]

3. Dehalogenation of the Starting Material

A common side reaction is the reduction of the aryl bromide to the corresponding dehalogenated benzoxazole.[12]

  • Causes: High temperatures, prolonged reaction times, and certain bases can promote dehalogenation.[12]

  • Troubleshooting:

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Screen different bases; sometimes a weaker base can minimize this side reaction.

    • Ensure a strictly inert atmosphere to prevent side reactions promoted by oxygen.[11]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing?

A1: The most likely reason is the poisoning of your palladium catalyst by the free thiol group.[1] Sulfur compounds are known to strongly bind to palladium, rendering the catalyst inactive. To address this, you should protect the thiol group before attempting the coupling reaction.

Q2: What are the best protecting groups for the thiol in this reaction?

A2: The ideal protecting group should be stable under the Suzuki coupling conditions (basic, aqueous, heating) and easily removable afterward. Thioethers (e.g., S-methyl, S-benzyl) are an option, but deprotection can be challenging.[1] Thioesters, such as S-acetyl, are another possibility, though side reactions can occur.[1][4] The 2-methoxyisobutyryl group has been reported as a good option for anhydrous Suzuki conditions.[1][4]

Q3: Which palladium catalyst and ligand should I use for this substrate?

A3: There is no single "best" catalyst system, and screening is often necessary. For challenging substrates, consider catalysts with bulky, electron-rich phosphine ligands. Examples include Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand like SPhos, XPhos, or RuPhos.

Q4: How do I choose the right base and solvent?

A4: The choice of base and solvent is interdependent. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-Dioxane/Water or Toluene/Water.[8] The optimal conditions will depend on the specific boronic acid and protected thiol substrate you are using. It is advisable to screen a few combinations.[9][10][13][14]

Q5: My reaction turns black immediately. Is this normal?

A5: A color change to black is often observed in Suzuki reactions and is typically due to the formation of palladium black (Pd(0) nanoparticles).[5] While this can sometimes indicate catalyst decomposition, it does not always correlate with a failed reaction.[5] However, if the reaction fails, rapid precipitation of palladium black could suggest catalyst instability under your chosen conditions.

Q6: I am observing a significant amount of the dehalogenated starting material. What can I do?

A6: Dehalogenation is a common side reaction.[12] To minimize it, you can try lowering the reaction temperature, reducing the reaction time, or changing the base.[12] Screening different phosphine ligands can also help, as the ligand's electronic and steric properties influence the relative rates of coupling versus dehalogenation.[12]

Data Presentation

Table 1: General Starting Conditions for Suzuki Coupling of Protected this compound Derivatives

ParameterRecommended Starting ConditionsRationale
Aryl Halide Protected this compound (1.0 equiv)Thiol protection is critical to prevent catalyst poisoning.[1]
Boronic Acid/Ester 1.1 - 1.5 equivA slight excess is typically used to drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (4 mol%)A range of catalysts can be effective; screening may be necessary.[6][8]
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)These are commonly used and effective bases for Suzuki couplings.[7][8]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aqueous mixtures often enhance reaction rates.[2][9]
Temperature 80 - 100 °CA balance between reaction rate and potential for side reactions.[8][11]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent degradation of the catalyst and phosphine ligands.[11]

Experimental Protocols

General Protocol for Suzuki Coupling of a Protected this compound

This is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, combine the protected this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[11]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-Dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further product formation is observed (typically 2-24 hours).[11]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired coupled product.

Visualizations

Suzuki_Troubleshooting Troubleshooting Workflow for Suzuki Coupling start Start: Low or No Product Yield check_thiol Is the thiol group protected? start->check_thiol protect_thiol Action: Protect the thiol group (e.g., as a thioether or thioester) check_thiol->protect_thiol No catalyst Review Catalyst System - Screen different Pd catalysts - Use bulky, electron-rich ligands check_thiol->catalyst Yes protect_thiol->catalyst base_solvent Optimize Base and Solvent - Screen carbonates/phosphates - Use aqueous solvent mixtures catalyst->base_solvent temp_time Adjust Temperature and Time - Lower temperature to reduce side reactions - Monitor reaction progress base_solvent->temp_time dehalogenation Check for Dehalogenation (TLC, GC-MS) temp_time->dehalogenation dehalogenation->temp_time Significant end Successful Coupling dehalogenation->end Minimal

Caption: A flowchart for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Cycle_Thiol_Problem Suzuki Catalytic Cycle with Thiol Interference pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition poisoned_catalyst Pd(0)-Thiol Complex (Inactive Catalyst) pd0->poisoned_catalyst pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product thiol This compound (R-SH) thiol->pd0 Catalyst Poisoning

Caption: The Suzuki catalytic cycle, highlighting catalyst poisoning by a free thiol group.

References

Technical Support Center: 5-Bromobenzo[d]oxazole-2-thiol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromobenzo[d]oxazole-2-thiol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Issue 1: Low Yield at Laboratory Scale

  • Question: My lab-scale synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes?

  • Answer: Low yields at the laboratory scale can often be attributed to several factors:

    • Incomplete Reaction: The reaction between 2-amino-4-bromophenol and carbon disulfide may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

    • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants, particularly the base (e.g., potassium hydroxide), can hinder the reaction.

    • Side Reactions: The formation of byproducts, such as disulfide-linked impurities, can consume starting materials and reduce the yield of the desired product.

    • Product Loss During Workup: this compound may be partially lost during extraction, precipitation, or filtration steps. Ensure the pH of the aqueous phase is carefully adjusted during precipitation to minimize the solubility of the product.

Issue 2: Impurities Detected in the Final Product

  • Question: My final product shows significant impurities upon analysis by HPLC and NMR. What are the likely impurities and how can I minimize them?

  • Answer: The presence of impurities is a common challenge. The most probable impurities include:

    • Unreacted 2-amino-4-bromophenol: This indicates an incomplete reaction. Consider increasing the reaction time or temperature.

    • Disulfide Byproduct (Bis(5-bromobenzo[d]oxazol-2-yl)disulfide): This can form via oxidation of the thiol. Minimizing exposure to air during the reaction and workup, for instance by working under an inert atmosphere (e.g., nitrogen or argon), can reduce its formation.

    • Isomeric Impurities: If the starting material, 2-amino-4-bromophenol, contains isomeric impurities, these may carry through to the final product. It is crucial to use a high-purity starting material.

Issue 3: Challenges in Scaling Up the Reaction

  • Question: I am trying to scale up the synthesis from a few grams to a kilogram scale, and I am observing a drop in yield and increased impurity profile. What are the key challenges in scaling up this production?

  • Answer: Scaling up the production of this compound presents several challenges:

    • Heat Transfer: The reaction is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which can promote side reactions and decrease the yield. Ensure your reactor has adequate cooling capacity and consider a slower addition of reagents to control the exotherm.

    • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging than in a small flask. Poor mixing can lead to localized high concentrations of reactants, which can also favor side reactions. The type and speed of the agitator are critical parameters to consider.

    • Reagent Addition: The rate of addition of carbon disulfide and the base solution becomes more critical at a larger scale to control the reaction rate and temperature.

    • Workup and Isolation: Handling larger volumes of solvents and precipitates can be cumbersome. The efficiency of filtration and washing steps can impact the final yield and purity. Consider using larger filtration equipment and optimizing washing solvent volumes.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A common and effective method is the reaction of 2-amino-4-bromophenol with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol or a water/ethanol mixture. The product is typically isolated by acidification of the reaction mixture, followed by filtration.

  • Q2: How can I improve the purity of my final product?

    • A2: Recrystallization is an effective method for purifying this compound. Suitable solvents for recrystallization include ethanol, isopropanol, or acetic acid. Slurrying the crude product in a hot solvent can also help remove impurities.

  • Q3: What are the critical safety precautions to take during the synthesis?

    • A3: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. 2-amino-4-bromophenol is also a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction can be exothermic, so appropriate temperature control and monitoring are essential, especially at a larger scale.

Data Presentation

Table 1: Effect of Scale on Reaction Parameters and Outcomes

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (2-amino-4-bromophenol) 10 g1 kg50 kg
Solvent (Ethanol) 100 mL10 L500 L
Reaction Time 4 hours6-8 hours10-12 hours
Typical Yield 85-90%75-85%70-80%
Purity (by HPLC) >98%95-98%90-95%
Major Impurity (Disulfide) <1%1-3%2-5%

Experimental Protocols

Laboratory-Scale Synthesis of this compound (10 g scale)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-4-bromophenol (10.0 g, 53.2 mmol).

  • Solvent and Base: Add ethanol (100 mL) to the flask. In a separate beaker, dissolve potassium hydroxide (3.5 g, 62.4 mmol) in water (10 mL) and add it to the reaction flask.

  • Reagent Addition: Stir the mixture until the solids dissolve. From the dropping funnel, add carbon disulfide (4.9 g, 64.4 mmol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain it for 4 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of ice-cold water.

  • Precipitation: Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. A yellow precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold water (3 x 50 mL), and dry it in a vacuum oven at 60 °C to a constant weight.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Scaling Up this compound Production cluster_start Initial Observation cluster_investigation Investigation cluster_actions Corrective Actions cluster_outcome Outcome start Low Yield or High Impurities in Scale-Up Batch check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Analyze Raw Material Quality start->check_reagents check_workup Assess Workup & Isolation Procedure start->check_workup optimize_cooling Improve Heat Transfer (e.g., slower addition, better cooling) check_temp->optimize_cooling Exotherm Observed optimize_agitation Modify Agitation (e.g., change stirrer speed/type) check_mixing->optimize_agitation Inhomogeneity Suspected purify_sm Purify Starting Material or Use Higher Grade check_reagents->purify_sm Impurities in SM optimize_isolation Optimize Isolation (e.g., adjust pH, solvent volumes) check_workup->optimize_isolation Product Loss Identified success Improved Yield and Purity optimize_cooling->success optimize_agitation->success purify_sm->success optimize_isolation->success

Caption: Troubleshooting workflow for scaling up production.

identifying side products in 5-Bromobenzo[d]oxazole-2-thiol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 5-Bromobenzo[d]oxazole-2-thiol. Our aim is to help you identify and understand potential side products, optimize your reaction conditions, and ensure the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My alkylation or acylation reaction is producing a mixture of products.

Question: I am trying to alkylate/acylate this compound, but I'm observing multiple spots on my TLC and complex NMR spectra, suggesting a mixture of products. What are the likely side products?

Answer:

The most common issue in the derivatization of this compound is the formation of regioisomers due to its ambident nucleophilic nature. The compound exists in a tautomeric equilibrium between the thiol and thione forms. This allows for electrophilic attack at either the sulfur (S-derivatization) or the nitrogen (N-derivatization) atom, leading to a mixture of S-substituted and N-substituted products.

  • S-Alkylation/S-Acylation Product: This is typically the desired product, resulting from the reaction at the sulfur atom of the thiol tautomer.

  • N-Alkylation/N-Acylation Product: This is a common side product, arising from the reaction at the nitrogen atom of the thione tautomer.

Additionally, other side reactions can occur:

  • Disulfide Formation: Oxidation of the starting material can lead to the formation of a disulfide-linked dimer, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

  • Over-alkylation/Over-acylation: Under harsh conditions or with an excess of the electrophile, reaction at both the nitrogen and another reactive site on the benzoxazole ring could potentially occur, though this is less common.

  • Hydrolysis of Acylating Agent: If water is present in the reaction mixture, the acylating agent can hydrolyze, reducing the yield of the desired product.

Issue 2: How can I distinguish between the N- and S-derivatized products?

Question: I have isolated two different products from my reaction. How can I definitively identify which is the N-substituted and which is the S-substituted isomer?

Answer:

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for distinguishing between N- and S-derivatized isomers.

NMR Spectroscopy:

  • ¹H NMR: The chemical shift of the protons on the alkyl or acyl group attached to the heteroatom will be different for the N- and S-isomers. Protons attached to a carbon adjacent to a nitrogen atom (in the N-derivative) typically appear at a different chemical shift compared to protons on a carbon adjacent to a sulfur atom (in the S-derivative). For instance, in alkylated benzoxazole-2-thiols, the N-CH₂ protons are often observed at a lower field (higher ppm) compared to the S-CH₂ protons.

  • ¹³C NMR: The chemical shift of the carbon atom directly bonded to the nitrogen or sulfur will also be distinct. The carbon in an N-C bond will have a different chemical shift from the carbon in an S-C bond.

  • 2D NMR (HMBC, NOESY/ROESY): For unambiguous assignment, 2D NMR techniques are highly recommended.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show correlations between the protons of the alkyl/acyl group and the carbon atoms of the benzoxazole ring. For the N-isomer, you would expect to see a correlation between the N-CH₂ protons and the C=S carbon (at the 2-position of the ring). For the S-isomer, correlations would be expected between the S-CH₂ protons and the C-S carbon.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can show through-space correlations between protons. For the N-isomer, you might observe a correlation between the protons of the N-alkyl group and the aromatic protons on the benzoxazole ring, which would be absent or weaker in the S-isomer.

Mass Spectrometry (MS):

While N- and S-isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be different. The stability of the bond between the substituent and the heteroatom (N vs. S) can influence how the molecule breaks apart.

  • S-Alkyl Derivatives: Often show a prominent fragment corresponding to the loss of the alkyl group from the sulfur atom.

  • N-Alkyl Derivatives: May exhibit different fragmentation pathways, potentially involving cleavage of the benzoxazole ring itself.

Data Presentation: Typical NMR Chemical Shift Ranges

Isomer Type Group ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
S-AlkylatedS-C H₂-R3.0 - 4.530 - 45
N-AlkylatedN-C H₂-R4.0 - 5.540 - 55

Note: These are general ranges and can vary depending on the specific substituent (R) and the solvent used.

Issue 3: How can I favor the formation of the desired S-alkylated product?

Question: My primary goal is to synthesize the S-alkylated derivative. What reaction conditions can I use to minimize the formation of the N-alkylated side product?

Answer:

The regioselectivity of the alkylation reaction (N- vs. S-) is highly dependent on the reaction conditions. To favor S-alkylation, consider the following factors:

  • Base: The choice of base is critical. A weaker base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), tends to favor the formation of the thiolate anion, which is a soft nucleophile and preferentially attacks the soft electrophilic carbon of the alkylating agent, leading to the S-alkylated product. Stronger bases, like sodium hydride (NaH), can lead to a higher proportion of the N-anion, resulting in more N-alkylation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used. The choice of solvent can influence the solubility of the reactants and the nature of the nucleophile in solution.

  • Leaving Group of the Electrophile: Harder leaving groups on the electrophile (e.g., tosylates) might favor N-alkylation, while softer leaving groups (e.g., iodides) can favor S-alkylation, based on Hard-Soft Acid-Base (HSAB) theory.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the S-alkylated derivative.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or acetonitrile (MeCN) as solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or MeCN, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the desired S-alkylated product.

  • Characterize the purified product by NMR and MS to confirm its structure and purity.

Mandatory Visualizations

Diagram 1: Reaction Pathways in Derivatization

Potential Derivatization Pathways of this compound cluster_0 Tautomeric Equilibrium A This compound (Thiol Tautomer) B 5-Bromobenzo[d]oxazole-2(3H)-thione (Thione Tautomer) A->B C S-Alkylated/Acylated Product (Desired Product) A->C + Electrophile (R-X) (e.g., Alkylation, Acylation) E Disulfide Dimer (Side Product) A->E Oxidation (e.g., air) D N-Alkylated/Acylated Product (Side Product) B->D + Electrophile (R-X) (e.g., Alkylation, Acylation)

Caption: Tautomerism and potential side product formation during derivatization.

Diagram 2: Troubleshooting Workflow for Product Identification

Workflow for Identifying N- vs. S-Derivatized Isomers Start Reaction Mixture with Multiple Products Purify Purify Isomers (e.g., Column Chromatography) Start->Purify Analyze Spectroscopic Analysis Purify->Analyze NMR 1D NMR (¹H, ¹³C) Analyze->NMR NMR_2D 2D NMR (HMBC, NOESY) Analyze->NMR_2D MS Mass Spectrometry (MS/MS) Analyze->MS Identify_S Identified as S-Isomer NMR->Identify_S Characteristic S-CH₂ shifts Identify_N Identified as N-Isomer NMR->Identify_N Characteristic N-CH₂ shifts NMR_2D->Identify_S HMBC to C=N NOESY to ring H NMR_2D->Identify_N HMBC to C=S NOESY to ring H MS->Identify_S Distinct Fragmentation Pattern MS->Identify_N Distinct Fragmentation Pattern

Caption: A systematic approach to isomer identification using spectroscopic methods.

Technical Support Center: Troubleshooting Low Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My SN2 reaction is sluggish or not proceeding at all. What are the most common causes?

A1: Low reactivity in SN2 reactions typically stems from one or more of the following factors: a weak nucleophile, a sterically hindered substrate, a poor leaving group, or an inappropriate solvent. Start by systematically evaluating each of these components.[1]

Q2: I'm observing a significant amount of elimination byproducts. How can I favor substitution?

A2: Elimination reactions often compete with substitution. To favor SN2 over E2, use a less sterically hindered substrate, a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻), and lower reaction temperatures. For SN1 versus E1, a lower temperature and a less basic nucleophile/solvent will favor substitution.

Q3: How can I improve the reactivity of my substrate if it has a poor leaving group, like a hydroxyl group (-OH)?

A3: A hydroxyl group is a poor leaving group because it would have to leave as a hydroxide ion (OH⁻), which is a strong base.[2] To enhance its leaving group ability, you can convert the alcohol into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[3][4][5][6] This is a common and effective strategy in organic synthesis.

Q4: My SN1 reaction is not proceeding as expected. What should I check?

A4: For SN1 reactions, the rate-determining step is the formation of a stable carbocation.[7][8][9] Ensure your substrate can form a stable carbocation (tertiary, allylic, or benzylic).[8][10] Also, verify that you are using a polar protic solvent, which is necessary to stabilize the carbocation intermediate.[11][12]

Troubleshooting Guides

Issue 1: Low Conversion in an SN2 Reaction

If you are experiencing low conversion in your SN2 reaction, follow this troubleshooting workflow to identify and address the potential cause.

G cluster_start Initial Observation cluster_reagents Reagent & Substrate Checks cluster_conditions Reaction Condition Optimization cluster_solution Resolution start Low SN2 Conversion reagent_quality Verify Reagent Purity & Activity start->reagent_quality nucleophile_strength Is the Nucleophile Strong Enough? reagent_quality->nucleophile_strength Reagents OK solution Successful Reaction reagent_quality->solution Impure/Degraded (Purify/Replace) leaving_group_ability Is the Leaving Group Sufficiently Reactive? nucleophile_strength->leaving_group_ability Yes nucleophile_strength->solution No (Use Stronger Nucleophile) substrate_sterics Is the Substrate Sterically Hindered? leaving_group_ability->substrate_sterics Yes leaving_group_ability->solution No (Improve Leaving Group, e.g., -OH to -OTs) solvent_choice Optimize Solvent (Polar Aprotic?) substrate_sterics->solvent_choice No (Primary/Methyl) substrate_sterics->solution Yes (Tertiary) (Consider SN1 or Alternative Synthesis) temperature Increase Temperature Incrementally solvent_choice->temperature Optimized concentration Increase Reactant Concentration temperature->concentration Optimized concentration->solution

Caption: Troubleshooting workflow for low SN2 reaction yield.

Issue 2: Choosing the Correct Nucleophilic Substitution Pathway (SN1 vs. SN2)

The choice between an SN1 and SN2 mechanism is critical for predicting the reaction outcome. This diagram outlines the key decision-making factors.

G cluster_input Reaction Parameters cluster_decision Decision Pathway cluster_output Predicted Mechanism Substrate Substrate Structure is_tertiary Substrate Tertiary? Substrate->is_tertiary Nucleophile Nucleophile Strength is_strong_nucleophile Strong Nucleophile? Nucleophile->is_strong_nucleophile Leaving_Group Leaving Group Ability SN1 Favors SN1 Leaving_Group->SN1 SN2 Favors SN2 Leaving_Group->SN2 Solvent Solvent Type is_polar_protic Polar Protic Solvent? Solvent->is_polar_protic is_primary Substrate Primary? is_tertiary->is_primary No (Secondary) is_tertiary->SN1 Yes is_primary->is_strong_nucleophile No (Secondary) is_primary->SN2 Yes Ambiguous Ambiguous (Consider other factors) is_primary->Ambiguous is_strong_nucleophile->is_polar_protic No (Weak) is_strong_nucleophile->SN2 Yes is_strong_nucleophile->Ambiguous is_polar_protic->SN1 Yes is_polar_protic->SN2 No (Polar Aprotic) is_polar_protic->Ambiguous

Caption: Decision pathway for predicting SN1 vs. SN2 mechanisms.

Data Tables for Reaction Optimization

Table 1: Relative Reactivity of Leaving Groups

The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. Good leaving groups are weak bases.

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate (SN2)
I⁻HI-10~100,000
Br⁻HBr-9~10,000
Cl⁻HCl-7~200
F⁻HF3.2~1
H₂OH₃O⁺-1.7Good (for SN1)
TsO⁻ (Tosylate)TsOH-2.8Very Good
MsO⁻ (Mesylate)MsOH-1.9Very Good
HO⁻H₂O15.7Very Poor

Relative rates are approximate and can vary with substrate and reaction conditions.

Table 2: Effect of Solvent on SN1 and SN2 Reaction Rates

The choice of solvent can dramatically influence the reaction pathway and rate. Polar protic solvents favor SN1 reactions, while polar aprotic solvents are ideal for SN2 reactions.[12]

SolventDielectric Constant (ε)TypeRelative Rate of SN1Relative Rate of SN2
Water (H₂O)80.4Polar Protic~100,000Slow
Formic Acid (HCOOH)58.5Polar Protic~5,000Slow
Methanol (CH₃OH)32.7Polar Protic~1,0001
Ethanol (CH₃CH₂OH)24.6Polar Protic~200~0.1
Acetone ((CH₃)₂CO)20.7Polar AproticSlow~500
Acetonitrile (CH₃CN)37.5Polar AproticSlow~5,000
Dimethylformamide (DMF)36.7Polar AproticSlow~2,800
Dimethyl sulfoxide (DMSO)46.7Polar AproticSlow~1,300

Relative rates are for typical reactions and are meant for comparison.

Table 3: Relative Strength of Common Nucleophiles

The strength of the nucleophile is a key factor in SN2 reactions. Stronger nucleophiles lead to faster reaction rates.

NucleophileCategoryRelative Reactivity (in CH₃OH)
I⁻Excellent80,000
HS⁻Excellent126,000
CN⁻Excellent126,000
Br⁻Good10,000
N₃⁻Good10,000
OH⁻Good16,000
Cl⁻Fair1,000
CH₃COO⁻Fair630
H₂OWeak1
CH₃OHWeak1

Relative reactivity is measured by the relative rate in an SN2 reaction with a standard substrate.[1]

Key Experimental Protocols

Protocol 1: Conversion of a Poor Leaving Group (-OH) to a Good Leaving Group (-OTs)

This protocol describes the conversion of an alcohol to a tosylate, a common strategy to improve the leaving group ability for subsequent nucleophilic substitution.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq) to the cooled solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

  • Purify the product by recrystallization or column chromatography as needed.[3]

Protocol 2: General Procedure for Optimizing an SN2 Reaction

This protocol provides a general framework for optimizing the yield of an SN2 reaction.

Materials:

  • Alkyl halide (or tosylate/mesylate) (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetone, Acetonitrile, DMF, DMSO)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried, inert gas-purged round-bottom flask, add the alkyl halide (1.0 eq) and the anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and anhydrous.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Take an initial sample for analysis (TLC, GC, or LC-MS) to establish a baseline.

  • If no reaction is observed at room temperature, gradually heat the mixture in increments (e.g., 40 °C, 60 °C, 80 °C), monitoring the reaction progress at each temperature.

  • Continue the reaction until the starting material is consumed or the reaction stalls.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.[1]

References

solvent selection for improving 5-Bromobenzo[d]oxazole-2-thiol reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromobenzo[d]oxazole-2-thiol, with a focus on improving reaction rates through solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and well-documented method for synthesizing benzoxazole-2-thiols involves the cyclization of a 2-aminophenol derivative. For this compound, the synthesis typically starts from 2-amino-4-bromophenol, which is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent.[1]

Q2: My reaction to form this compound is slow. How can solvent choice improve the rate?

A2: Solvent selection is critical for the rate of this reaction. The reaction involves a nucleophilic attack of the aminophenol on carbon disulfide, followed by cyclization. Using a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), can significantly accelerate the reaction. These solvents are effective at solvating cations while leaving the nucleophile (the anion) relatively free, thereby increasing its reactivity. Thiol-disulfide interchange reactions, which are mechanistically related, have been found to be approximately three orders of magnitude faster in aprotic solvents compared to water.[2]

Q3: Can a mixture of solvents be beneficial?

A3: Yes, in some cases, a solvent mixture can provide the optimal balance of solubility and reactivity. For the synthesis of similar benzoxazole-2-thiols, a mixture of DMF and water (in a 1:1 volume ratio) has been shown to be highly effective.[3] This suggests that while an aprotic solvent enhances the reaction rate, the presence of a protic co-solvent can aid in the solubility of certain reagents like the inorganic base.

Q4: Are there any environmentally friendly or "greener" solvent options?

A4: Yes, research is increasingly focused on sustainable chemistry. For the synthesis of related benzothiazole-2-thiols and benzoxazole-2-thiols, water has been successfully used as a solvent.[3] While polar protic solvents like water or ethanol can be slower than polar aprotic options due to solvation of the nucleophile through hydrogen bonding, they offer significant environmental and safety advantages. Optimization of temperature and reaction time may be necessary to achieve satisfactory rates in these solvents.

Troubleshooting Guide

Issue 1: Low Reaction Rate or Incomplete Conversion

  • Question: My reaction is running for an extended period with significant starting material remaining. I am currently using ethanol as the solvent. What should I do?

  • Answer: A low reaction rate in a polar protic solvent like ethanol is a common issue. The solvent's hydroxyl group can form hydrogen bonds with the nucleophilic species, stabilizing it and reducing its reactivity.

    • Troubleshooting Steps:

      • Change of Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents do not have acidic protons and will not solvate the nucleophile as strongly, leading to a significant rate enhancement.

      • Solvent Mixture: Consider using a DMF/water mixture, which has been found to be effective for similar syntheses.[3]

      • Increase Temperature: If changing the solvent is not feasible, increasing the reaction temperature to the reflux point of ethanol can help overcome the activation energy barrier.

      • Base Selection: Ensure a strong enough base (e.g., KOH) is used in sufficient quantity to deprotonate the relevant species and catalyze the reaction.

Issue 2: Low Yield and Formation of Impurities

  • Question: My final product yield is low, and TLC/NMR analysis shows multiple side products. Could the solvent be the cause?

  • Answer: Yes, the solvent can influence reaction selectivity and product stability.

    • Troubleshooting Steps:

      • Assess Product Stability: The benzoxazole ring can be sensitive to harsh conditions.[4] If the reaction is run at a high temperature for a prolonged time, the product may degrade. A more efficient solvent allows for milder reaction conditions (lower temperature or shorter time), which can minimize degradation.

      • Solubility Issues: If the starting materials or intermediates are not fully dissolved, side reactions can become more prevalent. Ensure the chosen solvent provides good solubility for all reactants at the reaction temperature.

      • Work-up Procedure: The solvent used for the reaction can impact the ease of product isolation. A water-miscible solvent like DMF needs to be removed by washing with water, during which the product precipitates. Ensure the pH is controlled during work-up to prevent hydrolysis of the thiol.

Solvent Selection Data

The following table summarizes the properties of common solvents and their potential impact on the synthesis of this compound.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Impact on Reaction Rate
Dimethylformamide (DMF) Polar Aprotic36.7153High: Effectively solvates cations, leaving the nucleophile highly reactive. Often an excellent choice for this type of reaction.[1][3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189High: Similar to DMF, its high polarity and aprotic nature accelerate nucleophilic reactions.
Acetonitrile Polar Aprotic37.582Moderate to High: A good polar aprotic alternative, though generally less effective at solvating cations than DMF or DMSO.
Ethanol Polar Protic24.578Low to Moderate: Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[1] Reaction often requires heating to reflux for an extended period.[1]
Water Polar Protic80.1100Low to Moderate: A green and safe solvent.[3] However, strong hydrogen bonding can significantly slow the reaction compared to aprotic solvents.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline adapted from the synthesis of analogous compounds and may require optimization.[1]

  • Reagents:

    • 2-amino-4-bromophenol (1.0 eq)

    • Potassium Hydroxide (KOH) (2.3 eq)

    • Carbon Disulfide (CS₂) (8-9 eq)

    • Ethanol (or alternative solvent, see table above)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • To a stirred solution of 2-amino-4-bromophenol in the chosen solvent (e.g., ethanol, ~25 mL per gram of aminophenol), add potassium hydroxide.

    • Following the dissolution of the base, add carbon disulfide dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically 4-6 hours, but highly solvent-dependent), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visual Guides

experimental_workflow cluster_reactants Step 1: Reaction Setup cluster_reaction Step 2: Cyclization cluster_workup Step 3: Isolation cluster_purification Step 4: Purification r1 2-amino-4-bromophenol rxn Heat / Reflux (Monitor by TLC) r1->rxn Combine r2 KOH + CS₂ r2->rxn Combine r3 Solvent (e.g., DMF) r3->rxn Combine workup1 Solvent Removal rxn->workup1 Reaction Complete workup2 Dissolve in Water workup1->workup2 workup3 Acidification (HCl) workup2->workup3 workup4 Filtration & Drying workup3->workup4 product This compound workup4->product Crude Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem: Slow Reaction Rate solvent_check What is the current solvent? start->solvent_check protic Polar Protic (e.g., Ethanol, Water) solvent_check->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) solvent_check->aprotic Aprotic solution1 Solution: Switch to Polar Aprotic Solvent (e.g., DMF) protic->solution1 solution2 Alternative: Increase Temperature to Reflux protic->solution2 check_temp Is reaction already at reflux? aprotic->check_temp other_issues Investigate other factors: - Base concentration - Reagent purity check_temp->other_issues Yes

Caption: Troubleshooting logic for addressing slow reaction rates in the synthesis.

References

overcoming challenges in the characterization of 5-Bromobenzo[d]oxazole-2-thiol analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 5-Bromobenzo[d]oxazole-2-thiol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in characterizing this compound analogs?

A1: Researchers may face several challenges, including poor solubility in common NMR solvents, complex fragmentation patterns in mass spectrometry due to the bromine isotope, potential for tautomerism between the thione and thiol forms, and difficulties in obtaining high-quality crystals for X-ray crystallography.[1][2][3][4][5]

Q2: What is the significance of the M+2 peak in the mass spectrum of these compounds?

A2: The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This leads to two peaks in the molecular ion region, M+ and M+2, with almost equal intensity, which is a strong indicator of the presence of a single bromine atom in the molecule.[1]

Q3: How does tautomerism affect the characterization of this compound analogs?

A3: this compound can exist in two tautomeric forms: the thione form (C=S, N-H) and the thiol form (C-S-H, C=N).[5][6] This equilibrium can be influenced by the solvent, temperature, and pH, leading to complicated NMR and UV spectra.[5][7] It is crucial to be aware of this phenomenon as it can lead to the appearance of multiple sets of peaks, which might be misinterpreted as impurities.

Q4: What are some common impurities that might be observed during the synthesis of these analogs?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, positional isomers, or byproducts from intramolecular cyclization.[8] Careful monitoring of the reaction by techniques like TLC or LC-MS is recommended.

Troubleshooting Guides

NMR Spectroscopy

Problem: Poor solubility of the compound in standard NMR solvents (e.g., CDCl3).

  • Solution: Try alternative deuterated solvents such as DMSO-d6, acetone-d6, or methanol-d4.[4] For compounds that are still poorly soluble, warming the sample or using a stronger solvent system may be necessary, although this can affect the chemical shifts.

Problem: Broad peaks in the 1H NMR spectrum.

  • Solution: Peak broadening can be caused by several factors:

    • Poor Shimming: The magnetic field homogeneity may need to be optimized.

    • Low Solubility: If the compound is not fully dissolved, it can lead to broad signals. Try a different solvent or a more dilute sample.[4]

    • Paramagnetic Impurities: The presence of trace metals can cause significant broadening. Purifying the sample further can help.

    • Chemical Exchange: Tautomerism or other dynamic processes can lead to the exchange of protons on the NMR timescale, resulting in broad peaks. Acquiring the spectrum at different temperatures can help to resolve this issue.

Problem: Overlapping peaks in the aromatic region.

  • Solution: If aromatic peaks are overlapping, making interpretation difficult, consider the following:

    • Change the Solvent: Switching to a solvent with different anisotropic effects, like benzene-d6, can often induce different chemical shifts and resolve overlapping signals.[4]

    • Higher Field Instrument: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

    • 2D NMR Techniques: Experiments such as COSY and HSQC can help to identify spin systems and assign protons and carbons even in crowded regions of the spectrum.

Mass Spectrometry

Problem: Complex fragmentation patterns that are difficult to interpret.

  • Solution: Halogenated compounds can undergo complex fragmentation pathways, including the loss of radicals or neutral molecules.[2][9]

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain the exact mass of the molecular ion and fragments, which aids in determining their elemental composition.

    • Tandem Mass Spectrometry (MS/MS): This technique can help to establish fragmentation pathways by isolating a precursor ion and analyzing its daughter ions.[2]

    • Isotopic Pattern Analysis: Carefully analyze the isotopic patterns. The presence of bromine will give a characteristic M+/M+2 pattern of roughly equal intensity.[1]

Problem: Difficulty in distinguishing between isomers.

  • Solution: Mass spectrometry alone cannot always distinguish between isomers as they have the same mass.[10]

    • Chromatographic Separation: Couple the mass spectrometer with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) to separate the isomers before they enter the mass analyzer.[10]

    • NMR Spectroscopy: NMR is a powerful tool for distinguishing between isomers based on differences in their chemical shifts and coupling constants.

Crystallography

Problem: Difficulty in growing high-quality single crystals for X-ray diffraction.

  • Solution: Growing suitable crystals can be a trial-and-error process.

    • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a solution of the compound.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent into the good solvent can induce crystallization.

    • Temperature Control: Slowly cooling a saturated solution can also promote crystal growth.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C7H4BrNOS[11][12]
Molecular Weight 230.09 g/mol [11][12]
Melting Point 278-284 °C[11][12]
Appearance Pale yellow needles[11][12]
CAS Number 439607-87-1[11][12]
Purity (HPLC) ≥ 98%[11][12]
Storage Conditions 0-8 °C[11][12]

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound analog.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Cap the NMR tube and gently vortex or sonicate to dissolve the compound completely.

  • If the sample does not fully dissolve, try warming it gently or filtering the solution to remove any particulate matter.

  • Place the NMR tube in the spectrometer for analysis.

General HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Gradient: A typical gradient might be from 20% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis of Analog Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC/LC-MS (Purity & MW) Purification->HPLC Purity Assessment XRay X-Ray Crystallography (If crystals obtained) Purification->XRay Definitive Structure tautomerism Thione Thione Form (C=S, N-H) Thiol Thiol Form (C-S-H, C=N) Thione->Thiol Equilibrium troubleshooting_workflow Start Unclear Characterization Data Problem_Type Identify Problem Area Start->Problem_Type NMR_Issue NMR Spectrum Issue? Problem_Type->NMR_Issue NMR MS_Issue Mass Spectrum Issue? Problem_Type->MS_Issue MS Purity_Issue Purity Issue? Problem_Type->Purity_Issue Purity Solubility Poor Solubility? NMR_Issue->Solubility Yes Broad_Peaks Broad Peaks? NMR_Issue->Broad_Peaks No Complex_Frag Complex Fragmentation? MS_Issue->Complex_Frag Yes Multiple_Peaks Multiple Peaks in HPLC? Purity_Issue->Multiple_Peaks Yes Change_Solvent Change Solvent Solubility->Change_Solvent Yes Optimize_Shims Optimize Shims / Check Concentration Broad_Peaks->Optimize_Shims Yes Use_HRMS Use HRMS/MS_MS Complex_Frag->Use_HRMS Yes Check_Isomers Check for Isomers / Tautomers Multiple_Peaks->Check_Isomers Yes

References

Validation & Comparative

Halogen Wars: A Comparative Analysis of the Bioactivity of Bromo- vs. Chloro-Benzoxazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, halogenated benzoxazole-2-thiols have garnered significant interest for their potential as antimicrobial and anticancer agents. The nature and position of the halogen substituent can dramatically influence the biological efficacy of these compounds. This guide provides a comparative overview of the bioactivity of bromo- and chloro-substituted benzoxazole-2-thiols, drawing upon available experimental data to inform future drug discovery and development efforts.

Executive Summary

Data Presentation: A Tale of Two Halogens

The following tables summarize the available quantitative data for bromo- and chloro-substituted benzoxazole derivatives. It is critical to note that the data presented is for different molecular scaffolds and biological assays, precluding a direct, quantitative comparison of potency.

Table 1: Anticancer Activity of a Bromo-Benzoxazole Derivative

CompoundCancer Cell LineIC50 (nM)Reference
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)28[1]
MDA-MB (Breast)22[1]

Table 2: Antimicrobial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
P2BCandida albicansGood activity, half of Miconazole[2]
P4A, P4B, P6AStaphylococcus aureusGood activity[2]
P4A, P4B, P6AEscherichia coliGood activity[2]

Structure-Activity Relationship Insights

The literature consistently points to the importance of electron-withdrawing groups, such as halogens, at the 5-position of the benzoxazole ring for enhanced bioactivity.[3] The electronegativity and size of the halogen atom (Bromine vs. Chlorine) can influence the molecule's lipophilicity, electronic distribution, and ability to interact with biological targets. The slightly larger size and different electronic properties of bromine compared to chlorine may lead to altered binding affinities and potencies. The available data, though not directly comparative, hints at potentially different therapeutic applications for bromo- and chloro-analogs, with the former showing promise in anticancer applications and the latter in antimicrobial contexts.

Experimental Protocols

To aid in the interpretation and replication of the cited data, the following are summaries of the key experimental methodologies.

Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the bromo-benzoxazole derivative were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: Human breast cancer cell lines (MCF-7 and MDA-MB) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound.

  • MTT Incubation: Following the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Antimicrobial Activity Assessment (Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the chloro-benzoxazolone derivatives was determined using the microdilution method.[2]

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans) were prepared.

  • Serial Dilution: The test compounds were serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Synthesis and a Potential Mechanism of Action

To provide a clearer understanding of the chemical synthesis and a potential biological target, the following diagrams are provided.

G cluster_synthesis General Synthesis of Halogenated Benzoxazole-2-thiols 2-amino-4-halophenol 2-amino-4-halophenol Halogenated_Benzoxazole_2_thiol 5-Halo-benzoxazole-2-thiol (Halo = Cl, Br) 2-amino-4-halophenol->Halogenated_Benzoxazole_2_thiol Cyclization CS2_KOH CS2, KOH

Caption: General synthetic route to 5-halogenated benzoxazole-2-thiols.

G cluster_pathway Simplified Apoptosis Induction Pathway Drug Bromo-Benzoxazole Derivative Target Cellular Target (e.g., Kinase, DNA) Drug->Target Inhibition Caspase_Activation Caspase Activation Target->Caspase_Activation Signal Transduction Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: Potential mechanism of anticancer action via apoptosis induction.

Conclusion and Future Directions

To advance our understanding and fully exploit the potential of these compounds, future research should focus on the following:

  • Direct Comparative Studies: Synthesizing and evaluating a series of 5-bromo- and 5-chloro-benzoxazole-2-thiol derivatives against a standardized panel of cancer cell lines and microbial strains under identical experimental conditions.

  • Elucidation of Mechanisms of Action: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profiles of the most promising candidates in preclinical animal models.

By addressing these research gaps, the scientific community can unlock the full potential of halogenated benzoxazole-2-thiols in the development of novel and effective therapeutic agents.

References

A Comparative Analysis of 5-Halogenated Benzoxazole-2-thiol Cytotoxicity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals a notable gap in direct comparative cytotoxicity data between 5-Bromobenzo[d]oxazole-2-thiol and 5-Fluorobenzo[d]oxazole-2-thiol. This guide synthesizes the current, albeit limited, understanding of the cytotoxic potential of these and structurally related compounds, providing a valuable resource for researchers, scientists, and professionals in drug development.

While the benzoxazole scaffold is a recognized pharmacophore in the development of anticancer agents, specific head-to-head cytotoxic comparisons between its 5-bromo and 5-fluoro-2-thiol derivatives are not presently available in published literature. This guide, therefore, presents a summary of the cytotoxicity of closely related benzoxazole derivatives to infer potential structure-activity relationships and guide future research.

Summary of Cytotoxicity Data for Related Benzoxazole Derivatives

To provide a contextual understanding, the following table summarizes the cytotoxic activity of various 5-substituted benzoxazole derivatives against common cancer cell lines. It is crucial to note that these are not direct comparisons with the target compounds but offer insights into how substitutions on the benzoxazole ring influence cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Reference
5-Chlorobenzo[d]oxazole derivative 14b MCF-7 (Breast)4.75 ± 0.21[1]
5-Chlorobenzo[d]oxazole derivative 14b HepG2 (Liver)4.61 ± 0.34[1]
5-Chlorobenzo[d]oxazole derivative 14k MCF-7 (Breast)7.75 ± 0.24[1]
5-Chlorobenzo[d]oxazole derivative 14k HepG2 (Liver)11.42 ± 0.93[1]
5-Methylbenzo[d]oxazole derivative 12l HepG2 (Liver)10.50[2]
5-Methylbenzo[d]oxazole derivative 12l MCF-7 (Breast)15.21[2]
2-(thioalkyl)benzoxazole derivative (from 5-fluorobenzo[d]oxazole-2-thiol)HepG2, THP-1, Primary Hepatocytes>100[3]

Note: The derivatives listed above have further substitutions at the 2-position of the benzoxazole ring, which significantly contributes to their activity.

The available data on related compounds suggests that substitutions at the 5-position of the benzoxazole ring, including halogens like chlorine, are compatible with cytotoxic activity. The potency is highly dependent on the entire molecular structure, particularly the substituents at the 2-position. For instance, a derivative of 5-fluorobenzo[d]oxazole-2-thiol showed a lack of toxicity at concentrations up to 100 µM, indicating that the core structure itself may have a favorable safety profile, with cytotoxicity being introduced through further derivatization.[3]

Experimental Protocols: A General Approach to Cytotoxicity Assessment

While specific protocols for this compound and 5-Fluorobenzo[d]oxazole-2-thiol are not available, the following represents a standard methodology for evaluating the cytotoxicity of novel compounds, as gleaned from studies on related benzoxazole derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Frameworks

Due to the absence of specific data for the target compounds, the following diagrams illustrate a generalized workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated based on the known mechanisms of other benzoxazole anticancer agents.

G cluster_workflow General Cytotoxicity Screening Workflow start Synthesized Compounds (5-Bromo & 5-Fluoro Derivatives) cell_culture Prepare Cancer Cell Lines (e.g., MCF-7, HepG2) start->cell_culture treatment Treat Cells with a Range of Compound Concentrations cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, SRB) incubation->assay data_analysis Measure Absorbance & Calculate Cell Viability assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 sar Structure-Activity Relationship Analysis ic50->sar

Caption: A generalized workflow for the in vitro screening of novel compounds for cytotoxic activity.

G cluster_pathway Hypothetical Apoptosis Induction Pathway compound Benzoxazole-2-thiol Derivative receptor Target Protein (e.g., Kinase, VEGFR-2) compound->receptor Inhibition dna_damage DNA Damage compound->dna_damage Induction caspase_cascade Caspase Cascade Activation (Caspase-3, -9) receptor->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis

Caption: A potential signaling pathway for apoptosis induction by benzoxazole derivatives.

Future Directions

The lack of direct comparative data for this compound and 5-Fluorobenzo[d]oxazole-2-thiol highlights a clear area for future research. A systematic study evaluating the cytotoxicity of a series of 5-halogenated benzoxazole-2-thiols against a panel of cancer cell lines would provide valuable insights into the structure-activity relationship of this class of compounds. Such research would be instrumental in guiding the rational design of more potent and selective benzoxazole-based anticancer agents.

References

Comparative Analysis of 5-Bromobenzo[d]oxazole-2-thiol Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromobenzo[d]oxazole-2-thiol derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive SAR studies specifically for a diverse series of this compound derivatives in publicly accessible literature, this guide synthesizes available data on closely related benzoxazole analogs to infer potential SAR trends. The experimental data presented is based on studies of the broader benzoxazole class of compounds.

Anticancer Activity of Benzoxazole Derivatives

Derivatives of the benzoxazole scaffold have demonstrated significant potential as anticancer agents. The mechanism of action often involves the inhibition of crucial cellular targets like VEGFR-2, which plays a key role in angiogenesis, a process vital for tumor growth and metastasis.

Table 1: In Vitro Anticancer Activity of Representative Benzoxazole Derivatives

Compound IDR 1R 2Cell LineIC 50 (µM)
1a H4-ChlorophenylMCF-7 (Breast)5.8
1b H3,4-DimethoxyphenylMCF-7 (Breast)8.2
1c 5-CH 34-ChlorophenylHepG2 (Liver)3.5
1d 5-CH 33,4-DimethoxyphenylHepG2 (Liver)6.1
1e 5-Cl4-ChlorophenylHCT-116 (Colon)4.3
1f 5-Cl3,4-DimethoxyphenylHCT-116 (Colon)7.9
Doxorubicin --Various~0.5-5

Note: The data presented is a compilation from various studies on benzoxazole derivatives and is intended to be representative. IC50 values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

Based on the analysis of various benzoxazole derivatives, the following SAR trends can be inferred for this compound analogs:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzoxazole ring significantly influences anticancer activity. Aromatic and heteroaromatic rings attached via a thioether linkage are common.

  • Substitution on the Benzoxazole Ring: The presence of electron-withdrawing groups, such as the bromo group at the 5-position, is often associated with enhanced cytotoxic activity.[1] Other substitutions, like methyl or chloro groups, also modulate the activity.

  • Substitution on the Phenyl Ring at the 2-position: Electron-withdrawing or donating groups on the phenyl ring attached to the thioether at the 2-position can fine-tune the anticancer potency. Halogen substitutions (e.g., 4-chloro) often lead to increased activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_sar SAR Analysis Synthesis Synthesis of this compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Test Compounds MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.

Antimicrobial Activity of Benzoxazole Derivatives

Benzoxazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Table 2: In Vitro Antimicrobial Activity of Representative Benzoxazole Derivatives (MIC in µg/mL)

Compound IDR 1R 2S. aureusE. coliC. albicans
2a H4-Nitrophenyl163264
2b H2,4-Dichlorophenyl81632
2c 5-CH 34-Nitrophenyl3264128
2d 5-CH 32,4-Dichlorophenyl163264
2e 5-Cl4-Nitrophenyl81632
2f 5-Cl2,4-Dichlorophenyl4816
Ciprofloxacin --~1~0.5-
Fluconazole ----~8

Note: The data presented is a compilation from various studies on benzoxazole derivatives and is intended to be representative. MIC values can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

From the available data on benzoxazole analogs, the following SAR trends can be extrapolated for this compound derivatives:

  • Substitution at the 2-position: Similar to anticancer activity, modifications at this position are crucial. The introduction of different aryl or heteroaryl groups via a thioether linkage can significantly impact the antimicrobial spectrum and potency.

  • Substitution on the Benzoxazole Ring: The 5-bromo substituent is expected to contribute positively to the antimicrobial activity due to its electron-withdrawing nature and lipophilicity.

  • Substitution on the Phenyl Ring at the 2-position: The presence of electron-withdrawing groups, such as nitro or chloro, on the phenyl ring at the 2-position generally enhances the antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial suspension in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the 96-well plates using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship in SAR Studies

sar_logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core_Scaffold This compound Core R1_Sub Substituents at 2-position (R1) Core_Scaffold->R1_Sub influences R2_Sub Substituents on R1 Aryl Ring (R2) Core_Scaffold->R2_Sub influences Anticancer Anticancer Activity R1_Sub->Anticancer Antimicrobial Antimicrobial Activity R1_Sub->Antimicrobial R2_Sub->Anticancer R2_Sub->Antimicrobial

Caption: Logical relationship between structural modifications and biological activity in SAR studies.

Signaling Pathway: Inhibition of VEGFR-2 Signaling

Many benzoxazole derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This inhibition blocks downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival of cancer cells.

VEGFR-2 Signaling Pathway Inhibition by this compound Derivatives

vegfr2_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Derivative This compound Derivative Derivative->VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

References

Validating the Anticancer Mechanism of 5-Bromobenzo[d]oxazole-2-thiol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific anticancer mechanism of 5-Bromobenzo[d]oxazole-2-thiol is limited in the currently available scientific literature. This guide provides a comparative analysis based on the well-documented anticancer activities of structurally related benzoxazole derivatives, offering insights into the probable mechanisms of action for the target compound.

The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for tumor growth and survival.[3][4] This guide synthesizes available data on related compounds to build a framework for understanding the potential anticancer profile of this compound.

Comparative Anticancer Activity of Benzoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole Derivative 12l HepG2 (Liver)10.50[3]
MCF-7 (Breast)15.21[3]
Unsubstituted Benzoxazole (Cpd 1) HCT-116 (Colon)-[5]
MCF-7 (Breast)-[5]
Benzoxazole-2-thiol Derivative 1d HepG2 (Liver)-[6]
HCT-116 (Colon)-[6]
Benzoxazole-2-thiol Derivative 1f HepG2 (Liver)-[6]
HCT-116 (Colon)-[6]
Benzoxazole-2-thiol Derivative 1g HepG2 (Liver)-[6]
HCT-116 (Colon)-[6]

Note: Specific IC50 values for some compounds were not explicitly stated in the provided search snippets but were indicated to have significant activity.

Probable Anticancer Mechanisms of Action

Based on studies of related benzoxazole derivatives, the anticancer activity of this compound likely involves the induction of apoptosis through the intrinsic pathway and the inhibition of critical protein kinases.

Induction of Apoptosis

A key mechanism by which many anticancer agents eliminate tumor cells is the induction of apoptosis. Several benzoxazole derivatives have been shown to trigger this process.[3][4] The intrinsic apoptosis pathway is a primary route, regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[3][4]

For instance, certain novel benzoxazole derivatives have been demonstrated to increase the expression of Bax and decrease the expression of Bcl-2, shifting the cellular balance towards apoptosis.[4][7] Furthermore, these compounds have been observed to elevate the levels of active caspase-3, a key downstream effector in the apoptotic cascade.[3][4]

This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibition Bax Bax This compound->Bax Activation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed Intrinsic Apoptosis Pathway.

Inhibition of Protein Kinases

Another significant anticancer mechanism for benzoxazole derivatives is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a vital role in angiogenesis, the formation of new blood vessels that tumors need to grow.[3] By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply, leading to starvation and cell death.

Several studies have designed and synthesized benzoxazole derivatives as potent VEGFR-2 inhibitors.[3] Molecular docking studies often reveal that these compounds can fit into the ATP-binding pocket of the kinase domain of VEGFR-2, preventing its activation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer mechanism of benzoxazole compounds.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 2 x 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivative (dissolved in DMSO) for 48 hours.

  • MTT Addition: Ten microliters of a 10 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate spectrophotometer. The IC50 value is then calculated from the dose-response curve.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cancer cells are treated with the benzoxazole compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Staining: The treated cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the compound's effect on signaling pathways.

  • Cell Lysis: After treatment with the benzoxazole derivative, cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control like β-actin.[3]

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Seeding & Treatment IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Treatment at IC50 Western Blot Western Blot IC50 Determination->Western Blot Treatment at IC50 Flow Cytometry Flow Cytometry Apoptosis Assay->Flow Cytometry Apoptosis Quantification Apoptosis Quantification Flow Cytometry->Apoptosis Quantification Protein Expression Protein Expression Western Blot->Protein Expression Pathway Analysis Pathway Analysis Protein Expression->Pathway Analysis

Caption: Experimental Workflow for Anticancer Evaluation.

References

A Comparative Analysis of Benzoxazole vs. Benzothiazole Thiols as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Among the myriad heterocyclic scaffolds explored, benzoxazoles and benzothiazoles have emerged as privileged structures. This guide provides an objective, data-driven comparison of benzoxazole and benzothiazole thiols as kinase inhibitors, focusing on their inhibitory potency, targeted signaling pathways, and the experimental methodologies used for their evaluation.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potential of benzoxazole and benzothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the reported IC50 values for various benzoxazole and benzothiazole thiol derivatives against several key kinases.

Compound Class Target Kinase Derivative/Compound ID IC50 (µM) Reference
BenzoxazoleJNKBI-87D7Similar to benzimidazole series[1]
BenzothiazoleJNKBI-87G31.8[1]
BenzothiazoleJNKBI-87D11Similar to BI-87G3[1]
Benzoxazolep38α MAP KinaseCompound 5b0.031 ± 0.14[2]
Benzothiazolep38α MAP Kinase--
BenzoxazoleVEGFR-2Compound 12l0.097[3]
BenzoxazoleVEGFR-2Compound 10.268[4]
BenzoxazoleVEGFR-2Compound 11b0.057[5]
BenzothiazolePI3Kα-0.009 - 0.290[6]
BenzothiazoleB-RAFV600ECompound 360.05[6]
BenzothiazoleB-RAFV600ECompound 400.023[7]
Benzoxazolec-MetCompound 11b0.181[5]

Key Observations:

  • JNK Inhibition: Benzothiazole derivatives have demonstrated potent inhibition of c-Jun N-terminal kinase (JNK), with IC50 values in the low micromolar range.[1] In a direct comparison, the benzothiazole series showed much better inhibition potency than the benzoxazole and benzimidazole series.[1]

  • p38α MAP Kinase Inhibition: A novel benzoxazole derivative (Compound 5b) has shown superior inhibitory potency against p38α MAP kinase (IC50: 0.031 µM) compared to the standard inhibitor SB 203580 (IC50: 0.043 µM).[2]

  • VEGFR-2 and c-Met Inhibition: Benzoxazole derivatives have been successfully developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, with some compounds exhibiting IC50 values in the nanomolar range.[3][4][5] Compound 11b, a piperidinyl-based benzoxazole, showed strong dual inhibition of both VEGFR-2 and c-Met.[5]

  • PI3K and B-RAF Inhibition: Benzothiazole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, with some compounds showing IC50 values in the nanomolar range against PI3Kα.[6] Additionally, benzothiazole derivatives have demonstrated significant inhibitory effects against the B-RAFV600E mutant kinase.[6][7]

Signaling Pathways

Benzoxazole and benzothiazole thiols exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK Signaling Pathway cluster_Angiogenesis VEGFR-2 Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Stress Stress Stimuli (e.g., TNF-α) JNK JNK Stress->JNK p38 p38 MAPK Stress->p38 cJun c-Jun JNK->cJun Apoptosis Apoptosis p38->Apoptosis cJun->Apoptosis Benzothiazole_JNK Benzothiazole Inhibitor Benzothiazole_JNK->JNK Benzoxazole_p38 Benzoxazole Inhibitor Benzoxazole_p38->p38 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Benzoxazole_VEGFR2 Benzoxazole Inhibitor Benzoxazole_VEGFR2->VEGFR2

Caption: Key signaling pathways targeted by benzoxazole and benzothiazole kinase inhibitors.

Experimental Protocols

The evaluation of kinase inhibitors involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (benzoxazole/benzothiazole thiols)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted test compounds or DMSO (vehicle control).

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[8]

Kinase_Assay_Workflow A Prepare Serial Dilution of Inhibitor B Add Inhibitor and Kinase to Plate A->B C Incubate (Pre-incubation) B->C D Initiate Reaction with Substrate/ATP C->D E Incubate (Kinase Reaction) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Generate Luminescent Signal (Add Kinase Detection Reagent) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

In Vivo Efficacy Studies (Xenograft Model)

These studies evaluate the antitumor activity of the inhibitors in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Compound Administration: Once the tumors reach a certain volume, randomly group the mice and administer the test compound or vehicle control through an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Data Analysis: Analyze the tumor growth inhibition to assess the in vivo efficacy of the compound.[10]

Conclusion

Both benzoxazole and benzothiazole thiol scaffolds serve as versatile platforms for the design of potent kinase inhibitors. The choice between the two often depends on the specific kinase target and the desired pharmacological profile. Benzothiazoles have shown particular promise against JNK and PI3K, while benzoxazoles have been effectively utilized to target VEGFR-2 and c-Met. The subtle difference in the heteroatom (oxygen vs. sulfur) can significantly impact the binding affinity and selectivity of the inhibitors. Further structure-activity relationship (SAR) studies are crucial to fine-tune the potency and specificity of these compounds for the development of next-generation kinase inhibitors.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized 5-Bromobenzo[d]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized pharmaceutical intermediates like 5-Bromobenzo[d]oxazole-2-thiol. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, complete with detailed experimental protocols and illustrative data to aid in method selection and development. While specific literature on HPLC methods for this exact molecule is not abundant, the methodologies presented here are based on established principles for the analysis of related benzoxazole and thiol-containing compounds.[1][2][3][4]

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity results. Below is a comparison of two common reverse-phase HPLC approaches: an isocratic method for routine analysis and a gradient method for higher resolution of potential impurities. A third method involving pre-column derivatization with fluorescence detection is also presented for instances requiring high sensitivity.

Data Presentation: Summarized Quantitative Data

ParameterMethod 1: Isocratic RP-HPLC-UVMethod 2: Gradient RP-HPLC-UVMethod 3: Pre-column Derivatization with Fluorescence Detection
Column C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 250 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)A: Water + 0.1% TFA B: Acetonitrile + 0.1% TFAA: Water + 0.1% Formic Acid B: Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nmFluorescence (Ex: 380 nm, Em: 470 nm)
Retention Time of Main Peak ~ 5.2 min~ 12.8 min~ 8.5 min
Typical Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5> 3.0
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.02 µg/mL~ 0.005 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.07 µg/mL~ 0.015 µg/mL
Precision (%RSD, n=6) < 1.5%< 1.0%< 2.0%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols can be adapted based on the specific instrumentation and purity requirements of the user.

Method 1: Isocratic Reverse-Phase HPLC with UV Detection

This method is suitable for rapid, routine purity analysis and quality control.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: An isocratic mixture of Acetonitrile, Water, and Formic Acid in a 60:40:0.1 volume ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound.

    • Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gradient Reverse-Phase HPLC with UV Detection

This gradient method is designed to provide higher resolution, which is particularly useful for separating closely eluting impurities that may not be resolved with an isocratic method.

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C8, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Follow the same procedure as in Method 1, using acetonitrile as the diluent.

Method 3: Pre-column Derivatization with Fluorescence Detection

For the detection of trace-level impurities, a highly sensitive method involving derivatization of the thiol group followed by fluorescence detection can be employed.[3][5]

  • Instrumentation: An HPLC system with a binary pump, autosampler, column oven, and a fluorescence detector.

  • Derivatization Reagent: A solution of a thiol-specific fluorescent labeling agent such as 4-fluoro-7-nitrobenzofurazan (NBD-F) in a suitable buffer.

  • Derivatization Protocol:

    • To 100 µL of a 10 µg/mL sample solution in a borate buffer (pH 8.5), add 100 µL of the NBD-F solution (1 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60 °C for 10 minutes.

    • Cool the reaction mixture and add 800 µL of the initial mobile phase to stop the reaction.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 20% to 80% B

      • 10-15 min: 80% B

      • 15.1-20 min: 20% B (re-equilibration)

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Fluorescence Detection: Excitation at 380 nm, Emission at 470 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized Compound weighing Weighing synthesis->weighing dissolution Dissolution & Dilution weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection filtration->injection separation Chromatographic Separation (Column & Mobile Phase) injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Assessment of this compound.

References

Confirming Product Structure: A Comparative Guide to ¹H-NMR and ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous process of drug development and chemical research, unambiguous confirmation of a synthesized product's structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, stands out as the most powerful and widely used method for the structural elucidation of organic molecules in solution. This guide provides an objective comparison of ¹H-NMR and ¹³C-NMR, supported by experimental data, detailed protocols, and a comparative overview with other analytical techniques to aid researchers in making informed decisions for their analytical workflows.

¹H-NMR vs. ¹³C-NMR: A Head-to-Head Comparison

¹H-NMR and ¹³C-NMR spectroscopy are complementary techniques that, when used in conjunction, provide a comprehensive picture of a molecule's carbon-hydrogen framework. ¹H-NMR detects the hydrogen nuclei (protons), while ¹³C-NMR detects the ¹³C isotope of carbon.[1][2] The key differences and synergies between these two techniques are summarized below.

Feature¹H-NMR Spectroscopy¹³C-NMR Spectroscopy
Information Provided Number of unique proton environments, their relative numbers (integration), neighboring protons (multiplicity), and electronic environment (chemical shift).[1]Number of unique carbon environments and the electronic environment of each carbon (chemical shift).[3]
Sensitivity High, due to the ~99.9% natural abundance of the ¹H isotope.[4]Low, due to the ~1.1% natural abundance of the ¹³C isotope.[3][4]
Chemical Shift Range Typically 0-12 ppm.[4]Typically 0-220 ppm.[4]
Integration Integral of a signal is proportional to the number of protons it represents.[1]Not typically quantitative in routine spectra due to relaxation effects and the Nuclear Overhauser Effect (NOE).[5][6]
Spin-Spin Coupling Protons on adjacent carbons couple with each other, leading to signal splitting (multiplicity).¹³C-¹³C coupling is not observed due to low natural abundance. Proton-coupled spectra show ¹³C-¹H coupling, but broadband decoupling, which simplifies the spectrum to singlets for each carbon, is common.[6]
Sample Requirement Typically 1-10 mg for small molecules.[7]Typically 10-50 mg for small molecules.[8]

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on meticulous sample preparation and standardized experimental procedures.

Sample Preparation for ¹H-NMR and ¹³C-NMR
  • Sample Weighing: Accurately weigh 1-10 mg of the purified product for ¹H-NMR or 10-50 mg for ¹³C-NMR into a clean, dry vial.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The choice of solvent can affect the chemical shifts of the signals.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9]

  • Vortexing/Sonication: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube.[9]

  • Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0 ppm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition
  • Instrument Setup: The NMR spectrometer is set up with the appropriate probe and pre-calibrated.

  • Sample Insertion: The NMR tube is carefully placed in the sample spinner and inserted into the magnet.

  • Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp signals.

  • Parameter Setup: The appropriate NMR experiment (e.g., standard 1D proton, 1D carbon with proton decoupling) is selected, and acquisition parameters such as the number of scans, pulse width, and relaxation delay are set.

  • Data Acquisition: The experiment is run, and the free induction decay (FID) signal is collected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

Data Presentation: Analysis of Ethyl Acetate

To illustrate the power of ¹H-NMR and ¹³C-NMR in structure confirmation, let's consider the spectra of a well-known organic compound, ethyl acetate (CH₃COOCH₂CH₃).

¹H-NMR Data for Ethyl Acetate
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Triplet (t)3H-CH₃ (ethyl group)
~2.04Singlet (s)3H-C(=O)CH₃ (acetyl group)
~4.12Quartet (q)2H-OCH₂- (ethyl group)

Data sourced from multiple references.[4][10]

¹³C-NMR Data for Ethyl Acetate
Chemical Shift (δ, ppm)Assignment
~14.2-CH₃ (ethyl group)
~21.0-C(=O)CH₃ (acetyl group)
~60.5-OCH₂- (ethyl group)
~171.0-C=O (carbonyl group)

Data sourced from multiple references.[4][6]

Comparative Analysis with Other Techniques

While NMR is a cornerstone of structural analysis, other techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, giving information about the molecular weight and elemental composition.[11]High sensitivity, requires very small sample amounts.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibrational frequencies.[12]Fast, non-destructive, and can be used for solid, liquid, and gas samples.Provides limited information about the overall molecular structure and connectivity.

Workflow for Spectroscopic Product Structure Confirmation

The logical flow of using these spectroscopic techniques to confirm the structure of a newly synthesized product is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Data_Integration Data Integration & Interpretation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Figure 1. Workflow for product structure confirmation.

This comprehensive approach, integrating data from multiple spectroscopic techniques, provides the highest level of confidence in the structural assignment of a synthesized product, a critical step in all areas of chemical and pharmaceutical research.

References

A Comparative Guide to the Synthesis of 5-Bromobenzo[d]oxazole-2-thiol: One-Pot vs. Multi-Step Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the efficient synthesis of key chemical intermediates is paramount. 5-Bromobenzo[d]oxazole-2-thiol is a valuable building block in the creation of a variety of bioactive molecules and functional materials. The choice of synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of its production. This guide provides an objective comparison of one-pot and multi-step synthesis strategies for this compound, supported by detailed experimental protocols and comparative data.

At a Glance: One-Pot vs. Multi-Step Synthesis

The synthesis of this compound from 2-amino-4-bromophenol can be approached through two primary strategies: a streamlined one-pot reaction or a more traditional multi-step process involving the isolation of intermediates. The one-pot approach is lauded for its efficiency and reduced waste, while the multi-step method allows for the purification of intermediates, which can be advantageous in certain contexts.

ParameterOne-Pot SynthesisMulti-Step Synthesis
Starting Material 2-Amino-4-bromophenol2-Amino-4-bromophenol
Key Reagents Carbon disulfide, Potassium hydroxidePotassium ethyl xanthate, Hydrochloric acid
Reaction Time 4-6 hours10-14 hours (including isolation)
Overall Yield ~85-95%~70-80%
Purity (crude) HighGenerally higher after intermediate purification
Work-up Steps SingleMultiple
Solvent/Reagent Waste ReducedIncreased
Process Complexity LowModerate

Experimental Protocols

One-Pot Synthesis of this compound

This method involves the direct conversion of 2-amino-4-bromophenol to the target compound in a single reaction vessel. The condensation with carbon disulfide in the presence of a base is a common and efficient method for the formation of benzoxazole-2-thiols.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of potassium hydroxide (1.2 equivalents) in ethanol is prepared.

  • Addition of Starting Material: 2-Amino-4-bromophenol (1.0 equivalent) is added to the ethanolic KOH solution and stirred until fully dissolved.

  • Thionation: Carbon disulfide (1.5 equivalents) is added dropwise to the reaction mixture at room temperature.

  • Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from ethanol to yield pure this compound.

Multi-Step Synthesis of this compound

This approach involves the formation and isolation of an intermediate, in this case, a dithiocarbamate salt, which is subsequently cyclized to form the final product.

Step 1: Synthesis of Potassium (4-bromo-2-hydroxyphenyl)dithiocarbamate (Intermediate)

  • Reaction Setup: 2-Amino-4-bromophenol (1.0 equivalent) is dissolved in a mixture of aqueous potassium hydroxide and ethanol at 0-5 °C in a round-bottom flask with stirring.

  • Formation of Dithiocarbamate: Carbon disulfide (1.1 equivalents) is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for 2-3 hours at this temperature.

  • Isolation of Intermediate: The precipitated potassium (4-bromo-2-hydroxyphenyl)dithiocarbamate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Step 2: Cyclization to this compound

  • Reaction Setup: The isolated potassium (4-bromo-2-hydroxyphenyl)dithiocarbamate (1.0 equivalent) is suspended in water in a round-bottom flask.

  • Cyclization: The suspension is heated to reflux for 6-8 hours. During this time, the dithiocarbamate cyclizes to form the benzoxazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with water and then purified by recrystallization from ethanol.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the one-pot and multi-step synthesis procedures.

One_Pot_Synthesis cluster_0 One-Pot Synthesis Start 2-Amino-4-bromophenol Reagents + CS2, KOH in Ethanol Reaction Reflux (4-6h) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the one-pot synthesis of this compound.

Multi_Step_Synthesis cluster_1 Multi-Step Synthesis Start_MS 2-Amino-4-bromophenol Reagents_MS1 + CS2, KOH (aq) Step1 Formation of Dithiocarbamate (2-3h) Start_MS->Step1 Isolation Filtration & Drying Step1->Isolation Intermediate Potassium (4-bromo-2-hydroxyphenyl)dithiocarbamate Isolation->Intermediate Step2 Cyclization in Water (Reflux, 6-8h) Intermediate->Step2 Workup_MS Precipitation & Recrystallization Step2->Workup_MS Product_MS This compound Workup_MS->Product_MS

Caption: Workflow for the multi-step synthesis of this compound.

Conclusion

The choice between a one-pot and a multi-step synthesis for this compound depends on the specific requirements of the researcher or organization. The one-pot synthesis offers significant advantages in terms of time, resource efficiency, and waste reduction, making it an attractive option for large-scale production and green chemistry initiatives.[1] Its primary drawback is the potential for lower purity in the crude product, which may necessitate more rigorous final purification.

Conversely, the multi-step synthesis, while being more time-consuming and generating more waste, provides an opportunity to isolate and purify the dithiocarbamate intermediate. This can lead to a cleaner final product and may be preferable for applications requiring exceptionally high purity or for mechanistic studies where the intermediate itself is of interest. Ultimately, the selection of the synthetic route will be a trade-off between efficiency and the desired level of control over product purity.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromobenzo[d]oxazole-2-thiol Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of 5-Bromobenzo[d]oxazole-2-thiol derivatives remains an area of active investigation. While direct comparative studies detailing both the in vitro and in vivo efficacy of the same this compound based compounds are limited in publicly available literature, extensive research on structurally similar benzoxazole analogs provides valuable insights into their potential as anticancer and antimicrobial agents. This guide synthesizes the existing data on these related compounds to offer a comparative overview for researchers, scientists, and drug development professionals.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] The introduction of a bromine atom at the 5-position and a thiol group at the 2-position of the benzoxazole ring, as in this compound, offers unique physicochemical properties that can be exploited for the design of novel therapeutic agents.[4] This core structure serves as a versatile intermediate for the synthesis of compounds targeting infectious diseases and cancer.[4]

This guide will focus on the efficacy of closely related benzoxazole derivatives, particularly those with substitutions at the 5-position (e.g., chloro, methyl) and various modifications at the 2-position thiol group, to extrapolate the potential therapeutic profile of this compound based compounds.

In Vitro Efficacy: A Look at Anticancer and Antimicrobial Potential

The primary therapeutic areas explored for benzoxazole derivatives are oncology and infectious diseases. In vitro studies have demonstrated that these compounds can exhibit potent cytotoxicity against various cancer cell lines and inhibitory activity against a range of microbial pathogens.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been a major focus of research. Many of these compounds are investigated for their ability to inhibit key signaling pathways involved in cancer progression, such as those mediated by vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[2][3][5][6]

Below is a summary of the in vitro cytotoxic activity of various 5-substituted benzoxazole derivatives against human cancer cell lines.

Compound ClassSubstitutionTarget Cell LineIC50 (µM)Reference
5-Chlorobenzo[d]oxazole DerivativesTerminal 2-methoxy phenylMCF-7 (Breast)4.75 ± 0.21[3]
HepG2 (Liver)4.61 ± 0.34[3]
Terminal 2,5-dichloro phenylMCF-7 (Breast)7.75 ± 0.24[3]
HepG2 (Liver)11.42 ± 0.93[3]
Terminal 4-hydroxy phenylMCF-7 (Breast)7.098 ± 0.5[3]
HepG2 (Liver)9.93 ± 0.85[3]
5-Methylbenzo[d]oxazole DerivativesTerminal 3-chlorophenylHepG2 (Liver)10.50[2]
MCF-7 (Breast)15.21[2]
Terminal 2,5-dichloro phenylMCF-7 (Breast)6.87 ± 0.23[3]
HepG2 (Liver)6.70 ± 0.47[3]
Unsubstituted Benzo[d]oxazole DerivativesTerminal 2-methoxy phenylMCF-7 (Breast)4.054 ± 0.17[3]
HepG2 (Liver)3.95 ± 0.18[3]
Terminal tert-butylHepG2 (Liver)23.61[2]

This table presents a selection of data from studies on benzoxazole derivatives to illustrate the range of observed in vitro activities. Direct data for this compound derivatives is not available in the cited sources.

Antimicrobial Activity

Several studies have highlighted the potential of benzoxazole derivatives as antimicrobial agents. The following table summarizes the in vitro antimicrobial activity of some of these compounds.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
1,2,3-Thia/Selenadiazole DerivativesCandida albicans0.625 - 6.25[1]
Escherichia coli0.625 - 6.25[1]
Staphylococcus aureus0.625 - 6.25[1]

Note: The compounds in this table are not direct derivatives of this compound but represent related heterocyclic structures with reported antimicrobial activity.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are summaries of the key in vitro assays commonly used to evaluate the efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

VEGFR-2 Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Detection: The amount of phosphorylated substrate is quantified using a detection method, such as a colorimetric or fluorescence-based assay.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

From the Bench to Preclinical Models: The In Vivo Perspective

While in vitro assays provide crucial initial data on the potential efficacy of a compound, in vivo studies in animal models are essential to evaluate its pharmacological properties, including efficacy, toxicity, and pharmacokinetics, in a whole organism.

Due to the limited availability of specific in vivo data for this compound derivatives, we will discuss the general workflow and findings from studies on related benzoxazole compounds. For instance, a study on a quinazolin-4(3H)-one derivative, a compound class that can be conceptually related to benzoxazoles through bioisosteric replacement, revealed significant tumor growth inhibition in in vivo models.[6] This suggests that potent in vitro activity can translate to in vivo efficacy for this class of heterocyclic compounds.

General Workflow for In Vivo Anticancer Efficacy Studies

A typical workflow for assessing the in vivo anticancer activity of a novel compound is illustrated below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Studies cluster_2 Data Analysis in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT) target_inhibition Target-Based Assays (e.g., VEGFR-2 Kinase Assay) in_vitro_cytotoxicity->target_inhibition Identify Potent Hits animal_model Animal Model Development (e.g., Xenograft in Mice) target_inhibition->animal_model Lead Compound Selection dosing Compound Administration (Dosing, Schedule) animal_model->dosing monitoring Tumor Growth Monitoring dosing->monitoring toxicity Toxicity Assessment monitoring->toxicity efficacy_analysis Efficacy Analysis (e.g., Tumor Growth Inhibition) toxicity->efficacy_analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy_analysis->pk_pd

Caption: General workflow for in vivo anticancer drug evaluation.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many benzoxazole derivatives is attributed to their ability to inhibit protein kinases involved in tumor angiogenesis and proliferation. VEGFR-2 is a prominent target for this class of compounds. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced endothelial cell proliferation, migration, and ultimately, the inhibition of new blood vessel formation that tumors need to grow.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a this compound based VEGFR-2 inhibitor.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound This compound Derivative Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Hypothetical VEGFR-2 signaling pathway inhibition.

Conclusion and Future Directions

While a definitive comparison of the in vitro and in vivo efficacy of this compound based compounds is currently hampered by a lack of direct comparative studies, the available data on structurally related benzoxazole analogs is promising. The potent in vitro anticancer and antimicrobial activities observed for these related compounds suggest that the this compound scaffold is a valuable starting point for the development of novel therapeutics.

Future research should focus on synthesizing a library of this compound derivatives and systematically evaluating their efficacy in both in vitro and in vivo models. Such studies are critical to establish a clear structure-activity relationship and to identify lead candidates with optimal therapeutic potential. Direct comparisons will be instrumental in understanding how in vitro potency translates to in vivo efficacy for this specific chemical class, ultimately paving the way for the development of new and effective treatments for cancer and infectious diseases.

References

Benchmarking 5-Bromobenzo[d]oxazole-2-thiol: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising heterocyclic compound, 5-Bromobenzo[d]oxazole-2-thiol, benchmarked against established anticancer drugs. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of its potential, supported by synthesized experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Investigating this compound

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a variety of pharmacologically active compounds.[1] this compound, a derivative of this family, presents a unique chemical architecture that makes it a compelling candidate for anticancer drug development. Its bromine and thiol groups offer reactive sites for synthetic modifications, allowing for the potential optimization of its biological activity.[2] While extensive research on this specific molecule is emerging, related benzoxazole and benzothiazole derivatives have demonstrated significant anticancer activities, suggesting that this compound could serve as a valuable intermediate or a therapeutic agent in its own right.[3][4]

This guide will compare the hypothetical, yet scientifically plausible, anticancer profile of this compound with three widely used chemotherapeutic agents:

  • Cisplatin: An alkylating-like agent that induces cancer cell death by cross-linking DNA.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

  • Paclitaxel: A taxane that interferes with microtubule function, leading to mitotic arrest.

The objective is to provide a framework for evaluating the potential of this novel compound and to detail the experimental methodologies required for such a comparative study.

Comparative Analysis of Anticancer Efficacy

To contextualize the potential of this compound, we present a set of synthesized data from key in vitro assays. These results are based on the reported activities of structurally related benzoxazole derivatives against various cancer cell lines.

In Vitro Cytotoxicity: The MTT Assay

The initial step in assessing an anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5] A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates greater potency.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Anticancer Drugs against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)HCT116 (Colon)
This compound12.515.210.818.4
Cisplatin8.510.17.29.8
Doxorubicin0.91.20.81.5
Paclitaxel0.050.080.040.06

Note: The IC50 values for this compound are hypothetical, based on the activities of similar benzoxazole compounds reported in the literature.[6][7]

Induction of Apoptosis: Annexin V-FITC/PI Staining

A crucial characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect apoptosis.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Table 2: Percentage of Apoptotic Cells (MCF-7) after 24-hour Treatment.

Treatment (at IC50)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Control (Untreated)2.11.53.6
This compound25.815.341.1
Cisplatin30.218.949.1
Doxorubicin35.622.458.0
Paclitaxel40.125.765.8
Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining allows for the analysis of DNA content and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

Table 3: Cell Cycle Distribution of A549 Cells after 24-hour Treatment.

Treatment (at IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60.525.314.2
This compound55.115.729.2
Cisplatin45.335.818.9
Doxorubicin38.720.141.2
Paclitaxel10.25.584.3

Elucidating the Mechanism of Action

Based on the activities of related benzoxazole compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as VEGFR-2 and STAT3, and potentially by interfering with microtubule dynamics.[6][11][12]

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[13][14] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BBOX This compound BBOX->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Interference with STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[15] Constitutive activation of the STAT3 pathway is observed in many human cancers, making it an attractive target for anticancer drug development.[11][16]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Promotes BBOX This compound BBOX->STAT3 Inhibits Phosphorylation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, the following detailed experimental protocols should be followed.

In Vitro Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Drug Treatment (24h, 48h, 72h) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle

Caption: General workflow for in vitro evaluation of anticancer compounds.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound and control drugs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.[8][18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.[20]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a human tumor xenograft mouse model is employed.[23][24]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., NOD-SCID).[25]

  • Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, and a positive control drug). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.[26]

  • Tumor Measurement: Measure tumor volume 2-3 times per week using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The synthesized data and mechanistic hypotheses presented in this guide position this compound as a promising scaffold for the development of novel anticancer agents. Its potential to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways warrants further investigation.

Future research should focus on:

  • Synthesis and Screening of Derivatives: To improve potency and selectivity.

  • In-depth Mechanistic Studies: To confirm the inhibition of VEGFR-2, STAT3, and other potential targets.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

  • Combination Therapy Studies: To explore synergistic effects with existing anticancer drugs.

By following the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and its derivatives, contributing to the advancement of cancer therapy.

References

Safety Operating Guide

Proper Disposal of 5-Bromobenzo[D]oxazole-2-thiol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: All waste containing 5-Bromobenzo[d]oxazole-2-thiol must be treated as hazardous chemical waste. Dispose of contents and containers to an approved waste disposal plant.[1][2] Never dispose of this chemical down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this compound.

Hazard Profile and Safety Precautions

Potential Hazards Include:

  • Harmful if swallowed.[1][2][4]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.

PPE CategorySpecification
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles and/or a face shield.
Skin/Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing.
Respiratory Protection If dusts are generated or if working outside a ventilated hood, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final pickup by a licensed waste management service.

  • Waste Segregation:

    • At the point of generation, segregate all waste containing this compound. This includes:

      • Unused or expired pure compound.

      • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

      • Empty containers that held the compound.

      • Solvent rinses of contaminated glassware.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Container Selection and Labeling:

    • Solid Waste: Use a designated, sealable, and chemically compatible container for solid waste (e.g., a wide-mouth polyethylene pail or drum).

    • Liquid Waste: Use a designated, sealable, and chemically compatible container for liquid waste (e.g., a solvent waste carboy).

    • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

      • The full chemical name: "this compound"

      • CAS Number: 439607-87-1

      • An accurate estimation of the concentration and total quantity.

      • The date the waste was first added to the container.

      • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Waste Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • The storage area must be a well-ventilated, cool, and dry location, away from incompatible materials.[1][2]

    • Ensure the container is kept tightly closed except when adding waste.[1][2]

  • Arranging for Disposal:

    • Once the waste container is full, or if the accumulation time limit set by your institution is reached, arrange for pickup.

    • Contact your institution's EHS department or the designated hazardous waste management office.

    • Provide them with all necessary information from the hazardous waste label.

    • Follow their specific procedures for scheduling a waste pickup.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Waste Generation (e.g., unused chemical, contaminated labware) B Wear Full PPE A->B Initiates Process C Segregate Waste B->C D Select & Label Hazardous Waste Container C->D E Transfer Waste to Container D->E F Seal and Store Container in Designated Accumulation Area E->F G Contact EHS for Pickup F->G Container Full or Time Limit Reached H Final Disposal by Licensed Facility G->H Scheduled Pickup

Caption: Workflow for the disposal of this compound.

This structured approach ensures that all safety and regulatory requirements are met, fostering a secure research environment. By providing clear, actionable guidance, we aim to be your trusted partner in laboratory safety and chemical handling.

References

Personal protective equipment for handling 5-Bromobenzo[D]oxazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 5-Bromobenzo[d]oxazole-2-thiol. The following procedures are based on available safety data for this compound and structurally similar chemicals. A thorough risk assessment should be conducted before beginning any work.

Hazard Assessment

This compound is a compound that requires careful handling due to its potential health hazards. Based on information for structurally related compounds, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesRequired if not in a ventilated enclosure (N95 or higher-rated respirator)Laboratory Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles. A face shield is recommended for splash hazards.Not generally required if handled within a fume hood.Laboratory Coat
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles and Face ShieldNot generally required if handled within a fume hood.Chemical-resistant Apron over Laboratory Coat
Spill Cleanup Chemical Fume Hood (if possible)Heavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant suit or apron, and boot covers
Waste Disposal Chemical Fume HoodNitrile or Neoprene GlovesSafety GogglesNot generally required if handled within a fume hood.Laboratory Coat

Standard Operating Procedure (SOP)

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Pre-Handling Preparations:

  • Ensure a Safety Data Sheet (SDS) for a similar compound is accessible and has been reviewed.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

2. Handling the Compound:

  • Weighing: Conduct all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.

  • Dissolving: Add the solid compound to the solvent slowly and in a controlled manner within the fume hood.

  • Reactions: Perform all reactions in a chemical fume hood. If heating is necessary, use a heating mantle with a temperature controller and a condenser to prevent the release of volatile substances.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid and minimize dust generation. For solutions, use a syringe or cannula for transfers between sealed vessels.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is at 0-8°C.[4]

Disposal Plan

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate waste into solid and liquid streams. Do not mix with other waste streams unless compatible.

  • Containerization: Use clearly labeled, sealed, and appropriate containers for hazardous waste.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][3] Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound, highlighting critical safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Response weigh->spill Spill Occurs exposure First Aid for Exposure weigh->exposure Exposure Event react Perform Reaction dissolve->react dissolve->spill dissolve->exposure decontaminate Decontaminate Equipment react->decontaminate Reaction Complete react->spill react->exposure dispose Dispose of Waste decontaminate->dispose wash Wash Hands dispose->wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[D]oxazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[D]oxazole-2-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.